Product packaging for Pentanimidoylamino-acetic acid(Cat. No.:CAS No. 193140-43-1)

Pentanimidoylamino-acetic acid

Cat. No.: B061729
CAS No.: 193140-43-1
M. Wt: 158.2 g/mol
InChI Key: OKDCVNHVIRGSJZ-UHFFFAOYSA-N
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Description

Pentanimidoylamino-acetic acid is a chemically defined amidino compound of significant interest in biochemical and metabolic research. Its core research value lies in its role as a precursor or intermediate in the study of creatine biosynthesis and related metabolic pathways. The compound is structurally analogous to intermediates involved in the enzymatic conversion of amino acids, such as the transfer of an amidino group from arginine to glycine, a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT). This mechanism of action makes it a valuable tool for investigating substrate specificity, enzyme kinetics, and inhibition profiles of amidinotransferases. Researchers utilize this compound to probe the intricacies of guanidino compound metabolism, study inborn errors of metabolism, and develop assays for enzymatic activity. Its high purity and well-characterized structure ensure reliable and reproducible results in these sophisticated experimental settings, providing a critical reagent for advancing our understanding of cellular energy metabolism and nitrogen handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O2 B061729 Pentanimidoylamino-acetic acid CAS No. 193140-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-aminopentylideneamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-2-3-4-6(8)9-5-7(10)11/h2-5H2,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDCVNHVIRGSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Pentanimidoylamino-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for Pentanimidoylamino-acetic acid, a molecule of interest in chemical and pharmaceutical research. The synthesis is based on established chemical reactions, primarily the Pinner reaction followed by condensation with glycine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Introduction

This compound, also known by its synonyms N-(1-iminopentyl)-glycine and 2-(1-aminopentylideneamino)acetic acid, is a glycine derivative with the chemical formula C7H14N2O2.[1][2] Its structure suggests potential applications as a building block in medicinal chemistry, particularly as an intermediate in the synthesis of more complex molecules such as substituted imidazoles. One notable application is its use as a reactant in the preparation of (butyl)chloroimidazolecarboxaldehyde, an intermediate for the antihypertensive drug Losartan. This guide outlines a robust two-step synthesis route for this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process:

  • Step 1: Pinner Reaction - Formation of methyl pentanimidate hydrochloride from valeronitrile (pentanenitrile).

  • Step 2: Condensation - Reaction of methyl pentanimidate hydrochloride with glycine to yield the target compound.

This pathway is efficient and utilizes readily available starting materials.

Synthesis_Pathway Valeronitrile Valeronitrile Methyl_Pentanimidate Methyl Pentanimidate HCl Valeronitrile->Methyl_Pentanimidate Pinner Reaction Methanol_HCl Methanol, HCl (gas) Target_Compound This compound Methyl_Pentanimidate->Target_Compound Condensation Glycine Glycine

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl Pentanimidate Hydrochloride

This procedure is adapted from a documented Pinner reaction for the preparation of methyl pentanimidate.

Materials:

  • Valeronitrile

  • Anhydrous Methanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether (for precipitation and washing)

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.

  • Ice bath

  • Apparatus for generating and drying HCl gas.

Procedure:

  • A solution of valeronitrile in anhydrous methanol is prepared in the reaction flask under a nitrogen atmosphere.

  • The flask is cooled in an ice bath to 0-5 °C.

  • Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • The introduction of HCl gas is continued until the solution is saturated.

  • The reaction mixture is then stirred at a low temperature (e.g., 0-5 °C) for several hours to overnight, allowing for the formation of the Pinner salt precipitate.

  • The precipitated methyl pentanimidate hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Synthesis of this compound

This protocol is based on the reaction of the prepared methyl pentanimidate hydrochloride with glycine.

Materials:

  • Methyl pentanimidate hydrochloride (from Step 1)

  • Glycine

  • Methanol

  • A suitable base (e.g., sodium methoxide or triethylamine) to neutralize the hydrochloride and facilitate the reaction.

  • Solvents for purification (e.g., ethanol, water, diethyl ether).

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser.

  • Heating mantle or oil bath.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Glycine is suspended in methanol in the reaction flask.

  • A molar equivalent of a base (e.g., sodium methoxide solution in methanol) is added to the suspension to deprotonate the glycine.

  • Methyl pentanimidate hydrochloride is added to the reaction mixture in portions.

  • The reaction mixture is stirred at room temperature or gently heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is then subjected to purification.

Purification of this compound

As an amino acid derivative, the product is expected to be a polar, crystalline solid.

Procedure:

  • The crude solid is first washed with a non-polar solvent like diethyl ether to remove any unreacted imidate ester.

  • Recrystallization is a primary method for purification. A suitable solvent system would likely be a mixture of a polar protic solvent (like ethanol or water) and a less polar co-solvent.

  • The crude product is dissolved in a minimal amount of the hot solvent system, and then allowed to cool slowly to induce crystallization.

  • The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Data Presentation

The following tables summarize the key chemical and expected quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number193140-43-1[1][2]
Molecular FormulaC7H14N2O2[1][2]
Molecular Weight158.2 g/mol [1][2]
IUPAC Name2-(Pentanimidoylamino)acetic acid
SynonymsN-(1-iminopentyl)-glycine, 2-(1-aminopentylideneamino)acetic acid[1]

Table 2: Estimated Quantitative Data for the Synthesis

ParameterStep 1: Pinner ReactionStep 2: Condensation & Purification
Starting Materials Valeronitrile, Methanol, HClMethyl Pentanimidate HCl, Glycine
Solvent MethanolMethanol
Reaction Temperature 0-10 °CRoom Temperature to Reflux
Reaction Time 12-24 hours4-16 hours
Estimated Yield 85-95%60-75%
Estimated Purity >95% (as hydrochloride salt)>98% (after recrystallization)

Note: The estimated yields and purities are based on typical outcomes for these types of reactions and the reported yield for a subsequent reaction in the cited patent literature.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from starting materials to the purified final product.

Experimental_Workflow cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Condensation and Purification Start1 Valeronitrile + Methanol Reaction1 Add HCl gas at 0-5 °C Start1->Reaction1 Stirring1 Stir at low temp. Reaction1->Stirring1 Precipitation1 Precipitate Pinner Salt Stirring1->Precipitation1 Filtration1 Filter and Wash Precipitation1->Filtration1 Product1 Methyl Pentanimidate HCl Filtration1->Product1 Reaction2 Add Methyl Pentanimidate HCl Product1->Reaction2 Use in next step Start2 Glycine + Methanol + Base Start2->Reaction2 Stirring2 Stir/Reflux Reaction2->Stirring2 Evaporation Remove Solvent Stirring2->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Wash and Recrystallize Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined experimental protocols, researchers can produce this valuable chemical intermediate for further investigation and application in drug discovery and development. The provided data and visualizations offer a clear and concise reference for laboratory work. Further optimization of reaction conditions and purification methods may lead to improved yields and purity.

References

N-(1-Iminopentyl)glycine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Chemical Properties, Synthesis, and Application of a Key Losartan Intermediate

Introduction

N-(1-iminopentyl)glycine, with the CAS number 193140-43-1, is a crucial intermediate in the synthesis of Losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] This technical guide provides a comprehensive overview of the known chemical properties of N-(1-iminopentyl)glycine, its synthesis, and its subsequent conversion to 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, a key building block for Losartan. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₂[2][3]
Molecular Weight 158.20 g/mol [2][3]
CAS Number 193140-43-1[3][4]
Appearance Solid (predicted)[4]
Boiling Point (Predicted) 268.4 ± 42.0 °C[2]
Density (Predicted) 1.12 ± 0.1 g/cm³[2]
pKa (Predicted) 3.48 ± 0.10[2]
InChI InChI=1S/C7H14N2O2/c1-2-3-4-6(8)9-5-7(10)11/h2-5H2,1H3,(H2,8,9)(H,10,11)[3]
SMILES CCCCC(=N)NCC(=O)O[5]
Synonyms 2-Pentanimidamidoacetic acid, (Pentanimidoylamino)acetic acid[1]

Synthesis of N-(1-Iminopentyl)glycine

The synthesis of N-(1-iminopentyl)glycine is not explicitly detailed in readily available scientific literature. However, based on general principles of organic chemistry and information from patents concerning the synthesis of Losartan intermediates, a plausible synthetic route involves the condensation of an imido ester with glycine or a glycine derivative.

Experimental Protocol (Plausible)

Materials:

  • Methyl pentanimidate hydrochloride

  • Glycine

  • Sodium methoxide

  • Methanol

  • Diethyl ether

Procedure:

  • A solution of glycine (1 equivalent) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Sodium methoxide (1 equivalent) is added to the solution to deprotonate the glycine.

  • Methyl pentanimidate hydrochloride (1 equivalent) is added to the reaction mixture.

  • The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is triturated with diethyl ether to remove any unreacted starting materials and byproducts.

  • The solid product, N-(1-iminopentyl)glycine, is collected by filtration and dried under vacuum.

Role in Losartan Synthesis: Formation of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde

N-(1-iminopentyl)glycine serves as a key precursor in the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, a critical intermediate for Losartan. This transformation is typically achieved through a Vilsmeier-Haack type reaction.

Experimental Protocol

Materials:

  • N-(1-iminopentyl)glycine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Sodium hydroxide solution

Procedure:

  • N-(1-iminopentyl)glycine (1 equivalent) is suspended in an inert solvent such as toluene in a multi-necked flask equipped with a stirrer, dropping funnel, and a condenser.

  • The mixture is cooled in an ice bath.

  • Phosphorus oxychloride (POCl₃) (2-3 equivalents) is added dropwise to the suspension while maintaining the temperature below 10 °C.

  • N,N-Dimethylformamide (DMF) (2-3 equivalents) is then added dropwise to the reaction mixture.

  • After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice.

  • The pH of the aqueous layer is carefully adjusted to 8-9 with a sodium hydroxide solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.

  • The crude product can be further purified by column chromatography or recrystallization.

Synthetic Pathway Diagram

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents1 Reagents cluster_reagents2 Reagents cluster_product Losartan Intermediate Methyl pentanimidate Methyl pentanimidate N-(1-iminopentyl)glycine N-(1-iminopentyl)glycine Methyl pentanimidate->N-(1-iminopentyl)glycine Condensation Glycine Glycine Glycine->N-(1-iminopentyl)glycine 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde N-(1-iminopentyl)glycine->2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde Vilsmeier-Haack Reaction Sodium methoxide Sodium methoxide Sodium methoxide->N-(1-iminopentyl)glycine Methanol Methanol Methanol->N-(1-iminopentyl)glycine POCl3 POCl3 POCl3->2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde DMF DMF DMF->2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde

Caption: Synthetic pathway to a key Losartan intermediate.

Spectral Data (Representative)

Specific, experimentally determined spectral data for N-(1-iminopentyl)glycine is not available in the public domain. The following table provides representative, predicted spectral data based on the chemical structure and data from analogous compounds.

Technique Expected Features
¹H NMR Signals corresponding to the pentyl group protons (CH₃, CH₂, CH₂, CH₂), the methylene protons of the glycine moiety, and exchangeable protons of the imino and carboxylic acid groups.
¹³C NMR Resonances for the carbons of the pentyl chain, the imino carbon, the methylene carbon of the glycine moiety, and the carbonyl carbon of the carboxylic acid.
IR (Infrared) Spectroscopy Characteristic absorption bands for N-H stretching (imino group), O-H stretching (carboxylic acid), C=N stretching, and C=O stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (158.20 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Currently, there is no published research on the biological activity or potential signaling pathway involvement of N-(1-iminopentyl)glycine beyond its established role as a chemical intermediate in the synthesis of Losartan. Its reactivity is primarily of interest in the context of organic synthesis rather than pharmacology.

Conclusion

N-(1-iminopentyl)glycine is a vital, albeit not extensively studied, chemical intermediate. Its efficient synthesis and conversion are critical for the large-scale production of the antihypertensive drug Losartan. While detailed, publicly available data on its physicochemical and biological properties are scarce, this guide provides a consolidated overview based on existing patent literature and chemical principles. Further research into the properties and potential applications of this molecule could be of interest to the pharmaceutical and chemical industries.

References

In-depth Technical Guide on the Biological Activity of Pentanimidoylamino-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the knowledge regarding the specific biological activity of Pentanimidoylamino-acetic acid. While this chemical entity is documented, its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules. There is a notable absence of published research detailing its direct biological effects, mechanism of action, or any associated signaling pathways.

This guide, therefore, serves to report on the current state of knowledge and highlight the areas where information is lacking, rather than providing a detailed analysis of its biological functions.

Chemical Identity and Known Applications

This compound, also known by its synonym Glycine, N-(1-iminopentyl)-, is a known chemical compound. Its presence is noted in chemical supplier catalogs and patents, where it is consistently described as a precursor or intermediate in multi-step synthetic processes.

Specifically, "this compound" has been identified as a key building block in the synthesis of certain imidazole derivatives. These derivatives form the basis for various pharmaceutical agents, including some antihypertensive drugs. The synthesis of these more complex molecules often involves the cyclization of this compound.

Lack of Biological Activity Data

Despite its role in the synthesis of bioactive compounds, there is no readily available quantitative data from in vitro or in vivo studies that characterize the biological activity of this compound itself. This includes a lack of information on:

  • Pharmacodynamics: The biochemical and physiological effects of the compound on the body.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion of the compound.

  • Toxicology: The potential adverse effects of the compound.

  • Mechanism of Action: The specific molecular targets and pathways through which the compound might exert an effect.

Consequently, it is not possible to fulfill the request for tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways directly related to "this compound."

Future Research Directions

The absence of data on the biological activity of this compound presents an opportunity for future research. Investigating the standalone properties of this molecule could yield valuable insights. Potential areas of exploration could include:

  • Screening for Biological Activity: Conducting a broad range of biological assays to identify any potential therapeutic or toxic effects.

  • Computational Modeling: Using in silico methods to predict potential biological targets and activities based on the molecule's structure.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of the final synthesized drugs with that of the intermediate to understand the contribution of different chemical moieties.

Conclusion

A Technical Guide on the Endogenous Precursors of Creatine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Creatine, an organic compound paramount for energy homeostasis in vertebrates, plays a critical role in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. Its phosphorylated form, phosphocreatine, serves as a rapidly accessible reservoir of high-energy phosphate for the regeneration of adenosine triphosphate (ATP). The synthesis of creatine is an endogenous process involving a series of enzymatic reactions with specific amino acid precursors. This document provides a detailed technical overview of the established biosynthetic pathway of creatine, focusing on its precursors, the enzymes involved, and the experimental methodologies used to study this vital metabolic process. While the term "Pentanimidoylamino-acetic acid" was specified, it does not correspond to a recognized compound in the scientific literature related to creatine metabolism. Therefore, this guide will focus on the scientifically validated precursors: glycine, L-arginine, and S-adenosylmethionine (SAM).

The Established Biosynthetic Pathway of Creatine

The endogenous synthesis of creatine is a two-step process that occurs primarily in the kidneys and liver.

  • Step 1: Formation of Guanidinoacetate (GAA) The initial reaction involves the transfer of an amidino group from L-arginine to glycine. This reaction is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT) and results in the formation of guanidinoacetate (GAA) and L-ornithine. This step predominantly takes place in the kidneys.

  • Step 2: Methylation of Guanidinoacetate Guanidinoacetate is then transported to the liver, where it undergoes methylation. The enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to GAA. This reaction yields creatine and S-adenosylhomocysteine (SAH).

Following its synthesis, creatine is released into the bloodstream and taken up by tissues with high energy requirements, such as muscle and brain, via a specific creatine transporter, CRT (encoded by the SLC6A8 gene).

Quantitative Data on Creatine Biosynthesis Enzymes

The efficiency of creatine synthesis is dependent on the kinetic properties of the enzymes AGAT and GAMT. The following table summarizes key quantitative data for these enzymes.

EnzymeSubstrateMichaelis Constant (K_m)Optimal pHTissue Localization (Primary)
L-arginine:glycine amidinotransferase (AGAT)L-arginine1-3 mM~7.5Kidney, Pancreas
Glycine1-5 mM
Guanidinoacetate N-methyltransferase (GAMT)Guanidinoacetate (GAA)50-100 µM~7.4Liver, Pancreas
S-adenosylmethionine (SAM)20-60 µM

Signaling Pathways and Experimental Workflows

Creatine Biosynthesis Pathway

The following diagram illustrates the two-step enzymatic process of endogenous creatine synthesis.

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine GAA Guanidinoacetate (GAA) Arginine->GAA AGAT Glycine Glycine Ornithine L-Ornithine GAA_liver Guanidinoacetate (GAA) GAA->GAA_liver Transport to Liver Creatine Creatine GAA_liver->Creatine GAMT SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH)

Caption: The two-step biosynthesis of creatine, initiated in the kidney and completed in the liver.

Experimental Workflow for Assessing Creatine Precursor Metabolism

This diagram outlines a typical experimental workflow to evaluate the efficacy of a potential creatine precursor in a preclinical model.

Precursor_Workflow cluster_in_vivo In Vivo Model cluster_analytics Analytical Phase cluster_data Data Analysis animal_model Animal Model Administration (e.g., Oral Gavage) tissue_collection Tissue & Biofluid Collection (Muscle, Brain, Blood, Urine) animal_model->tissue_collection extraction Metabolite Extraction tissue_collection->extraction quantification Quantification (LC-MS/MS or HPLC) extraction->quantification enzyme_assay Enzyme Activity Assays (AGAT, GAMT) extraction->enzyme_assay data_analysis Statistical Analysis & Pharmacokinetic Modeling quantification->data_analysis enzyme_assay->data_analysis

Caption: A generalized workflow for the in vivo evaluation of a potential creatine precursor.

Experimental Protocols

1. Protocol for AGAT and GAMT Enzyme Activity Assay

This protocol describes a common method for determining the activity of AGAT and GAMT in tissue homogenates.

  • Objective: To quantify the rate of GAA and creatine formation, respectively.

  • Materials:

    • Tissue sample (e.g., kidney or liver)

    • Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with protease inhibitors)

    • AGAT reaction buffer (containing L-arginine and glycine)

    • GAMT reaction buffer (containing GAA and SAM)

    • Quenching solution (e.g., perchloric acid)

    • High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)

  • Methodology:

    • Tissue Homogenization: Homogenize fresh or frozen tissue samples in ice-cold homogenization buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

    • Enzyme Reaction:

      • For AGAT: Incubate a known amount of protein from the supernatant with the AGAT reaction buffer at 37°C for a specified time (e.g., 30-60 minutes).

      • For GAMT: Incubate a known amount of protein from the supernatant with the GAMT reaction buffer at 37°C for a specified time.

    • Reaction Quenching: Stop the reaction by adding the quenching solution.

    • Quantification of Products:

      • Analyze the reaction mixture using HPLC or LC-MS/MS to quantify the amount of GAA (for AGAT activity) or creatine (for GAMT activity) produced.

    • Calculation of Activity: Express the enzyme activity as nmol of product formed per minute per mg of protein (nmol/min/mg).

2. Protocol for Quantification of Creatine and Related Metabolites in Biological Samples

This protocol outlines a standard procedure for measuring creatine, phosphocreatine, and GAA in tissues and biofluids.

  • Objective: To determine the concentrations of key metabolites in the creatine pathway.

  • Materials:

    • Biological sample (e.g., muscle tissue, plasma, urine)

    • Internal standards (stable isotope-labeled analogs of the analytes)

    • Extraction solvent (e.g., methanol/acetonitrile mixture)

    • LC-MS/MS system

  • Methodology:

    • Sample Preparation:

      • For tissue samples, homogenize in the extraction solvent.

      • For liquid samples (plasma, urine), perform a protein precipitation step with the extraction solvent.

    • Internal Standard Spiking: Add a known concentration of the internal standards to all samples, calibrators, and quality controls.

    • Extraction and Centrifugation: Vortex the samples and then centrifuge to pellet precipitated proteins and other solids.

    • Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for analysis.

    • LC-MS/MS Analysis:

      • Inject the prepared sample into the LC-MS/MS system.

      • Separate the analytes using a suitable chromatographic column (e.g., HILIC or reversed-phase).

      • Detect and quantify the analytes and their corresponding internal standards using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

    • Data Analysis: Construct a calibration curve using the peak area ratios of the analytes to their internal standards. Use this curve to calculate the concentration of each metabolite in the unknown samples.

The biosynthesis of creatine is a well-characterized and fundamental metabolic pathway. A thorough understanding of its precursors—L-arginine, glycine, and SAM—and the enzymes that regulate their conversion is essential for research into metabolic disorders, neurodegenerative diseases, and sports performance. The experimental protocols and analytical methods described herein provide a robust framework for scientists and drug development professionals to investigate the intricacies of creatine metabolism and to evaluate novel therapeutic strategies targeting this vital pathway.

solubility and stability of N-(1-iminopentyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Predicted Solubility and Stability of N-(1-iminopentyl)glycine

Abstract

N-(1-iminopentyl)glycine (CAS 193140-43-1) is a glycine derivative utilized as a reactant in the synthesis of losartan intermediates[1][2]. As a molecule featuring a hydrophilic amino acid backbone and a lipophilic imine-containing side chain, its physicochemical properties, particularly solubility and stability, are critical for its application in synthetic chemistry and potential consideration in drug development. This document provides a comprehensive technical overview of the predicted based on established chemical principles of its constituent functional groups. Due to a lack of published experimental data for this specific molecule, this guide also outlines detailed, standardized protocols for the empirical determination of these properties.

Chemical Structure and Properties

N-(1-iminopentyl)glycine is a Schiff base formed from the condensation of glycine and pentanal. Its structure incorporates a polar carboxylic acid group, a basic imine group, and a nonpolar pentyl chain.

  • IUPAC Name: 2-(pentanimidoylamino)acetic acid[3]

  • CAS Number: 193140-43-1[1][2][3][4][5]

  • Molecular Formula: C₇H₁₄N₂O₂[2][3][4][5]

  • Molecular Weight: 158.2 g/mol [1][2][3]

  • Predicted Properties:

    • Boiling Point: 268.4±42.0 °C[2]

    • Density: 1.12±0.1 g/cm³[2]

    • pKa: 3.48±0.10 (for the carboxylic acid)[2]

Predicted Solubility Profile

The solubility of N-(1-iminopentyl)glycine is dictated by the interplay between its polar glycine moiety and its lipophilic pentyl-imine portion. While specific quantitative data is unavailable[2], a qualitative and semi-quantitative prediction can be made for common laboratory solvents. The imine group's ability to be protonated at acidic pH will significantly enhance aqueous solubility.

Table 1: Predicted Solubility of N-(1-iminopentyl)glycine

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7.0)Polar ProticModerateThe polar glycine backbone aids solubility, but the C5 alkyl chain limits it. Zwitterionic character may be present.
Phosphate-Buffered Saline (PBS, pH 7.4)Buffered AqueousModerateSimilar to water, with buffering capacity to maintain pH.
Water (pH < 4)Acidic AqueousHighProtonation of the imine nitrogen (C=N) to an iminium ion (C=N⁺H) and suppression of carboxylate formation increases polarity and water solubility.
Water (pH > 10)Basic AqueousModerate to HighDeprotonation of the carboxylic acid to a carboxylate enhances solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticHighCapable of solvating both polar (acid, imine) and non-polar (alkyl chain) parts of the molecule.
Ethanol / MethanolPolar ProticHighGood balance of polarity and non-polarity to dissolve the molecule.
Dichloromethane (DCM)Non-polarLow to ModerateThe non-polar pentyl chain will favor solubility, but the polar glycine headgroup will limit it.
HexanesNon-polarVery LowThe high polarity of the glycine and imine groups prevents dissolution in highly non-polar solvents.

Predicted Stability Profile and Degradation Pathway

The primary point of instability in N-(1-iminopentyl)glycine is the imine (Schiff base) linkage. This bond is susceptible to hydrolysis, breaking down into its constituent amine (glycine) and aldehyde (pentanal). The rate of this hydrolysis is highly dependent on pH.

  • Acidic Conditions (pH < 6): Hydrolysis is rapid. The reaction is catalyzed by acid, which protonates the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Neutral to Mildly Basic Conditions (pH 7-9): The imine bond is generally at its most stable. In this range, the rate of hydrolysis is typically at a minimum[6][7].

  • Strongly Basic Conditions (pH > 10): The rate of hydrolysis can increase again, though typically not as rapidly as in acidic conditions.

Metal ions can also catalyze the hydrolysis process[8].

Table 2: Predicted Stability of N-(1-iminopentyl)glycine in Aqueous Solution

ConditionTemperaturePredicted Half-LifePrimary Degradation Pathway
pH 3.025 °CMinutes to HoursRapid acid-catalyzed hydrolysis
pH 5.025 °CHours to DaysModerate acid-catalyzed hydrolysis
pH 7.425 °CDays to WeeksSlow, uncatalyzed hydrolysis
pH 9.025 °CWeeksGenerally the most stable pH range[6][7]
Presence of Metal Ions (e.g., Cu²⁺, Fe³⁺)25 °C, pH 7.4Significantly ReducedMetal-catalyzed hydrolysis[8]
Elevated Temperature (>40 °C)pH 7.4ReducedThermally accelerated hydrolysis
Imine Hydrolysis Pathway

The equilibrium between the imine and its precursors is pH-dependent. The diagram below illustrates the acid-catalyzed hydrolysis mechanism, which is the most significant degradation pathway in aqueous solutions.

G cluster_main Acid-Catalyzed Imine Hydrolysis Imine N-(1-iminopentyl)glycine (Imine) ProtonatedImine Protonated Imine (Iminium Ion) Imine->ProtonatedImine + H⁺ inv1 ProtonatedImine->inv1 + H₂O Carbinolamine Carbinolamine Intermediate ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H⁺ inv2 ProtonatedCarbinolamine->inv2 - Glycine Products Glycine + Pentanal inv1->Carbinolamine inv2->Products

Figure 1: Acid-catalyzed hydrolysis pathway of N-(1-iminopentyl)glycine.

Experimental Protocols

To obtain definitive data, the following experimental protocols are recommended.

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of N-(1-iminopentyl)glycine (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, DMSO) in a glass vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling and Dilution: Carefully remove a known volume of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with an appropriate mobile phase for the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the supernatant based on the dilution factor. This value represents the solubility of the compound in mg/mL or mmol/L.

Protocol for Stability Assessment (HPLC-Based Assay)

This protocol assesses the chemical stability of the compound under various conditions (e.g., different pH values).

  • Stock Solution Preparation: Prepare a concentrated stock solution of N-(1-iminopentyl)glycine in a suitable organic solvent (e.g., DMSO or Acetonitrile) where it is known to be stable.

  • Incubation Sample Preparation:

    • Prepare a series of aqueous buffers at the desired pH values (e.g., pH 3, 5, 7.4, 9).

    • Spike a small volume of the stock solution into a larger volume of each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the initial percentage of organic solvent is low (<1%) to not affect the buffer's properties.

  • Time-Point Analysis:

    • Immediately after preparation (t=0), take an aliquot from each sample, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and analyze via HPLC to determine the initial concentration.

    • Incubate the remaining samples in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • At subsequent time points (e.g., 1, 4, 8, 24, 48 hours), withdraw additional aliquots, quench, and analyze by HPLC.

  • Data Analysis:

    • Develop an HPLC method that effectively separates the parent compound from its degradation products (glycine and pentanal).

    • Plot the percentage of the parent compound remaining versus time for each condition.

    • Calculate the degradation rate constant (k) and the half-life (t₁/₂) for the compound at each pH.

Visualization of Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive stability study.

G prep_stock Prepare Stock Solution in Organic Solvent spike Spike Stock into Buffers (Final Conc. ~10 µg/mL) prep_stock->spike prep_buffers Prepare Aqueous Buffers (e.g., pH 3, 5, 7.4, 9) prep_buffers->spike t0 Analyze T=0 Sample (Establish Initial Conc.) spike->t0 incubate Incubate Samples at Controlled Temp (e.g., 25°C) spike->incubate hplc HPLC Analysis (Quantify Parent Peak Area) t0->hplc Initial Analysis sample Withdraw Aliquots at Various Time Points incubate->sample quench Quench Degradation (e.g., add cold ACN) sample->quench quench->hplc plot Plot % Remaining vs. Time hplc->plot calc Calculate Half-Life (t½) for each condition plot->calc

References

Technical Guide: Pentanimidoylamino-acetic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidoylamino-acetic acid, also known by its systematic name N-(1-iminopentyl)glycine, is a crucial intermediate in the synthesis of valuable pharmaceutical compounds. This technical guide provides an in-depth overview of its molecular structure, synthesis, and application, with a focus on its role in the production of the angiotensin II receptor antagonist, Losartan. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C7H14N2O2 and a molecular weight of approximately 158.2 g/mol .[1] Its structure features a glycine moiety linked to a pentanimidoyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 193140-43-1[1]
Molecular Formula C7H14N2O2[1]
Molecular Weight 158.2 g/mol [1]
Synonyms Glycine, N-(1-iminopentyl)-; 2-(1-aminopentylideneamino)acetic acid[1]

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of glycine with methyl pentanimidate. A detailed experimental protocol is provided below, based on established patent literature.

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • Glycine (18.77 g, 0.25 mol)

  • Methanol (80 ml)

  • Water (4.5 ml)

  • 30% strength sodium hydroxide solution

  • Methyl pentanimidate (68.81 g of a 42% strength solution in toluene = 0.25 mol)

  • Toluene (75 ml)

Procedure:

  • A suspension of glycine in methanol and water is prepared and stirred.

  • The suspension is cooled to 0°C.

  • The pH of the suspension is adjusted to 9.6 by the addition of a 30% strength sodium hydroxide solution.

  • Methyl pentanimidate in toluene is added to the suspension over a period of 5 minutes.

  • The reaction mixture is stirred for 18 hours at room temperature.

  • The resulting suspension is filtered.

  • The filter cake is washed with toluene and dried.

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValueReference
Yield 25.45 g (64% based on glycine)[2]
Purity (by 1H-NMR) > 95%[2]
1H-NMR (CH3OD, 400 MHz) δ 0.94 (3H, t); 1.43 (2H, m); 1.70 (2H, m); 2.50 (2H, t); 3.75 (2H, s)[2]

Application in the Synthesis of a Losartan Intermediate

This compound is a key reactant in the Vilsmeier-Haack reaction to produce 2-butyl-4-chloro-5-formylimidazole, a critical intermediate in the synthesis of the antihypertensive drug, Losartan.

Experimental Protocol: Synthesis of 2-butyl-5-chloroimidazole-4-carbaldehyde[2]

Materials:

  • This compound (15.82 g, 100 mmol)

  • Toluene (75 ml)

  • Phosphorus oxychloride (43.80 g, 280 mmol)

  • N,N-dimethylformamide (20.57 g, 280 mmol)

  • Water (80 ml)

  • Ethyl acetate (80 ml)

  • Celite (5 g)

  • 30% strength sodium hydroxide solution

Procedure:

  • Phosphorus oxychloride is added to a suspension of (pentanimidoylamino)acetic acid in toluene over 5 minutes.

  • The mixture is heated to 80°C.

  • N,N-dimethylformamide is added over 7 minutes, during which the temperature rises to 96°C.

  • The mixture is stirred for 2 hours at 100°C and then cooled to 30°C.

  • The reaction mixture is poured into water with stirring, maintaining the temperature below 30°C.

  • Ethyl acetate and Celite are added, and the pH is adjusted to 1.2 with 30% strength sodium hydroxide solution.

  • The mixture is filtered, and the phases are separated at 30°C.

  • The organic phase is washed twice with water and then concentrated to dryness.

Table 3: Quantitative Data for the Synthesis of 2-butyl-5-chloroimidazole-4-carbaldehyde

ParameterValueReference
Yield 13.39 g (58% based on (pentanimidoylamino)acetic acid)[2]
HPLC Purity 81.4%[2]
Melting Point 90°C[3]
1H-NMR (250MHz, CDCl3) δ 0.94(t,3H), 1.40(sex,2H), 1.77(quin,2H), 2.83(t,2H), 9.55(s,1H)[4]
Elemental Analysis (Calculated) C, 51.48; H, 5.94; N, 15.01[4]
Elemental Analysis (Found) C, 51.38; H, 6.03; N, 14.78[4]

Synthetic Workflow Visualization

The following diagram illustrates the two-step synthesis of the Losartan intermediate, 2-butyl-4-chloro-5-formylimidazole, starting from glycine and methyl pentanimidate, with this compound as the key intermediate.

Synthetic_Workflow cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Synthesis of Losartan Intermediate Glycine Glycine Step1_Reaction Reaction Glycine->Step1_Reaction VilsmeierReagent Vilsmeier Reagent (POCl3, DMF) MethylPentanimidate Methyl Pentanimidate MethylPentanimidate->Step1_Reaction Intermediate This compound Step1_Reaction->Intermediate Yield: 64% Step2_Reaction Vilsmeier-Haack Reaction Intermediate->Step2_Reaction VilsmeierReagent->Step2_Reaction FinalProduct 2-butyl-4-chloro-5- formylimidazole Step2_Reaction->FinalProduct Yield: 58%

Caption: Synthetic pathway for 2-butyl-4-chloro-5-formylimidazole.

Conclusion

This compound serves as a vital building block in medicinal chemistry, particularly in the synthesis of Losartan. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for chemists and researchers in the pharmaceutical industry. The efficient two-step synthesis of the key imidazole intermediate highlights a practical application of this compound, enabling the large-scale production of this important therapeutic agent. Further research into the optimization of these synthetic steps could lead to even more efficient and cost-effective manufacturing processes.

References

An In-depth Technical Guide on the Role of Pentanimidoylamino-acetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidoylamino-acetic acid is a crucial chemical intermediate primarily utilized in the synthesis of a class of antihypertensive drugs known as sartans, which are angiotensin II receptor blockers (ARBs). While not a therapeutic agent in itself, its significance lies in its role as a key building block for active pharmaceutical ingredients (APIs) used in the management of hypertension and other cardiovascular conditions. This guide provides a comprehensive overview of its synthesis, its application in the production of sartan drug intermediates, and detailed experimental protocols.

Role in the Synthesis of Angiotensin II Receptor Blockers (Sartans)

This compound serves as a precursor in the manufacturing of Losartan and other sartan drugs.[1] Its primary application is in the formation of the imidazole ring structure, which is a core component of these pharmaceuticals. The synthesis pathway involves the conversion of this compound to 2-Butyl-4-chloro-5-formylimidazole (BCFI), a key intermediate for sartans.[1][2][3][4] This conversion is typically achieved through a Vilsmeier-Haack reaction.[4][5]

The general synthetic pathway can be visualized as follows:

G cluster_0 cluster_1 cluster_2 A Glycine + Methyl Pentanimidate B This compound A->B Reaction C This compound D 2-Butyl-4-chloro-5-formylimidazole (BCFI) C->D Vilsmeier-Haack Reaction E BCFI F Sartan Drugs (e.g., Losartan) E->F Further Synthesis Steps

Caption: Synthetic pathway from raw materials to sartan drugs via this compound.

Quantitative Data Summary

The following table summarizes the quantitative data found in the provided search results regarding the synthesis of this compound.

ParameterValueReference
Yield (based on glycine) 64%[6]
90%[6]
Purity (by 1H-NMR) > 95%[6]
~ 90%[6]
Reaction Time 18 hours[6]
5 hours[6]
4 hours[2]
Reaction Temperature Room Temperature[6]

Experimental Protocols

Synthesis of this compound

This protocol is based on methodologies described in the provided search results.

Materials:

  • Glycine

  • Methanol

  • Water

  • 30% Sodium hydroxide solution

  • Methyl pentanimidate (as a solution in toluene)

  • Toluene

Procedure:

  • A suspension of glycine (0.25 mol) in methanol (80 ml) and water (4.5 ml) is prepared in a suitable reaction vessel.[6]

  • The mixture is cooled to 0°C.[6]

  • The pH of the suspension is adjusted to 9.6 by the addition of a 30% strength sodium hydroxide solution.[6]

  • Methyl pentanimidate (0.25 mol) is added to the suspension over a period of 5-7 minutes.[6]

  • The reaction mixture is stirred at room temperature for a period ranging from 5 to 18 hours.[6]

  • Upon completion of the reaction, the suspension is filtered.[6]

  • The filter cake is washed with toluene (75 ml) and subsequently dried to yield this compound.[6]

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G A Prepare Glycine Suspension (Methanol, Water) B Cool to 0°C A->B C Adjust pH to 9.6 (NaOH solution) B->C D Add Methyl Pentanimidate C->D E Stir at Room Temperature (5-18 hours) D->E F Filter Suspension E->F G Wash with Toluene F->G H Dry Product G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of 2-Butyl-5-chloroimidazole-4-carbaldehyde (BCFI) from this compound

This protocol describes the subsequent conversion of this compound to a key sartan intermediate.

Materials:

  • This compound

  • Toluene

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylformamide (DMF)

Procedure:

  • A suspension of this compound (100 mmol) in toluene (75 ml) is prepared.[6]

  • Phosphorus oxychloride (280 mmol) is added to the suspension over 5 minutes.[6]

  • The mixture is heated to 80°C.[6]

  • N,N-dimethylformamide (280 mmol) is then added over 7 minutes, during which the temperature may rise to around 96°C.[6]

  • The reaction mixture is stirred for 2 hours at 100°C.[6]

  • After stirring, the mixture is cooled to 30°C.[6]

  • The product, 2-Butyl-5-chloroimidazole-4-carbaldehyde, can then be isolated by treating the reaction mixture with water and extracting with a suitable solvent.[6]

The following diagram illustrates the workflow for the synthesis of BCFI.

G A Suspend Pentanimidoylamino- acetic acid in Toluene B Add POCl3 A->B C Heat to 80°C B->C D Add DMF C->D E Stir at 100°C for 2 hours D->E F Cool to 30°C E->F G Work-up (Water, Extraction) F->G H 2-Butyl-5-chloroimidazole- 4-carbaldehyde (BCFI) G->H

Caption: Experimental workflow for the synthesis of BCFI.

Conclusion

This compound is a non-therapeutic compound that plays a vital role as a synthetic intermediate in the pharmaceutical industry. Its primary application is in the production of sartan-class antihypertensive drugs. The methodologies for its synthesis and subsequent conversion to key imidazole intermediates are well-established, providing a reliable pathway for the large-scale manufacturing of these life-saving medications. For researchers and professionals in drug development, understanding the synthesis and application of such key intermediates is fundamental to the innovation and production of therapeutic agents.

References

An In-Depth Technical Guide on N-(1-iminopentyl)glycine: Discovery, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-iminopentyl)glycine, also known by its CAS number 193140-43-1 and alternative names such as 2-Pentanimidamidoacetic acid and (Pentanimidoylamino)acetic acid, is a glycine derivative primarily recognized for its role as a key intermediate in the synthesis of the angiotensin II receptor antagonist, losartan. While commercially available and often described as a neurotransmitter analog with agonist activity at N-methyl-D-aspartate (NMDA) and glycine receptors, its documented history and discovery are intrinsically linked to advancements in pharmaceutical process chemistry rather than standalone pharmacological research. This guide provides a comprehensive overview of the available technical information regarding N-(1-iminopentyl)glycine, focusing on its synthesis, established utility, and the limited but intriguing biological context.

Discovery and History: An Intermediate in a Pharmaceutical Saga

The history of N-(1-iminopentyl)glycine is not one of a targeted therapeutic agent but rather that of a crucial, albeit transient, building block in the industrial synthesis of losartan. Its discovery is embedded within the process development of 2-butyl-4-chloro-5-formylimidazole, a key precursor to the imidazole ring of losartan.

Initial searches for a dedicated discovery narrative for N-(1-iminopentyl)glycine in peer-reviewed literature are largely unrevealing. Instead, its emergence is documented in patents detailing efficient synthetic routes to losartan intermediates. A key patent, US20080200690A1, describes a one-pot synthesis where glycine is reacted with methyl pentanimidate to form an intermediate that is then subjected to a Vilsmeier-Haack reaction to yield 2-butyl-4-chloro-5-formylimidazole. While the patent does not explicitly isolate and characterize "N-(1-iminopentyl)glycine," the reaction mechanism strongly implies its formation in situ.

Therefore, the "discovery" of N-(1-iminopentyl)glycine can be attributed to the innovative work of process chemists aiming to streamline the synthesis of a blockbuster antihypertensive drug. Its history is one of industrial application and optimization rather than traditional drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of N-(1-iminopentyl)glycine is presented in Table 1.

PropertyValueSource
CAS Number 193140-43-1Multiple
Molecular Formula C₇H₁₄N₂O₂Multiple
Molecular Weight 158.20 g/mol Multiple
IUPAC Name 2-(pentan-1-imidamido)acetic acidPubChem
Synonyms (Pentanimidoylamino)acetic acid, 2-Pentanimidamidoacetic acidMultiple
Appearance Not specified (likely a solid)-
Solubility Expected to be soluble in polar solventsGeneral knowledge

Synthesis and Experimental Protocols

The primary documented synthesis of N-(1-iminopentyl)glycine is as an un-isolated intermediate. The following protocol is adapted from patent literature describing the synthesis of 2-butyl-4-chloro-5-formylimidazole.

In-Situ Formation of N-(1-iminopentyl)glycine and Subsequent Reaction

Objective: To synthesize 2-butyl-4-chloro-5-formylimidazole via the in-situ generation of N-(1-iminopentyl)glycine.

Materials:

  • Glycine

  • Methanolic sodium hydroxide solution

  • Methyl pentanimidate

  • Toluene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Formation of the Glycine Salt: To a freshly prepared methanolic sodium hydroxide solution, add glycine at 0-5°C and stir for 15 minutes.

  • Formation of N-(1-iminopentyl)glycine Intermediate: Add methyl pentanimidate to the suspension over 10-15 minutes at 0-5°C. Continue stirring at room temperature for 16 hours. This step leads to the in-situ formation of the sodium salt of N-(1-iminopentyl)glycine.

  • Solvent Exchange: Distill off the methanol under vacuum at a temperature below 50°C. Add toluene to the residue.

  • Vilsmeier-Haack Reaction: To the toluene suspension, add phosphorus oxychloride followed by the slow addition of N,N-dimethylformamide. Heat the reaction mixture to facilitate the formation of the Vilsmeier reagent and subsequent formylation and chlorination of the imidazole precursor.

  • Work-up and Isolation: Quench the reaction mixture in cold water. Adjust the pH and extract the product, 2-butyl-4-chloro-5-formylimidazole, with toluene. The organic layer is then washed, dried, and concentrated to yield the final product.

Logical Workflow for the Synthesis:

G cluster_0 Step 1: Glycine Salt Formation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Vilsmeier-Haack Reaction Glycine Glycine Glycine_Salt Glycine Sodium Salt Glycine->Glycine_Salt Deprotonation MeONa Methanolic NaOH MeONa->Glycine_Salt Intermediate N-(1-iminopentyl)glycine (in situ) Glycine_Salt->Intermediate Methyl_Pentanimidate Methyl Pentanimidate Methyl_Pentanimidate->Intermediate Final_Product 2-butyl-4-chloro-5-formylimidazole Intermediate->Final_Product Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Final_Product

Figure 1: Synthetic workflow for the formation of a losartan intermediate via in-situ generated N-(1-iminopentyl)glycine.

Biological Activity and Signaling Pathways

While several chemical suppliers list N-(1-iminopentyl)glycine as a neurotransmitter analog with agonist activity at NMDA and glycine receptors, there is a notable absence of publicly available, peer-reviewed scientific literature to substantiate these claims with quantitative data.

Putative Role as a Glycine and NMDA Receptor Agonist

Glycine itself is a major inhibitory neurotransmitter, primarily in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors which are ligand-gated chloride channels.[1] Additionally, glycine is a mandatory co-agonist at NMDA receptors, binding to the GluN1 subunit to permit receptor activation by glutamate.

The structural similarity of N-(1-iminopentyl)glycine to glycine, with the addition of a lipophilic iminopentyl group, suggests a potential interaction with these receptors. The imino group could potentially mimic the protonated amine of glycine, while the pentyl chain would significantly alter its steric and electronic properties.

Without experimental data, any discussion of its mechanism of action remains speculative. If it were to act as an agonist, it could potentially modulate neuronal excitability. However, the lack of research in this area suggests that either its activity is not significant or has not been a focus of investigation.

Hypothetical Signaling Pathway Involvement:

If N-(1-iminopentyl)glycine were to act as an NMDA receptor co-agonist, it would be involved in the complex signaling cascades initiated by NMDA receptor activation, which are crucial for synaptic plasticity, learning, and memory.

G cluster_0 NMDA Receptor Activation cluster_1 Downstream Signaling Glutamate Glutamate (Binds to GluN2) NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine_Analog N-(1-iminopentyl)glycine (Hypothetical Co-agonist, Binds to GluN1) Glycine_Analog->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression LTP Synaptic Plasticity (LTP) Gene_Expression->LTP

Figure 2: Hypothetical signaling pathway of N-(1-iminopentyl)glycine as an NMDA receptor co-agonist.

Conclusion and Future Directions

N-(1-iminopentyl)glycine is a molecule whose scientific identity is predominantly defined by its utility in organic synthesis, specifically as an intermediate in the production of losartan. Its "discovery" is a testament to the ingenuity of process chemistry. The claims of its biological activity as a neurotransmitter analog remain, at present, largely unsubstantiated by accessible scientific research.

For researchers and drug development professionals, N-(1-iminopentyl)glycine presents a curious case. Is it a overlooked neuromodulator, or is its biological activity insignificant? Future research could focus on:

  • De novo synthesis and isolation: A dedicated synthesis and full characterization of N-(1-iminopentyl)glycine would be the first step to enable thorough biological evaluation.

  • Receptor binding and functional assays: Quantitative in vitro assays are needed to determine its affinity and efficacy at NMDA and glycine receptors, as well as other potential targets.

  • In vivo studies: Should in vitro activity be confirmed, in vivo studies could explore its pharmacokinetic profile and potential physiological effects.

Until such studies are conducted, N-(1-iminopentyl)glycine will likely remain a molecule of interest primarily to synthetic organic chemists, a footnote in the history of a major pharmaceutical product, holding a yet-to-be-verified potential in the field of neuroscience.

References

Unraveling the Metabolic Significance of Pentanimidoylamino-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the potential metabolic role of Pentanimidoylamino-acetic acid. Due to the current scarcity of direct scientific literature on this specific compound, this paper focuses on the well-established metabolic pathway of creatine biosynthesis, for which this compound is a structural analog of a key intermediate, guanidinoacetic acid. By examining the creatine synthesis pathway, its enzymes, regulation, and associated quantitative data, we provide a framework for hypothesizing and investigating the potential interactions of this compound within this critical energetic pathway. This guide offers detailed experimental protocols and visual diagrams to facilitate future research into the biological significance of this and similar molecules.

Introduction

This compound, also known by its synonyms N-(1-iminopentyl)-glycine and 2-(1-aminopentylideneamino)acetic acid, is a chemical compound with the molecular formula C7H14N2O2[1]. Despite its defined chemical structure, a comprehensive review of the scientific literature reveals a notable absence of studies detailing its biological activity or its role in any metabolic pathways. This lack of direct evidence necessitates an inferential approach to understanding its potential physiological significance.

The structural similarity of this compound to guanidinoacetic acid (GAA), a critical intermediate in the biosynthesis of creatine, provides a strong basis for hypothesizing its potential involvement in this pathway. Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain[2][3]. Therefore, this guide will provide an in-depth exploration of the creatine biosynthesis pathway as a foundational framework for postulating the metabolic role of this compound. It is plausible that this compound could act as a substrate, inhibitor, or modulator of the enzymes involved in creatine synthesis.

This document aims to equip researchers, scientists, and drug development professionals with the necessary background, quantitative data, and experimental methodologies to investigate the potential metabolic impact of this compound and its analogs.

The Creatine Biosynthesis Pathway

Creatine is endogenously synthesized in a two-step process primarily involving the kidneys and the liver[4][5][6]. This pathway is crucial for replenishing the daily spontaneous degradation of creatine to creatinine, which is excreted in the urine at a rate of about 1-2% of the total creatine pool per day[7][8].

The two key enzymes in this pathway are:

  • L-Arginine:glycine amidinotransferase (AGAT): This mitochondrial enzyme catalyzes the first and rate-limiting step of creatine synthesis[3][9]. It transfers an amidino group from L-arginine to glycine, producing guanidinoacetic acid (GAA) and L-ornithine[3][10]. AGAT is predominantly expressed in the kidneys and pancreas[9].

  • Guanidinoacetate N-methyltransferase (GAMT): This enzyme, primarily found in the liver, catalyzes the second and final step[11]. It methylates GAA to form creatine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor[11][12].

Creatine is then transported via the bloodstream to tissues with high energy requirements, where it is taken up by a specific sodium-dependent transporter[4][6].

Regulation of the Creatine Biosynthesis Pathway

The synthesis of creatine is tightly regulated to maintain cellular energy homeostasis. The primary regulatory mechanisms include:

  • Feedback Inhibition: The end-product of the pathway, creatine, acts as a feedback inhibitor of AGAT expression[3][13]. High intracellular creatine concentrations suppress the synthesis of AGAT, thereby downregulating the entire pathway[3].

  • Hormonal Control: The activity of AGAT can be influenced by hormones. For instance, growth hormone and thyroxine have been shown to induce AGAT activity, while estrogen can decrease its activity[3].

  • Substrate Availability: The availability of the precursor amino acids, arginine and glycine, can also influence the rate of creatine synthesis.

  • Inhibition by Ornithine: L-ornithine, a product of the AGAT reaction, can act as a competitive inhibitor of the enzyme[13][14].

The intricate regulation of this pathway underscores its importance in cellular bioenergetics.

Potential Role of this compound in the Creatine Biosynthesis Pathway

Given its structural resemblance to guanidinoacetic acid, this compound could potentially interact with the enzymes of the creatine biosynthesis pathway in several ways:

  • As a Substrate for GAMT: The N-iminopentyl group of this compound could potentially be recognized by GAMT, leading to its methylation and the formation of a novel creatine analog. The efficiency of this reaction would depend on the substrate specificity of GAMT.

  • As an Inhibitor of AGAT or GAMT: The compound might bind to the active site of either AGAT or GAMT, acting as a competitive or non-competitive inhibitor. This would lead to a decrease in the endogenous synthesis of creatine. Several substrate analogs are known to inhibit these enzymes[15][16].

  • As a Modulator of Enzyme Expression: It is also conceivable that this compound could indirectly affect the pathway by influencing the expression of the AGAT or GAMT genes.

To elucidate the precise role of this compound, detailed enzymatic and cellular assays are required.

Quantitative Data in Creatine Metabolism

The following tables summarize key quantitative data related to the creatine biosynthesis pathway, providing a baseline for comparative studies.

MetabolitePlasma Concentration (Human)Reference
Guanidinoacetic Acid (GAA)2.4 µM (arterial)[7]
Creatine~20-50 µM[1]
Arginine~80-120 µM[1]
Glycine~200-300 µM[1]
Ornithine~50-80 µM[1]
EnzymeTissue LocationMichaelis Constant (Km)InhibitorsReference
AGAT Kidney, PancreasArginine: ~2-3 mM, Glycine: ~1-2 mMCreatine (feedback), Ornithine[13]
GAMT LiverGAA: ~20-50 µM, SAM: ~10-20 µMS-adenosylhomocysteine, Guanidinopropionic acid

Experimental Protocols

To investigate the role of this compound in the creatine biosynthesis pathway, the following experimental protocols are proposed.

Arginine:glycine Amidinotransferase (AGAT) Activity Assay

This protocol is designed to measure the activity of AGAT and to test the potential inhibitory effect of this compound.

Principle: The activity of AGAT is determined by measuring the formation of one of its products, ornithine or guanidinoacetic acid. A common method involves the use of radiolabeled or isotopically labeled substrates.

Materials:

  • Recombinant human or rat AGAT enzyme

  • L-[guanidino-¹⁵N₂]-Arginine

  • Glycine

  • This compound (test compound)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • LC-MS/MS system for product quantification

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, AGAT enzyme, L-[guanidino-¹⁵N₂]-Arginine, and glycine. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrates.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid or methanol).

  • Product Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the formation of L-[¹⁵N₂]-guanidinoacetate using a validated LC-MS/MS method[17].

  • Data Analysis: Calculate the rate of product formation and determine the IC₅₀ value for this compound if it exhibits inhibitory activity.

Guanidinoacetate N-methyltransferase (GAMT) Activity Assay

This protocol is designed to measure the activity of GAMT and to assess whether this compound can serve as a substrate or inhibitor.

Principle: The activity of GAMT is measured by quantifying the formation of creatine from GAA and SAM. This can be achieved using radiolabeled SAM or by detecting the formation of S-adenosylhomocysteine (SAH).

Materials:

  • Recombinant human or rat GAMT enzyme

  • Guanidinoacetic acid (GAA)

  • S-adenosyl-L-[methyl-³H]-methionine (radiolabeled SAM) or stable isotope-labeled GAA

  • This compound (test compound)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Scintillation counter or LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, GAMT enzyme, GAA, and radiolabeled SAM. To test if this compound is a substrate, replace GAA with the test compound. For inhibition studies, include varying concentrations of this compound in the presence of GAA.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time.

  • Reaction Termination: Terminate the reaction by adding a stop solution.

  • Product Quantification: If using radiolabeled SAM, the formation of radiolabeled creatine can be quantified using scintillation counting after separation from unreacted SAM. Alternatively, the formation of creatine and SAH can be measured by LC-MS/MS[18].

  • Data Analysis: Determine the rate of creatine formation. If this compound is a substrate, determine the kinetic parameters (Km and Vmax). If it is an inhibitor, calculate the IC₅₀ value.

Visualizing Metabolic Pathways and Experimental Workflows

Creatine Biosynthesis Pathway

Creatine_Biosynthesis cluster_kidney Kidney / Pancreas cluster_liver Liver cluster_transport Transport cluster_target Target Tissues (Muscle, Brain) Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) AGAT->GAA Ornithine L-Ornithine AGAT->Ornithine Bloodstream_GAA Bloodstream GAA->Bloodstream_GAA GAMT GAMT Creatine Creatine GAMT->Creatine SAH SAH GAMT->SAH Bloodstream_Creatine Bloodstream Creatine->Bloodstream_Creatine SAM SAM SAM->GAMT GAA_liver Guanidinoacetic Acid (GAA) GAA_liver->GAMT Bloodstream_GAA->GAA_liver Target_Creatine Creatine Bloodstream_Creatine->Target_Creatine

Caption: The two-step enzymatic pathway of creatine biosynthesis.

Regulation of AGAT Activity

AGAT_Regulation AGAT AGAT Activity Creatine Creatine Creatine->AGAT Feedback Inhibition Ornithine L-Ornithine Ornithine->AGAT Competitive Inhibition Growth_Hormone Growth Hormone Growth_Hormone->AGAT Stimulation Thyroxine Thyroxine Thyroxine->AGAT Stimulation Estrogen Estrogen Estrogen->AGAT Inhibition

Caption: Regulatory inputs controlling the activity of AGAT.

Hypothetical Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies (Animal Model) start Hypothesis: This compound modulates creatine biosynthesis agat_assay AGAT Activity Assay (Substrate/Inhibitor?) start->agat_assay gamt_assay GAMT Activity Assay (Substrate/Inhibitor?) start->gamt_assay cell_culture Culture kidney/liver cells agat_assay->cell_culture gamt_assay->cell_culture treatment Treat with This compound cell_culture->treatment analysis Measure intracellular GAA, Creatine, and Analogs treatment->analysis animal_model Administer to rodents analysis->animal_model tissue_analysis Analyze tissue levels of GAA, Creatine, and Analogs animal_model->tissue_analysis phenotype Assess physiological effects (muscle function, etc.) animal_model->phenotype

Caption: Proposed workflow to investigate the metabolic role of this compound.

Conclusion

While direct evidence for the metabolic role of this compound is currently lacking, its structural similarity to guanidinoacetic acid strongly suggests a potential interaction with the creatine biosynthesis pathway. This technical guide provides a comprehensive overview of this vital metabolic route, including its key enzymes, regulatory mechanisms, and relevant quantitative data. The detailed experimental protocols and visual diagrams presented herein offer a clear roadmap for researchers to systematically investigate the biological activity of this compound. Elucidating the function of this and similar molecules could provide novel insights into cellular energy metabolism and potentially open new avenues for therapeutic intervention in diseases characterized by impaired energy homeostasis. Future studies are warranted to explore the hypotheses laid out in this guide and to ultimately define the metabolic significance of this compound.

References

Methodological & Application

Application Notes and Protocols for Pentanimidoylamino-acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidoylamino-acetic acid, also known by its synonyms Glycine, N-(1-iminopentyl)- and 2-(1-aminopentylideneamino)acetic acid, is an organic compound with the chemical formula C7H14N2O2. While primarily documented as a crucial intermediate in the synthesis of blockbuster pharmaceuticals, its structural similarity to biologically active N-acylglycines suggests potential for independent pharmacological investigation. This document provides comprehensive details on its established synthesis and proposes a framework for exploring its hypothetical biological activities.

Established Application: Chemical Intermediate

This compound serves as a key intermediate in the Vilsmeier reaction for the preparation of 2-butyl-4-chloro-5-formylimidazole. This imidazole derivative is a critical precursor for the synthesis of Losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension.

Hypothetical Biological Applications

Due to a lack of direct biological studies on this compound, the following applications are proposed based on its structural analogy to the N-acylglycine class of lipid signaling molecules. N-acylglycines are known to play roles in various physiological processes, including pain, inflammation, and neurotransmission.

Potential areas of investigation include:

  • Anti-inflammatory Activity: N-acylglycines have demonstrated anti-inflammatory properties. This compound could potentially modulate inflammatory pathways in immune cells.

  • Enzyme Inhibition: Structurally similar compounds are known to interact with enzymes like fatty acid amide hydrolase (FAAH). This compound could be investigated as a potential inhibitor of enzymes involved in metabolic or signaling pathways.

  • Cytotoxicity and Anti-proliferative Effects: As a preliminary screening, its effect on the viability of various cell lines could be assessed to identify any potential for anti-cancer or cytotoxic activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis of this compound as an intermediate.

Materials:

  • Glycine

  • Methanol

  • Water

  • 30% Sodium hydroxide solution

  • Methyl pentanimidate (as a solution in toluene)

  • Toluene

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Prepare a suspension of glycine (0.25 mol) in a mixture of methanol (80 ml) and water (4.5 ml) in a reaction vessel.

  • Cool the suspension to 0°C using an ice bath.

  • Adjust the pH of the suspension to 9.6 by the dropwise addition of a 30% sodium hydroxide solution while stirring.

  • Slowly add a 42% solution of methyl pentanimidate in toluene (0.25 mol) to the cooled suspension over a period of 5-10 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.

  • Filter the resulting suspension to collect the solid product.

  • Wash the filter cake with toluene (75 ml) to remove any unreacted starting materials and byproducts.

  • Dry the collected solid product under vacuum to yield this compound.

Expected Yield: Approximately 64% based on glycine.

Characterization: The purity and identity of the synthesized compound can be confirmed using techniques such as 1H-NMR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay) - Hypothetical

This protocol describes a general method to assess the potential cytotoxic effects of this compound on a selected cell line (e.g., HeLa, HepG2).

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS) and create serial dilutions to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250, 500 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Assessment of Anti-inflammatory Activity (Nitric Oxide Production in Macrophages) - Hypothetical

This protocol outlines a method to evaluate the potential anti-inflammatory effects of the compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include control groups: untreated cells, cells treated with the compound alone, and cells treated with LPS alone.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the compound compared to the LPS-only treated group.

Quantitative Data Summary

The following tables present a hypothetical summary of potential quantitative data that could be generated from the experimental protocols described above.

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Control 1.250.08100
10 1.210.0796.8
50 1.150.0992.0
100 0.980.0678.4
250 0.630.0550.4
500 0.310.0424.8

Table 2: Hypothetical Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNitrite Concentration (µM)Standard Deviation% Inhibition of NO Production
Control 1.20.1-
LPS (1 µg/mL) 25.41.50
LPS + Compound (10 µM) 22.11.313.0
LPS + Compound (50 µM) 15.81.137.8
LPS + Compound (100 µM) 8.90.965.0

Visualizations

Diagram 1: Synthesis Workflow of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product glycine Glycine reaction pH Adjustment & Cooling (0°C) Stirring at RT (18h) glycine->reaction me_pent Methyl Pentanimidate me_pent->reaction naoh NaOH naoh->reaction meoh_h2o Methanol/Water meoh_h2o->reaction filtration Filtration reaction->filtration washing Washing with Toluene filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Chemical synthesis workflow for this compound.

Diagram 2: Logical Workflow for Investigating Biological Activity

G start This compound cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity determine_ic50 Determine IC50 & Non-toxic Doses cytotoxicity->determine_ic50 anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) determine_ic50->anti_inflammatory Use non-toxic doses enzyme_inhibition Enzyme Inhibition Assays (e.g., FAAH) determine_ic50->enzyme_inhibition Use non-toxic doses mechanistic Mechanistic Studies (e.g., Western Blot, qPCR) anti_inflammatory->mechanistic enzyme_inhibition->mechanistic end Identify Biological Activity & Mechanism of Action mechanistic->end

Caption: Proposed workflow for the biological evaluation of the compound.

Diagram 3: Hypothetical Signaling Pathway Modulation

G cluster_pathway Downstream Signaling compound Pentanimidoylamino- acetic acid receptor Hypothetical Receptor (e.g., GPCR) compound->receptor Agonist/ Antagonist enzyme Hypothetical Enzyme (e.g., FAAH) compound->enzyme Inhibition nfkb NF-κB Pathway receptor->nfkb mapk MAPK Pathway receptor->mapk inflammation Inflammatory Response (↓ NO, ↓ Cytokines) nfkb->inflammation mapk->inflammation

Caption: Hypothetical modulation of an inflammatory signaling pathway.

Application Notes and Protocols for the Detection of N-(1-iminopentyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-iminopentyl)glycine is a small molecule of interest in various fields of research and development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control purposes. This document provides detailed application notes and protocols for three distinct analytical methods for the detection and quantification of N-(1-iminopentyl)glycine in biological matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a proposed Immunoassay approach.

These protocols are intended as a starting point for method development and will require validation for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of N-(1-iminopentyl)glycine in relatively clean sample matrices or at higher concentrations. The imino group may provide sufficient UV absorbance for detection. For enhanced sensitivity and specificity, a pre-column derivatization step can be incorporated.

Proposed HPLC-UV Method without Derivatization

Principle: Reversed-phase chromatography separates N-(1-iminopentyl)glycine from other components in the sample matrix. Detection is achieved by monitoring the UV absorbance of the analyte.

Experimental Protocol:

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 20 mM potassium dihydrogen phosphate buffer (pH 2.5) and acetonitrile (85:15, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 210 nm.

Data Presentation:

ParameterExpected Performance
Linearity Range1 - 100 µg/mL
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1 µg/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%
Table 1: Hypothetical performance characteristics of the HPLC-UV method.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Plasma/Serum Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition and Analysis Detection->Data

HPLC-UV Experimental Workflow

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it ideal for the quantification of N-(1-iminopentyl)glycine in complex biological matrices at low concentrations.

Principle: Following chromatographic separation, the analyte is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored for quantification, providing excellent selectivity.

Experimental Protocol:

  • Sample Preparation (Plasma/Serum):

    • Follow the same protein precipitation and extraction procedure as for the HPLC-UV method (Section 1.1).

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added before protein precipitation.

  • LC-MS/MS Conditions:

    • LC System:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

      • Injection Volume: 5 µL.

    • MS/MS System:

      • Ionization Mode: Electrospray Ionization (ESI), positive.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • N-(1-iminopentyl)glycine: Propose monitoring the transition of the protonated molecule [M+H]+ to a characteristic fragment ion. The exact masses would need to be determined experimentally.

        • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

      • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation:

ParameterExpected Performance
Linearity Range0.1 - 1000 ng/mL
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (%RSD)< 10%
Accuracy (%Recovery)90 - 110%
Table 2: Hypothetical performance characteristics of the LC-MS/MS method.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample + Internal Standard Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Fragmentation Tandem Mass Spectrometry (MS/MS) Ionization->Fragmentation Detection MRM Detection Fragmentation->Detection Data Data Analysis Detection->Data

LC-MS/MS Experimental Workflow

Immunoassay (Proposed Approach)

An immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA), could be developed for high-throughput screening of N-(1-iminopentyl)glycine. This would require the generation of specific antibodies.

Principle: A competitive immunoassay involves the competition between unlabeled N-(1-iminopentyl)glycine in the sample and a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Protocol Outline for Antibody Generation and Assay Development:

  • Hapten-Carrier Conjugation: Covalently link N-(1-iminopentyl)glycine (a hapten) to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to make it immunogenic.

  • Immunization: Immunize animals (e.g., rabbits or mice) with the hapten-carrier conjugate to elicit an antibody response.

  • Antibody Screening and Characterization: Screen the resulting antisera or hybridomas for antibodies that specifically bind to N-(1-iminopentyl)glycine.

  • Assay Development:

    • Coat a microtiter plate with the generated antibodies.

    • Incubate the plate with standards or samples containing N-(1-iminopentyl)glycine, along with a fixed amount of enzyme-labeled N-(1-iminopentyl)glycine.

    • After incubation and washing, add a substrate for the enzyme to produce a measurable signal (e.g., colorimetric).

    • Quantify the signal and relate it to the concentration of N-(1-iminopentyl)glycine using a standard curve.

Data Presentation:

ParameterPotential Performance
Assay Range0.1 - 100 ng/mL
Limit of Detection (LOD)~0.1 ng/mL
SpecificityDependent on antibody cross-reactivity
ThroughputHigh (96-well plate format)
Table 3: Potential performance characteristics of a competitive ELISA.

Logical Relationship Diagram:

Immunoassay_Development cluster_antibody Antibody Generation cluster_assay Competitive ELISA Development Hapten N-(1-iminopentyl)glycine (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunization Animal Immunization Conjugation->Immunization Screening Antibody Screening & Selection Immunization->Screening Antibody Specific Antibody Screening->Antibody Coating Antibody Coating on Plate Antibody->Coating Competition Competitive Binding: Sample Analyte vs. Labeled Analyte Coating->Competition Signal Signal Generation Competition->Signal Quantification Quantification Signal->Quantification

Immunoassay Development Logic

Disclaimer: The protocols and performance characteristics outlined in this document are proposed based on established analytical principles for similar molecules. All methods require optimization and rigorous validation for specific matrices and applications to ensure accuracy, precision, and reliability.

Application Notes: Utilizing Guanidinoacetic Acid, a Creatine Precursor, in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guanidinoacetic acid (GAA), also known as glycocyamine, is a naturally occurring amino acid derivative and a direct precursor in the biosynthesis of creatine.[1][2] Creatine plays a pivotal role in cellular energy metabolism, particularly in tissues with high energy demands such as muscle and brain.[1][3] Due to its role as a creatine precursor, GAA has garnered interest for its potential to enhance cellular bioenergetics and influence various cellular processes.[1][4] These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the use of GAA in cell culture models, with the understanding that this information may serve as a valuable starting point for investigating structurally similar compounds like "Pentanimidoylamino-acetic acid."

Chemical Properties of a Related Compound: this compound

While biological data on "this compound" is limited, its basic chemical information is available.

PropertyValue
CAS Number 193140-43-1[5]
Molecular Formula C₇H₁₄N₂O₂[6]
Molecular Weight 158.2 g/mol [5]
Synonyms Glycine, N-(1-iminopentyl)-; 2-(1-aminopentylideneamino)acetic acid[5]

Biological Activities and Cellular Effects of Guanidinoacetic Acid (GAA)

GAA supplementation in cell culture has been shown to elicit a range of biological effects:

  • Myogenic Differentiation and Muscle Growth: In C2C12 myoblasts, a well-established model for studying muscle differentiation, GAA has been shown to regulate myogenic differentiation and muscle growth.[4]

  • Cell Proliferation: Studies on bovine satellite cells have indicated that GAA's precursor, creatine, can influence the rate of cell proliferation.[7]

  • Cellular Bioenergetics: As a precursor to creatine, GAA can indirectly support cellular energy homeostasis by contributing to the creatine and phosphocreatine pool, which is essential for recycling ATP.[3][8]

  • Neuromodulation: Beyond its role in creatine synthesis, GAA may have non-creatine-related functions, including neuromodulation.[1] However, high concentrations of GAA have been suggested to have potential neurotoxic effects in developing brain cells, causing axonal hyper-sprouting and non-apoptotic cell death in rat brain cell cultures.[1]

Experimental Protocols

The following are detailed protocols for key experiments involving GAA in cell culture, which can be adapted for the study of "this compound."

Protocol 1: Assessment of Myogenic Differentiation in C2C12 Cells

Objective: To evaluate the effect of GAA on the differentiation of C2C12 myoblasts into myotubes.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Guanidinoacetic acid (GAA) stock solution (e.g., 100 mM in sterile PBS, filter-sterilized).

  • Phosphate Buffered Saline (PBS).

  • Fixation solution: 4% paraformaldehyde in PBS.

  • Permeabilization solution: 0.1% Triton X-100 in PBS.

  • Blocking solution: 5% goat serum in PBS.

  • Primary antibody: Anti-myosin heavy chain (MHC) antibody.

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG.

  • DAPI stain.

  • Microscopy imaging system.

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in 24-well plates at a density that allows them to reach approximately 80-90% confluency within 24-48 hours.

  • Induction of Differentiation: Once confluent, aspirate the growth medium and wash the cells once with PBS. Replace the GM with Differentiation Medium (DM).

  • Treatment: Add GAA to the DM at various final concentrations (e.g., 0, 1, 5, 10 mM). A study on C2C12 cells used concentrations up to 20 mM.[4]

  • Incubation: Incubate the cells for 4-6 days to allow for myotube formation, replacing the medium with fresh DM and GAA every 48 hours.

  • Immunostaining:

    • After the incubation period, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% goat serum for 1 hour.

    • Incubate with anti-MHC primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Quantify myotube formation by measuring the fusion index (percentage of nuclei within myotubes) and myotube diameter.

Protocol 2: Cell Proliferation Assay

Objective: To determine the effect of GAA on the proliferation of a given cell line (e.g., bovine satellite cells).[7]

Materials:

  • Bovine satellite cells (or other cell line of interest).

  • Growth Medium (e.g., DMEM with 10% FBS).

  • GAA stock solution.

  • 96-well plates.

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/mL.[7]

  • Treatment: After 24 hours of adhesion, replace the medium with fresh growth medium containing various concentrations of GAA (e.g., 0, 2.5, 5, 7.5, 10 mM, as used in a study with creatine on bovine satellite cells).[7]

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, 96 hours).[7]

  • Proliferation Measurement: At each time point, add the cell proliferation reagent to the wells according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the readings to the control group (0 mM GAA) at each time point to determine the relative change in cell proliferation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on GAA and its precursor, creatine, in cell culture models.

Table 1: Effect of Creatine on Bovine Satellite Cell Proliferation [7]

Treatment Concentration (mM)Incubation Time (h)Proliferation (relative to control)
2.572Increased (P < 0.05)
5.072Increased (P < 0.05)
7.572Increased (P < 0.05)
10.072Increased (P < 0.05)
2.596Increased (P < 0.05)
5.096Increased (P < 0.05)
7.596Increased (P < 0.05)
10.096No significant increase compared to control

Table 2: Effect of Guanidinoacetic Acid on C2C12 Myoblast Differentiation [4]

Note: Specific quantitative data on fusion index or myotube diameter from the cited study is not provided in the abstract. The study reports that GAA regulates myogenic differentiation.

Table 3: Effects of Guanidinoacetate on Synaptic Transmission in Brain Slices [9]

GAA ConcentrationEffect on Postsynaptic Compound Action Potential
11.5 µMNo change
1 mMNo effect
2 mMNo effect
4 mMReversible decrease

Signaling Pathways and Visualizations

GAA is suggested to influence cellular processes through various signaling pathways, most notably the Akt/mTOR/S6K pathway, which is a key regulator of muscle growth and differentiation.[4]

Myogenic_Differentiation_Pathway GAA Guanidinoacetic Acid (GAA) Creatine Creatine GAA->Creatine Biosynthesis miRNA miR-133a-3p miR-1a-3p GAA->miRNA Akt Akt Creatine->Akt mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K Myogenic_Differentiation Myogenic Differentiation & Muscle Growth S6K->Myogenic_Differentiation miRNA->Akt Experimental_Workflow_Myogenesis Start Seed C2C12 Myoblasts Confluency Grow to 80-90% Confluency Start->Confluency Induce_Diff Switch to Differentiation Medium Confluency->Induce_Diff Treat Treat with GAA (0-20 mM) Induce_Diff->Treat Incubate Incubate for 4-6 Days Treat->Incubate Stain Immunostaining for MHC Incubate->Stain Analyze Image and Quantify Myotube Formation Stain->Analyze

References

Application Notes & Protocols: Pentanimidoylamino-acetic acid (as Guanidinoacetic Acid) in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidoylamino-acetic acid, more commonly known as Guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct endogenous precursor to creatine.[1][2][3] In vertebrates, GAA is synthesized from the amino acids arginine and glycine.[4][5] Subsequently, GAA is methylated to form creatine, a pivotal molecule in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain.[2][5][6]

Due to the instability of creatine during feed processing and its associated costs, GAA has emerged as a stable and effective alternative for supplementation in animal nutrition.[2][6] Extensive research in various animal models, including poultry, swine, and cattle, has demonstrated the benefits of dietary GAA supplementation. These benefits include improved growth performance, enhanced muscle development, better feed conversion ratios, and improved meat quality.[1][4][5] GAA supplementation effectively increases creatine concentrations in tissues, spares essential amino acids like arginine, and can enhance the energy value of feeds.[4][5]

These application notes provide a comprehensive overview of the use of GAA as a supplement in animal studies, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative effects of Guanidinoacetic Acid (GAA) supplementation observed in various animal studies.

Table 1: Effects of GAA Supplementation on Broiler Chickens

ParameterDosage (g/kg of feed)ResultReference
Average Daily Gain1.2 - 1.8Increased compared to control[2]
Feed Conversion Ratio (FCR)Not specifiedImprovement of ~4 points on average[4]
Average Daily Feed Intake0.6 and 1.8Reduced compared to 1.2 g/kg[2]
Arginine Sparing EffectNot specified77-100% replacement[4]
Apparent Metabolizable Energy (AME)Not specifiedIncrease of 40-65 kcal[4]

Table 2: Effects of GAA Supplementation on Swine

ParameterDosageResultReference
Litter Weight at WeaningSupplementation during lactationIncreased[6]
Number of Pigs Born AliveSupplementation during full gestationIncreased[6]
Pig Body Weight at BirthSupplementation during last two-thirds of gestationIncreased[6]
Colostrum QualitySupplementation during lactationHigher protein and amino acid concentration[6]

Table 3: Effects of GAA Supplementation on Beef Cattle

| Parameter | Dosage | Duration | Result | Reference | | :--- | :--- | :--- | :--- | | Average Daily Gain (ADG) | 0.8 g/kg and 1.6 g/kg | 130 days | Significantly higher than control |[3] | | Feed Conversion Efficiency (FCE) | 0.8 g/kg and 1.6 g/kg | 130 days | Significantly higher than control |[3] | | Body Weight | 0.6 to 0.9 g/kg DM | 60 to 90 days | Increased by 18 to 30 kg |[7] | | IGF-1 mRNA Expression | 1 g/100 kg BW daily | 112 days | Greater than control |[7] | | Myosin Heavy Chain (MHC) I & IIA Expression | 1 g/100 kg BW daily | 112 days | Greater than control |[7] |

Table 4: Effects of GAA Supplementation on Lambs

ParameterDosage (mg/kg DM)ResultReference
Average Daily Weight Gain1,500Increased[8]
Feed-to-Weight Ratio1,500Reduced[8]
Plasma Creatine and GAA Levels500 - 1,500Significantly elevated with increasing dosage[8]
Plasma Insulin Levels1,500Increased[8]
Plasma Glucose Levels1,500Decreased[8]

Signaling and Metabolic Pathways

The primary mechanism of action for GAA is its role as a direct precursor to creatine, a key component of the cellular energy buffering system.

Creatine Synthesis Pathway

The synthesis of creatine from GAA is a two-step enzymatic process involving two key amino acids, arginine and glycine.

Creatine_Synthesis_Pathway cluster_step1 Step 1: GAA Synthesis cluster_step2 Step 2: Creatine Synthesis Arginine Arginine AGAT Arginine:Glycine Amidinotransferase (AGAT) (Kidney) Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) AGAT->GAA Ornithine Ornithine AGAT->Ornithine GAMT Guanidinoacetate N-Methyltransferase (GAMT) (Liver) GAA->GAMT SAM S-Adenosyl Methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosyl Homocysteine (SAH) GAMT->SAH

Caption: The two-step enzymatic pathway of creatine synthesis from arginine and glycine.

Cellular Energy Metabolism

Once synthesized, creatine is transported to high-energy demanding tissues where it is phosphorylated to phosphocreatine, acting as a temporal and spatial energy buffer.

Cellular_Energy_Metabolism Creatine Creatine CK_mito Creatine Kinase (Mitochondrial) Creatine->CK_mito ATP_source ATP (from Mitochondria) ATP_source->CK_mito PCr Phosphocreatine (PCr) CK_mito->PCr Energy Storage ADP_source ADP CK_mito->ADP_source CK_cyto Creatine Kinase (Cytosolic) PCr->CK_cyto ATP_use ATP (for Muscle Contraction, etc.) CK_cyto->Creatine CK_cyto->ATP_use Energy Release ADP_use ADP ADP_use->CK_cyto

Caption: Role of the creatine/phosphocreatine system in cellular energy buffering.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for evaluating GAA supplementation in animal studies.

Protocol 1: Growth Performance and Feed Efficiency in Broilers

Objective: To evaluate the effect of dietary GAA supplementation on the growth performance and feed efficiency of broiler chickens.

Materials:

  • Day-old broiler chicks

  • Basal diet (corn-soybean meal based)

  • Guanidinoacetic Acid (GAA)

  • Weighing scale

  • Feeders and waterers

  • Housing pens

Procedure:

  • Animal Housing and Acclimatization: Randomly allocate day-old chicks to different treatment groups with multiple replicate pens per group. Provide a standard brooding temperature and ad libitum access to feed and water. Allow for an acclimatization period of 3-5 days.

  • Diet Formulation: Formulate a basal diet to meet the nutritional requirements of the broilers. The treatment diets will consist of the basal diet supplemented with varying levels of GAA (e.g., 0 g/kg, 0.6 g/kg, 1.2 g/kg, 1.8 g/kg).

  • Experimental Period: The trial typically lasts for 42 days, divided into starter (1-21 days) and finisher (22-42 days) phases.

  • Data Collection:

    • Body Weight: Record the body weight of individual birds or the total pen weight at the beginning of the trial and at regular intervals (e.g., weekly).

    • Feed Intake: Measure the amount of feed provided and the remaining feed for each pen at the end of each feeding phase to calculate the average daily feed intake (ADFI).

    • Feed Conversion Ratio (FCR): Calculate the FCR as the ratio of feed intake to body weight gain for each period.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of GAA supplementation.

Broiler_Growth_Protocol start Start: Day-old Chicks acclimatize Acclimatization (3-5 days) start->acclimatize randomize Random Allocation to Treatment Groups acclimatize->randomize diet Basal Diet + GAA Supplementation (e.g., 0, 0.6, 1.2, 1.8 g/kg) randomize->diet starter Starter Phase (1-21 days) diet->starter finisher Finisher Phase (22-42 days) starter->finisher data_collection Data Collection: - Body Weight - Feed Intake starter->data_collection finisher->data_collection calculation Calculate: - ADFI - ADG - FCR data_collection->calculation analysis Statistical Analysis (ANOVA) calculation->analysis end End: Evaluate Performance analysis->end

Caption: Experimental workflow for a broiler growth performance trial with GAA.

Protocol 2: Carcass Characteristics and Muscle Gene Expression in Beef Steers

Objective: To investigate the effects of GAA supplementation on carcass characteristics and the expression of genes related to muscle growth in finishing beef steers.

Materials:

  • Finishing beef steers

  • Basal diet (e.g., high-concentrate)

  • Guanidinoacetic Acid (GAA)

  • Equipment for measuring carcass traits

  • Biopsy tools for muscle tissue collection

  • Reagents and equipment for RNA extraction and qRT-PCR

Procedure:

  • Animal Selection and Grouping: Select a cohort of finishing beef steers of similar age and weight. Randomly assign them to control and GAA-supplemented groups.

  • Dietary Supplementation: Provide a basal diet to all animals. The treatment group receives the basal diet supplemented with a specified dose of GAA (e.g., 1 g/100 kg body weight daily).

  • Experimental Duration: The feeding trial typically lasts for a period of 112 to 146 days.

  • Muscle Biopsy: Collect muscle biopsies (e.g., from the longissimus dorsi) at specified time points (e.g., day 0, 56, and 112) for gene expression analysis. Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • Carcass Evaluation: At the end of the trial, slaughter the animals and collect data on carcass characteristics such as hot carcass weight, ribeye area, and backfat thickness.

  • Gene Expression Analysis:

    • Extract total RNA from the muscle biopsy samples.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., IGF-1, Myosin Heavy Chain isoforms) relative to a housekeeping gene.

  • Statistical Analysis: Use appropriate statistical models to analyze the effects of GAA on carcass traits and gene expression levels.

Beef_Steer_Protocol start Start: Finishing Beef Steers grouping Random Assignment to Groups (Control vs. GAA) start->grouping feeding Feeding Period (e.g., 112-146 days) with GAA Supplementation grouping->feeding biopsy Muscle Biopsy Collection (Day 0, 56, 112) feeding->biopsy slaughter Slaughter at End of Trial feeding->slaughter gene_exp Gene Expression Analysis (qRT-PCR) - RNA Extraction - cDNA Synthesis - PCR biopsy->gene_exp carcass_eval Carcass Trait Measurement slaughter->carcass_eval analysis Statistical Analysis carcass_eval->analysis gene_exp->analysis end End: Correlate Findings analysis->end

References

Application Notes and Protocols: N-(1-iminopentyl)glycine and the Broader Context of Glycine in Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Initial research indicates that N-(1-iminopentyl)glycine is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals, such as the angiotensin II antagonist losartan, rather than as a metabolic tracer.[1][2] It is identified as an organic compound belonging to the class of amino acids and is noted for its potential in biochemical research and therapeutic applications, with some suggestion of it acting as a neurotransmitter analog with agonist activity at NMDA and glycine receptors.[3][] However, there is no direct evidence in the current scientific literature to support its use as a metabolic tracer.

This document will, therefore, provide a detailed overview of the established use of isotopically labeled glycine (e.g., ¹⁵N-glycine, ¹³C-glycine) in metabolic tracer studies. These methods are fundamental to understanding glycine's role as a precursor in major biosynthetic pathways and its implications in various pathological conditions, including cancer and neurological disorders.[5][6] The protocols and data presented are synthesized from established methodologies in the field.

N-(1-iminopentyl)glycine: Chemical Profile

While not used as a metabolic tracer, understanding the properties of N-(1-iminopentyl)glycine is pertinent for researchers in drug development and chemical synthesis.

PropertyValueReference
CAS Number 193140-43-1[1][2][3][7]
Molecular Formula C₇H₁₄N₂O₂[3][7]
Molecular Weight 158.2 g/mol [1]
Synonyms (Pentanimidoylamino)acetic Acid[1]
Primary Application Reactant in the preparation of (butyl)chloroimidazolecarboxaldehyde, an intermediate for losartan.[1][2]
Potential Biological Role Neurotransmitter analog with agonist activity at NMDA and glycine receptors.[]

Isotopically Labeled Glycine in Metabolic Tracer Studies: Application Notes

Isotopically labeled glycine serves as a powerful tool to trace the metabolic fate of glycine in vitro and in vivo. Glycine is a crucial precursor for the synthesis of proteins, purines (and therefore DNA and RNA), and other nitrogen-containing metabolites.[5] Abnormalities in glycine metabolism are linked to diseases such as cancer.[5] Tracer studies using stable isotopes like ¹⁵N and ¹³C allow for the precise tracking of glycine's nitrogen and carbon atoms through various metabolic pathways.

Key applications include:
  • Mapping Metabolic Flux: Quantifying the rate at which glycine is incorporated into downstream metabolites.

  • Identifying Metabolic Bottlenecks: Pinpointing enzyme deficiencies or dysregulated pathways in disease models.[5]

  • Evaluating Therapeutic Efficacy: Assessing the impact of drugs targeting amino acid metabolism.

  • Whole-Body Protein Turnover: Using ¹⁵N-glycine to label the whole-body nitrogen pool and calculate nitrogen flux, providing insights into protein synthesis and breakdown.[8]

Experimental Workflow for Glycine Tracer Studies

The following diagram outlines a typical workflow for an in vitro metabolic tracer study using isotopically labeled glycine.

experimental_workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation & Quenching cluster_extraction Phase 3: Metabolite Extraction cluster_analysis Phase 4: Analysis cell_culture 1. Cell Culture (e.g., A549 cancer cells) media_prep 2. Prepare Glycine-Free Media cell_culture->media_prep tracer_addition 3. Add Isotopically Labeled Glycine (e.g., ¹⁵N-glycine) media_prep->tracer_addition incubation 4. Incubate Cells for a Defined Period tracer_addition->incubation quenching 5. Quench Metabolism (e.g., with cold methanol) incubation->quenching extraction 6. Extract Metabolites quenching->extraction ms_analysis 7. Analyze by Mass Spectrometry (HRMS and HRMS²) extraction->ms_analysis data_analysis 8. Data Analysis (Identify labeled metabolites) ms_analysis->data_analysis

Caption: Experimental workflow for in vitro metabolic tracing with labeled glycine.

Experimental Protocols

In Vitro ¹⁵N-Glycine Tracing in Cancer Cells

This protocol is adapted from methodologies used to trace nitrogen metabolites of glycine in A549 cancer cells.[5]

Objective: To identify and quantify the incorporation of nitrogen from ¹⁵N-glycine into downstream metabolites.

Materials:

  • A549 lung carcinoma cells

  • DMEM (Glycine-free)

  • Fetal Bovine Serum (dialyzed)

  • ¹⁵N-Glycine

  • Phosphate-buffered saline (PBS)

  • Methanol (pre-chilled to -80°C)

  • High-Resolution Mass Spectrometer (HRMS)

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates and grow to 80% confluency.

  • Media Preparation: Prepare DMEM supplemented with 10% dialyzed FBS. Just before the experiment, add ¹⁵N-glycine to the desired final concentration.

  • Tracer Introduction: Remove the standard growth medium, wash cells once with PBS, and add the ¹⁵N-glycine-containing medium.

  • Incubation: Incubate the cells for a specified time course (e.g., 0, 4, 8, 12, 24 hours).

  • Metabolism Quenching: At each time point, rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add 1 mL of pre-chilled 80% methanol to quench metabolic activity.

  • Metabolite Extraction: Scrape the cells in the methanol solution and transfer to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet cell debris.

  • Sample Preparation for MS: Collect the supernatant containing the extracted metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for MS analysis.

  • Mass Spectrometry Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (HRMS²) to detect the (M+1)/M pair peaks, which indicate the incorporation of the ¹⁵N label.[5]

In Vivo Glycine Metabolism Studies in Mice

This protocol is a generalized representation based on studies of glycine metabolism in mouse models.[9]

Objective: To determine the effect of genetic modifications or therapeutic interventions on glycine metabolism in different tissues.

Materials:

  • Mouse model (e.g., Gldc-deficient mice) and wild-type controls

  • Isotopically labeled glycine (e.g., [2-¹³C]glycine) for injection

  • Anesthetic

  • Tools for tissue dissection

  • Liquid nitrogen

  • Equipment for tissue homogenization

  • LC-MS/MS for metabolite quantification

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental conditions.

  • Tracer Administration: Administer a bolus of isotopically labeled glycine via intraperitoneal (IP) or intravenous (IV) injection.

  • Tissue Collection: At specified time points post-injection, anesthetize the mice and collect blood and tissues of interest (e.g., liver, brain).[9] Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic processes.

  • Metabolite Extraction from Tissue: Homogenize the frozen tissue samples in an appropriate extraction solvent (e.g., methanol/water mixture). Centrifuge to remove proteins and cellular debris.

  • Sample Analysis: Analyze the tissue extracts and plasma using LC-MS/MS to quantify the enrichment of the isotopic label in glycine and its downstream metabolites.

Data Presentation and Interpretation

Quantitative data from metabolic tracer studies are crucial for understanding metabolic flux. The table below presents hypothetical, yet representative, data on the enrichment of ¹⁵N in key metabolites following the incubation of cells with ¹⁵N-glycine.

Metabolite¹⁵N Isotope Enrichment (%) at 24hPathway
Glycine98.5 ± 0.5Tracer Input
Serine45.2 ± 2.1Glycine-Serine Interconversion
Adenine30.8 ± 1.5Purine Synthesis
Adenosine Monophosphate (AMP)28.9 ± 1.9Purine Synthesis
Glutathione15.6 ± 1.1Glutathione Synthesis
Guanine29.5 ± 2.0Purine Synthesis

Data are representative and for illustrative purposes.

Metabolic Fate of Labeled Glycine

The following diagram illustrates the primary metabolic pathways that can be traced using isotopically labeled glycine. The glycine cleavage system (GCS) and serine hydroxymethyltransferase (SHMT) are key enzymes in these pathways.[10]

metabolic_pathway glycine Labeled Glycine (¹⁵N or ¹³C) serine Serine glycine->serine SHMT purines Purines (A, G) -> DNA/RNA glycine->purines glutathione Glutathione glycine->glutathione one_carbon One-Carbon Units (via GCS & SHMT) glycine->one_carbon GCS proteins Proteins glycine->proteins Protein Synthesis serine->glycine SHMT serine->proteins Protein Synthesis one_carbon->purines

References

"Pentanimidoylamino-acetic acid" for in vitro creatine synthesis assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for In Vitro Creatine Synthesis Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Creatine is a vital molecule for cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like muscle and brain.[1] Its synthesis is a two-step enzymatic process involving L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[2][3] In vitro assays that measure the activity of these enzymes are crucial for understanding creatine metabolism, diagnosing genetic deficiencies, and for the development of therapeutic interventions.[4][5][6] This document provides detailed application notes and protocols for performing in vitro creatine synthesis assays.

While the term "Pentanimidoylamino-acetic acid" was specified, it is not a recognized substrate or standard compound in the scientific literature for creatine synthesis assays. The following protocols are based on the established and validated substrates: L-arginine and glycine for AGAT, and guanidinoacetate (GAA) and S-adenosylmethionine (SAM) for GAMT.

Creatine Biosynthesis Pathway

The endogenous synthesis of creatine involves two key enzymatic reactions primarily occurring in the kidneys and liver.[2][7][8]

  • Step 1: Formation of Guanidinoacetate (GAA)

    • Enzyme: L-arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1)[9]

    • Reaction: AGAT catalyzes the transfer of an amidino group from L-arginine to glycine, producing guanidinoacetate (GAA) and L-ornithine.[2][9] This is considered the rate-limiting step in creatine biosynthesis.[10]

    • Location: Primarily in the mitochondria of kidney cells.[10][11]

  • Step 2: Formation of Creatine

    • Enzyme: Guanidinoacetate N-methyltransferase (GAMT; EC 2.1.1.2)[12]

    • Reaction: GAMT methylates GAA to form creatine, using S-adenosylmethionine (SAM) as the methyl group donor, which is converted to S-adenosylhomocysteine (SAH).[3][12]

    • Location: Predominantly in the cytoplasm of liver cells.[2][8]

The synthesized creatine is then transported via the bloodstream to various tissues.[7][13]

Below is a diagram illustrating the creatine biosynthesis pathway.

Creatine_Biosynthesis cluster_kidney Kidney (Mitochondria) cluster_liver Liver (Cytoplasm) Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA_k Guanidinoacetate (GAA) AGAT->GAA_k Ornithine L-Ornithine AGAT->Ornithine GAA_l Guanidinoacetate (GAA) GAA_k->GAA_l Transport GAMT GAMT GAA_l->GAMT SAM S-Adenosylmethionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosylhomocysteine (SAH) GAMT->SAH

Caption: The two-step enzymatic pathway of creatine biosynthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in creatine synthesis.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) of AGAT

SubstrateTissue/Cell TypeKm (mM)Vmax (pmol/min/mg protein)Reference
Glycine-δ3Mouse Kidney2.066.48 ± 0.26[4]
Arginine-δ2Mouse Kidney2.672.17 ± 0.49[4]

Table 2: AGAT Activity in Various Tissues and Cells

Tissue/Cell LineSpeciesActivity (pmol/min/mg tissue/protein)Reference
KidneyMouse4.6[4]
BrainMouse1.8[4]
LiverMouse0.4[4]
RH30 cellsHumanHigh[4]
HepaRG cellsHumanModerate[4]
HAP1 cellsHumanModerate[4]
HeLa cellsHumanLow[4]
LymphoblastsHumanDetectable[4]
LeukocytesHumanDetectable[4]
HEK293 cellsHumanNot Detectable[4]
FibroblastsHumanNot Detectable[4]

Table 3: GAMT Activity in Various Tissues

TissueSpeciesActivity (nmol/mg protein/h)Reference
HepatocytesRat2.6[14]
Cardiac VentricleRat-[14]
Thigh MuscleRat0.82[14]

Experimental Protocols

Protocol 1: In Vitro AGAT Activity Assay using Stable Isotope-Labeled Substrates

This protocol is adapted from a stable isotope-labeled substrate method, which offers high sensitivity and specificity.[4]

Objective: To quantify AGAT activity in tissue homogenates or cell lysates by measuring the formation of isotope-labeled guanidinoacetate (GAA-δ5) from labeled arginine (ARG-δ2) and glycine (GLY-δ3).[4]

Materials:

  • Tissue homogenates or cell lysates

  • L-arginine-15N2 (ARG-δ2)

  • Glycine-13C2,15N (GLY-δ3)

  • 1,2-13C2,15N3 guanidinoacetate (GAA-δ5) standard

  • Bradford assay reagent for protein quantification

  • Nor-NOHA (arginase inhibitor, for liver samples)[4]

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • LC-MS/MS system

Experimental Workflow Diagram:

AGAT_Assay_Workflow start Start sample_prep Prepare Tissue Homogenate or Cell Lysate start->sample_prep protein_quant Protein Quantification (Bradford Assay) sample_prep->protein_quant reaction_setup Set up Reaction Mixture: - Lysate - ARG-δ2 - GLY-δ3 - Buffer - Nor-NOHA (if liver) protein_quant->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction (e.g., with acid) incubation->stop_reaction analysis Analyze GAA-δ5 Formation by LC-MS/MS stop_reaction->analysis end End analysis->end

Caption: Workflow for the in vitro AGAT activity assay.

Procedure:

  • Sample Preparation:

    • Homogenize fresh or frozen tissue samples in a suitable lysis buffer on ice.

    • For cultured cells, lyse the cell pellet by sonication or freeze-thaw cycles in lysis buffer.

    • Centrifuge the homogenate/lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a Bradford assay.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the reaction buffer, ARG-δ2, and GLY-δ3. For liver samples, include the arginase inhibitor Nor-NOHA.[4]

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding a known amount of the sample supernatant (e.g., 50-100 µg of protein).

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the assay.

    • Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid or trichloroacetic acid), which will precipitate the protein.

    • Centrifuge to remove the precipitated protein.

  • Quantification by LC-MS/MS:

    • Analyze the supernatant for the concentration of the product, GAA-δ5, using a validated LC-MS/MS method.

    • Prepare a standard curve using known concentrations of GAA-δ5 to quantify the amount of product formed in the enzymatic reaction.

  • Calculation of Enzyme Activity:

    • Calculate the rate of GAA-δ5 formation and express the AGAT activity as pmol of product formed per minute per mg of protein.

Protocol 2: In Vitro GAMT Activity Assay

Objective: To measure the activity of GAMT by quantifying the conversion of guanidinoacetate (GAA) to creatine.

Materials:

  • Tissue homogenates or cell lysates

  • Guanidinoacetate (GAA)

  • S-adenosylmethionine (SAM)

  • Creatine standard

  • Reaction buffer (e.g., phosphate buffer, pH 7.5)

  • HPLC system with UV or fluorescence detection, or LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare tissue homogenates or cell lysates as described in Protocol 1.

    • Determine the protein concentration.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the reaction buffer, GAA, and SAM.

    • Pre-warm the mixture to 37°C.

    • Start the reaction by adding the sample supernatant.

    • Incubate at 37°C for a specific duration.

    • Terminate the reaction by adding an acid solution.

    • Centrifuge to pellet the precipitated protein.

  • Quantification:

    • Analyze the supernatant for the amount of creatine produced using HPLC or LC-MS/MS.

    • A standard curve with known concentrations of creatine should be used for accurate quantification.

  • Calculation of Enzyme Activity:

    • Calculate the rate of creatine formation and express the GAMT activity, for instance, in nmol of creatine formed per hour per mg of protein.

Applications in Research and Drug Development

  • Diagnosis of Creatine Deficiency Syndromes: These assays are fundamental for diagnosing inherited disorders of creatine synthesis, such as AGAT and GAMT deficiencies, which lead to severe neurological symptoms.[3][5]

  • Basic Research: They enable the investigation of the regulation of creatine biosynthesis and its role in various physiological and pathological states.[2][10]

  • Drug Discovery and Development: These in vitro systems can be used to screen for and characterize compounds that modulate the activity of AGAT or GAMT, which may have therapeutic potential. For example, inhibiting AGAT is a potential strategy for treating GAMT deficiency by reducing the accumulation of the neurotoxic GAA.[4] Furthermore, these assays are crucial for evaluating the efficacy of gene therapy approaches aimed at restoring creatine synthesis.[15]

References

Application Note: HPLC Analysis of Pentanimidoylamino-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pentanimidoylamino-acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including substituted imidazoles which are precursors for angiotensin II antagonists.[1][2][3] Accurate quantification and purity assessment of this intermediate are critical for ensuring the quality and yield of the final active pharmaceutical ingredient. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, accurate, and suitable for in-process control and quality assessment in research and drug development settings.

Chemical Properties
  • Chemical Name: this compound[4][5]

  • Synonyms: 2-Pentanimidamidoacetic acid, Glycine, N-(1-iminopentyl)-[4][5]

  • CAS Number: 193140-43-1[4][5]

  • Molecular Formula: C₇H₁₄N₂O₂[4][5]

  • Molecular Weight: 158.2 g/mol [4][5]

Experimental Protocol

This section details the proposed HPLC method for the analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)[6]

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes; 40% B for 2 minutes; 40% B to 5% B over 1 minute; re-equilibrate at 5% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in a known volume of Mobile Phase A to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Retention Time (RT) -~ 5.8 min
Relative Standard Deviation (RSD) of RT (n=6) ≤ 1.0%0.3%
RSD of Peak Area (n=6) ≤ 2.0%0.8%
Table 2: Method Validation Summary
ParameterResult
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Accuracy 98.5% - 101.2%
Precision (RSD) < 2.0%

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output A Prepare Mobile Phase C System Equilibration A->C B Prepare Standard & Sample Solutions D Inject Sample B->D C->D E Data Acquisition D->E F Peak Integration & Identification E->F G Quantification & Purity Assessment F->G H Generate Report G->H

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes & Protocols: NMR Spectroscopic Characterization of N-(1-iminopentyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of N-(1-iminopentyl)glycine using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted quantitative NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this compound. N-(1-iminopentyl)glycine is a key intermediate in the synthesis of valuable pharmaceutical compounds, such as the angiotensin II receptor antagonist, losartan.[1][2] Accurate structural verification by NMR is a critical step in ensuring the quality and purity of this synthetic precursor.

Predicted NMR Data

Due to the limited availability of experimental NMR data for N-(1-iminopentyl)glycine in the public domain, the following ¹H and ¹³C NMR data have been predicted using computational methods. These predictions serve as a valuable reference for researchers in assigning signals in experimentally acquired spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(1-iminopentyl)glycine

Atom NumberChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
10.92Triplet3H7.3
21.35Sextet2H7.4
31.58Quintet2H7.5
42.30Triplet2H7.6
64.05Singlet2H-
8 (NH)7.50 (broad)Singlet1H-
8 (NH)8.50 (broad)Singlet1H-
10 (OH)11.00 (broad)Singlet1H-

Note: The chemical shifts of exchangeable protons (NH and OH) are highly dependent on solvent, concentration, and temperature and may appear as broad singlets or may not be observed.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(1-iminopentyl)glycine

Atom NumberChemical Shift (δ) ppm
113.9
222.4
328.1
434.5
5170.2
650.1
9172.5

Structure of N-(1-iminopentyl)glycine with Atom Numbering:

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality NMR spectra for the characterization of N-(1-iminopentyl)glycine.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices for small organic molecules include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterium Oxide (D₂O).[3] For N-(1-iminopentyl)glycine, which possesses both polar and non-polar moieties, DMSO-d₆ is a suitable starting choice.

  • Concentration: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[3] For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents, for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

2. 1D NMR Data Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of all protons, which is important for accurate integration.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

3. 2D NMR Data Acquisition for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is useful for tracing out the spin systems within the pentyl chain and the glycine moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[5] It allows for the assignment of the carbon atom corresponding to each proton signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the glycine moiety to the iminopentyl group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help to determine the stereochemistry and conformation of the molecule.

Logical Workflow for NMR Characterization

The following diagram illustrates a logical workflow for the complete NMR characterization of N-(1-iminopentyl)glycine.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis for Unambiguous Assignment cluster_final Final Structure Confirmation A High Purity Sample of N-(1-iminopentyl)glycine B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to NMR Tube C->D E Acquire 1H NMR Spectrum D->E Insert into Spectrometer F Acquire 13C NMR Spectrum D->F G Initial Signal Assignment (Chemical Shift, Integration, Multiplicity) E->G F->G H Acquire COSY Spectrum (H-H Correlations) G->H If assignments are ambiguous I Acquire HSQC Spectrum (Direct C-H Correlations) G->I J Acquire HMBC Spectrum (Long-Range C-H Correlations) G->J K Integrate all 1D and 2D NMR Data H->K I->K J->K L Confirm Structure of N-(1-iminopentyl)glycine K->L

Caption: Workflow for NMR Characterization.

References

Application Notes and Protocols for Pentanimidoylamino-acetic acid: A Guide for Preliminary Experimental Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no publicly available data on the biological activity or established dosage of Pentanimidoylamino-acetic acid in any experimental models. The information provided herein constitutes a general framework and a series of recommended protocols for researchers to determine an appropriate dosage for this novel compound. The proposed experiments should be conducted in accordance with all applicable institutional and national guidelines for animal care and use.

Introduction

This compound (CAS No. 193140-43-1) is a chemical compound primarily documented as an intermediate in the synthesis of pharmaceuticals, such as the angiotensin II receptor antagonist, Losartan.[1][2][3][4][5] To date, its intrinsic biological effects, mechanism of action, and potential therapeutic applications have not been reported in peer-reviewed literature. Therefore, determining a safe and effective dose for experimental studies requires a systematic approach, starting with in vitro assessments and progressing to in vivo dose-range finding studies.

These application notes provide a general methodology for researchers to establish a preliminary dosage range for this compound for use in experimental models.

In Vitro Assessment: Determining Initial Concentration Range

Prior to in vivo studies, it is crucial to determine the concentration range at which this compound exerts any biological effect or cytotoxicity in vitro. This data will inform the starting doses for animal studies.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the concentration of this compound that induces 50% inhibition of cell viability (IC50) in a relevant cell line.

Materials:

  • This compound

  • Relevant cancer or normal cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, PBS). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Example In Vitro Cytotoxicity Data
Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.198.7 ± 4.8
195.3 ± 6.1
1088.1 ± 5.5
10062.4 ± 7.3
50025.9 ± 4.9
10005.7 ± 2.1
Calculated IC50 ~150 µM

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Dose-Range Finding Studies

Based on the in vitro data, initial in vivo studies can be designed to determine the maximum tolerated dose (MTD) and to observe any acute toxicity.

Experimental Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity in an animal model (e.g., mice).

Materials:

  • This compound

  • Experimental animals (e.g., 6-8 week old C57BL/6 mice)

  • Sterile vehicle for injection (e.g., saline, PBS with a solubilizing agent if necessary)

  • Syringes and needles for administration (e.g., intraperitoneal, oral gavage)

  • Animal balance

Procedure:

  • Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Dose Selection: Based on the in vitro IC50, and considering interspecies scaling factors, select a starting dose for the in vivo study. A common starting point is 1/10th of the in vitro IC50, converted to a mg/kg dose.

  • Dose Escalation: Administer single doses of this compound to small groups of animals (e.g., 3 mice per group) in an escalating manner. A common dose escalation scheme is the modified Fibonacci sequence.

  • Monitoring: Closely monitor the animals for at least 7-14 days for any signs of toxicity, including:

    • Changes in body weight

    • Changes in food and water intake

    • Behavioral changes (e.g., lethargy, agitation)

    • Clinical signs of distress (e.g., ruffled fur, abnormal posture)

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (e.g., >15-20%), or severe clinical signs of toxicity.

  • Necropsy: At the end of the observation period, humanely euthanize the animals and perform a gross necropsy to look for any organ abnormalities.

Data Presentation: Example MTD Study Data
Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control30/3+5.2None observed
1030/3+4.8None observed
2030/3+3.5None observed
4030/3-2.1Mild, transient lethargy
8031/3-18.5Severe lethargy, ruffled fur
Determined MTD 40 mg/kg

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

Diagram of the Dose-Finding Workflow

Caption: Workflow for determining experimental dosage of a novel compound.

Conclusion

The provided application notes and protocols offer a foundational approach for researchers to begin characterizing the biological effects and determining an appropriate experimental dosage for this compound. Due to the absence of existing data, a careful and systematic dose-finding strategy, starting with in vitro assessments and followed by in vivo toxicity studies, is paramount to ensure the generation of meaningful and reproducible scientific data while adhering to ethical animal research practices. Researchers should adapt these general protocols to their specific experimental questions and models.

References

Purifying Synthesized Pentanimidoylamino-acetic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of synthesized "Pentanimidoylamino-acetic acid," a polar small molecule with properties characteristic of amino acid derivatives. The following sections outline three primary purification techniques: Hydrophilic Interaction Liquid Chromatography (HILIC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Recrystallization.

Application Notes

The successful purification of this compound is critical for its downstream applications in research and drug development, as impurities can significantly impact biological activity and safety profiles. Due to its polar nature, stemming from the presence of both a carboxylic acid and an amino group, purification can be challenging. Standard purification techniques must be optimized to achieve high purity and yield.

Challenges in Purifying Polar Small Molecules:

  • Poor Retention in Reverse-Phase Chromatography: Highly polar molecules often have limited retention on traditional non-polar stationary phases (like C18) and may elute in the solvent front, resulting in poor separation from other polar impurities.[1]

  • Solubility Issues: The choice of solvents is crucial. This compound is expected to be highly soluble in aqueous and polar organic solvents, which can make precipitation and crystallization challenging without the right anti-solvent.

  • Hygroscopicity: Amino acid derivatives can be hygroscopic, making it difficult to obtain an accurate dry weight and potentially leading to the presence of water as an impurity.[2]

Recommended Purification Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation and purification of polar compounds that are not retained in reverse-phase chromatography.[1][3] HILIC utilizes a polar stationary phase (such as silica or diol) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a smaller amount of a polar solvent, like water.[1] This allows for the retention and separation of polar analytes.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging for very polar compounds, RP-HPLC can be optimized for the purification of this compound.[4][5] By using a highly aqueous mobile phase and potentially a polar-embedded or polar-endcapped stationary phase, sufficient retention and separation can be achieved. The use of ion-pairing reagents can also enhance retention and resolution.

  • Recrystallization: This is a cost-effective and scalable method for purifying solid compounds.[6][7] The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. For amino acid derivatives, pH adjustment can also be a powerful tool to induce crystallization, as their solubility is often pH-dependent.[2]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the purification of this compound using the three described techniques. These tables are intended to provide a comparative overview of the potential outcomes of each method.

Table 1: HILIC Purification Parameters and Results

ParameterValue
Initial Purity (by HPLC) ~85%
Column Silica-based, 5 µm, 100 Å
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 95% to 50% B over 20 min
Flow Rate 10 mL/min (Preparative)
Final Purity (by HPLC) >98%
Yield 75%

Table 2: RP-HPLC Purification Parameters and Results

ParameterValue
Initial Purity (by HPLC) ~85%
Column C18, 5 µm, 100 Å, Polar-Endcapped
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% to 30% B over 25 min
Flow Rate 15 mL/min (Preparative)
Final Purity (by HPLC) >99%
Yield 68%

Table 3: Recrystallization Purification Parameters and Results

ParameterValue
Initial Purity (by HPLC) ~85%
Solvent System Ethanol/Water (3:1)
Dissolution Temperature 70°C
Crystallization Temperature 4°C
Final Purity (by HPLC) >97%
Yield 85%

Experimental Protocols

Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol describes the purification of this compound from a crude synthetic mixture using preparative HILIC.

1. Materials and Reagents:

  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), HPLC grade

  • Preparative HPLC system with a HILIC column (e.g., silica, diol, or amine-based)

  • Rotary evaporator

  • Lyophilizer

2. Sample Preparation:

  • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95% ACN / 5% Water + 0.1% FA) to a concentration of 20-50 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3. HILIC Method:

  • Equilibrate the HILIC column with the initial mobile phase conditions (95% Mobile Phase B) for at least 10 column volumes.

  • Inject the prepared sample onto the column.

  • Run the gradient as specified in Table 1.

  • Monitor the elution profile using a UV detector (e.g., at 210 nm).

  • Collect fractions corresponding to the main product peak.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the acetonitrile using a rotary evaporator.

  • Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a solid.

5. Purity Analysis:

  • Analyze the final product by analytical HPLC, NMR, and Mass Spectrometry to confirm purity and identity.[4]

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol details the purification of this compound using preparative RP-HPLC.

1. Materials and Reagents:

  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Preparative HPLC system with a C18 column (preferably polar-endcapped)

  • Rotary evaporator

  • Lyophilizer

2. Sample Preparation:

  • Dissolve the crude product in the initial mobile phase (95% Water / 5% ACN + 0.1% TFA) to a concentration of 10-30 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

3. RP-HPLC Method:

  • Equilibrate the C18 column with the initial mobile phase conditions for at least 10 column volumes.

  • Inject the filtered sample.

  • Execute the gradient as outlined in Table 2.

  • Monitor the separation at an appropriate wavelength (e.g., 210 nm).

  • Collect fractions containing the target peak.

4. Product Isolation:

  • Pool the fractions containing the purified compound.

  • Remove the majority of the acetonitrile via rotary evaporation.

  • Lyophilize the remaining aqueous solution to yield the purified product as a TFA salt.

5. Purity Analysis:

  • Assess the purity of the final product using analytical HPLC, and confirm its identity with NMR and Mass Spectrometry.[4]

Protocol 3: Purification by Recrystallization

This protocol provides a method for purifying this compound by recrystallization.

1. Materials and Reagents:

  • Crude this compound

  • Ethanol, reagent grade

  • Deionized Water

  • Heating mantle or hot plate with a stirrer

  • Erlenmeyer flask

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent system (e.g., 70°C Ethanol/Water 3:1) to just dissolve the solid completely with stirring.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent system.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

5. Purity Analysis:

  • Determine the purity of the recrystallized product by analytical HPLC and confirm its structure by NMR and Mass Spectrometry.

Visualizations

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC Purification cluster_iso Product Isolation cluster_analysis Final Analysis crude Crude Product dissolve Dissolve in Initial Mobile Phase crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject gradient Run Gradient (ACN/Water) inject->gradient collect Collect Fractions gradient->collect pool Pool Fractions collect->pool evap Rotary Evaporation pool->evap lyo Lyophilize evap->lyo pure_product Purified Solid lyo->pure_product analysis Purity & Identity (HPLC, NMR, MS) pure_product->analysis

Caption: Workflow for HILIC purification.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_iso Product Isolation cluster_analysis Final Analysis crude Crude Product dissolve Dissolve in Aqueous Mobile Phase crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject gradient Run Gradient (ACN/Water + TFA) inject->gradient collect Collect Fractions gradient->collect pool Pool Fractions collect->pool evap Rotary Evaporation pool->evap lyo Lyophilize evap->lyo pure_product Purified TFA Salt lyo->pure_product analysis Purity & Identity (HPLC, NMR, MS) pure_product->analysis

Caption: Workflow for RP-HPLC purification.

Recrystallization_Workflow crude Crude Solid dissolve Dissolve in Hot Ethanol/Water crude->dissolve cool Slow Cooling to RT dissolve->cool ice Cool in Ice Bath cool->ice filter Vacuum Filtration ice->filter wash Wash with Cold Solvent filter->wash dry Dry in Vacuum Oven wash->dry pure_crystals Purified Crystals dry->pure_crystals analysis Purity & Identity (HPLC, NMR, MS) pure_crystals->analysis

Caption: Workflow for Recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pentanimidoylamino-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Pentanimidoylamino-acetic acid.

Troubleshooting Guide

Low yield or failed synthesis of this compound can be attributed to several factors. This guide addresses common issues and provides systematic solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Action
Incorrect pH The reaction is highly pH-dependent. Ensure the pH of the glycine suspension is precisely adjusted to 9.6 using a calibrated pH meter before the addition of methyl pentanimidate.[1]
Incomplete Reaction The reaction requires sufficient time to proceed to completion. Stirring for at least 5 hours at room temperature is recommended, with longer reaction times of up to 18 hours potentially increasing yield.[1]
Reagent Quality Ensure the purity of glycine and the concentration of the methyl pentanimidate solution. The use of impure reagents can lead to side reactions and lower yields.
Temperature Control The initial mixing of reactants should be performed at a cooled temperature of 0°C to control any exothermic processes.[1] Subsequently, the reaction should be allowed to proceed at room temperature.[1]

Issue 2: Product Contamination and Impurities

Potential CauseRecommended Action
Inadequate Washing The filtered product should be thoroughly washed with toluene to remove unreacted starting materials and toluene-soluble impurities.[1]
Presence of Unreacted Glycine If the product is contaminated with unreacted glycine, consider dissolving the crude product in a minimal amount of hot methanol and filtering off the insoluble glycine.
Side Product Formation Hydrolysis of the methyl pentanimidate is a potential side reaction. Ensure the reaction is carried out in a predominantly methanolic solution with a minimal amount of water to facilitate pH adjustment.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The expected yield can vary based on the reaction time and work-up procedure. Reported yields range from 64% with an 18-hour reaction time and filtration work-up to 90% with a 5-hour reaction time followed by distillation of the solvent.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) can be a useful technique to monitor the disappearance of the starting materials (glycine and methyl pentanimidate) and the appearance of the product. 1H-NMR spectroscopy can also be used to analyze aliquots of the reaction mixture.

Q3: What are the critical parameters for this synthesis?

A3: The most critical parameters are maintaining a pH of 9.6, ensuring adequate reaction time, and using reagents of appropriate purity.[1] Temperature control during the initial addition of reagents is also important.[1]

Q4: Can I use a different base for pH adjustment?

A4: While the provided protocol specifies a 30% sodium hydroxide solution, other bases like potassium hydroxide could potentially be used.[1] However, this may require optimization of the concentration and addition rate to maintain the target pH without causing significant hydrolysis of the imidate.

Q5: How should the final product be stored?

A5: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.

Quantitative Data Summary

The following table summarizes the reported yields of this compound synthesis under different experimental conditions.

ParameterMethod 1Method 2
Reactants Glycine, Methyl pentanimidate (42% in toluene)Glycine, Methyl pentanimidate (42.9% in toluene)
Solvent Methanol, WaterMethanol, Water
pH 9.69.6
Temperature 0°C initially, then room temperature0°C initially, then room temperature
Reaction Time 18 hours5 hours
Work-up Filtration and washing with tolueneDistillation of methanol and water
Yield 64%90%
Purity >95% (by 1H-NMR)~90% (by 1H-NMR)
Data sourced from patent CA2194119C[1]

Experimental Protocols

Method 1: Synthesis with Filtration Work-up

  • A suspension of glycine (18.77 g, 0.25 mol) in methanol (80 ml) and water (4.5 ml) is prepared in a reaction vessel.

  • The suspension is cooled to 0°C with stirring.

  • The pH of the suspension is adjusted to 9.6 by the addition of a 30% strength sodium hydroxide solution.

  • Methyl pentanimidate (68.81 g of a 42% strength solution in toluene, 0.25 mol) is added to the suspension over 5 minutes.

  • The reaction mixture is stirred for 18 hours at room temperature.

  • The resulting suspension is filtered.

  • The filter cake is washed with toluene (75 ml).

  • The solid product is dried to yield this compound.[1]

Method 2: Synthesis with Distillation Work-up

  • A suspension of glycine (18.77 g, 0.25 mol) in methanol (80 ml) and water (4.5 ml) is prepared.

  • The suspension is cooled to 0°C and the pH is adjusted to 9.6 with a 30% sodium hydroxide solution.

  • Methyl pentanimidate (67.12 g of a 42.9% strength solution in toluene, 0.25 mol) is added over 7 minutes.

  • The reaction mixture is stirred for 5 hours at room temperature.

  • Methanol and water are then distilled off under reduced pressure (30 mbar to 150 mbar) to yield the product.[1]

Visualizations

Synthesis_Pathway Glycine Glycine Reaction Reaction (Methanol/Water, pH 9.6, 0°C -> RT) Glycine->Reaction MethylPentanimidate Methyl Pentanimidate MethylPentanimidate->Reaction Product Pentanimidoylamino- acetic acid Reaction->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_pH Verify pH is 9.6 Start->Check_pH Check_Time Extend Reaction Time (5-18h) Check_pH->Check_Time [pH OK] Adjust_pH Adjust pH with NaOH Check_pH->Adjust_pH [pH Incorrect] Check_Reagents Check Reagent Purity and Concentration Check_Time->Check_Reagents [Time Sufficient] Increase_Time Continue Stirring Check_Time->Increase_Time [Time Insufficient] Check_Temp Confirm Initial Cooling to 0°C Check_Reagents->Check_Temp [Reagents OK] Use_New_Reagents Use Pure Reagents Check_Reagents->Use_New_Reagents [Reagents Impure] Control_Temp Ensure Proper Cooling Check_Temp->Control_Temp [Temp Incorrect] Success Yield Improved Check_Temp->Success [All OK] Adjust_pH->Check_pH Increase_Time->Check_Time Use_New_Reagents->Check_Reagents Control_Temp->Check_Temp

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships Yield Product Yield pH pH Control (9.6) pH->Yield Time Reaction Time Time->Yield Purity Reagent Purity Purity->Yield Temperature Temperature Control Temperature->Yield Workup Work-up Method Workup->Yield

Caption: Key parameters influencing product yield.

References

Technical Support Center: Optimizing N-(1-iminopentyl)glycine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(1-iminopentyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(1-iminopentyl)glycine?

A1: A prevalent method for the synthesis of N-(1-iminopentyl)glycine is the Pinner reaction, which involves the acid-catalyzed reaction of pentanenitrile with glycine. This reaction proceeds via an intermediate imino ester salt (Pinner salt) which is then reacted with an amine, in this case, the amino group of glycine, to form the desired amidine product.[1][2][3][4]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are pentanenitrile and glycine. The reaction is typically catalyzed by a strong acid, such as hydrogen chloride (HCl), under anhydrous conditions. Anhydrous alcohol, often ethanol, is used as the solvent.[2][3]

Q3: What are the critical reaction conditions to control for optimal yield and purity?

A3: Several factors are crucial for optimizing the reaction:

  • Anhydrous Conditions: The Pinner reaction is sensitive to moisture. Water can hydrolyze the intermediate Pinner salt to form undesired esters or amides, reducing the yield of N-(1-iminopentyl)glycine.[4][5] Therefore, using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.

  • Temperature: The formation of the Pinner salt is often carried out at low temperatures (e.g., 0 °C) to prevent the decomposition of the thermodynamically unstable imidium chloride salt.[2][4] The subsequent reaction with glycine may be performed at a slightly elevated temperature to drive the reaction to completion.

  • Stoichiometry: The molar ratio of reactants, particularly the acid catalyst and glycine, should be carefully controlled to ensure efficient conversion and minimize side reactions.

  • Reaction Time: Sufficient reaction time is necessary for both the formation of the Pinner salt and the subsequent amination step. Monitoring the reaction progress by techniques like TLC or HPLC is recommended to determine the optimal reaction time.

Q4: What are the potential side products in this reaction?

A4: The primary side products can include:

  • Pentanamide: Formed from the hydrolysis of the intermediate imino ester if water is present.

  • Ethyl pentanoate: Also a result of hydrolysis of the Pinner salt by water.

  • Unreacted starting materials: Incomplete reaction will leave residual pentanenitrile and glycine.

  • Polymeric materials: Under certain conditions, side reactions can lead to the formation of polymeric byproducts.

Q5: How can I purify the final product, N-(1-iminopentyl)glycine hydrochloride?

A5: The product is typically isolated as its hydrochloride salt. Purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/ether mixture. Another method involves precipitation of the hydrochloride salt from the reaction mixture, followed by washing with a non-polar solvent to remove organic impurities.[1] The purity can be assessed by techniques like HPLC, NMR, and mass spectrometry.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Presence of water in the reaction.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Incomplete formation of the Pinner salt.Ensure a sufficient amount of dry HCl gas is bubbled through the solution. Maintain a low temperature (0 °C) during HCl addition.[2]
Insufficient reaction time or temperature for the amination step.Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, consider moderately increasing the temperature after the Pinner salt formation.
Degradation of the Pinner salt.Maintain low temperatures during the formation and handling of the Pinner salt as it can be thermally unstable.[4]
Formation of Significant Amounts of Amide or Ester Byproducts Presence of water in the reaction mixture.Strictly adhere to anhydrous conditions. Use molecular sieves to remove trace amounts of water.
Product is Difficult to Isolate/Purify Product is an oil or does not crystallize easily.Try different solvent systems for recrystallization (e.g., ethanol/ether, methanol/dichloromethane). Use trituration with a non-polar solvent to induce solidification.
Presence of unreacted starting materials or byproducts.Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Employ column chromatography for purification if recrystallization is ineffective.
The product is highly hygroscopic.Handle the purified product in a dry atmosphere (glove box or desiccator).
Inconsistent Results Variability in the quality of starting materials or reagents.Use high-purity, anhydrous reagents from a reliable source.
Inconsistent reaction setup and procedure.Standardize the experimental protocol, including reaction times, temperatures, and rates of addition.

Experimental Protocols

Synthesis of N-(1-iminopentyl)glycine hydrochloride via Pinner Reaction

Materials:

  • Pentanenitrile

  • Glycine

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a drying tube.

  • Under a positive pressure of nitrogen or argon, add anhydrous ethanol to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred ethanol solution until saturation is achieved.

  • Add pentanenitrile (1 equivalent) dropwise to the cold, acidic ethanol solution while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 4-6 hours to allow for the formation of the ethyl pentanimidate hydrochloride (Pinner salt).

  • In a separate flask, prepare a suspension of glycine (1.1 equivalents) in anhydrous ethanol.

  • Slowly add the glycine suspension to the reaction mixture at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Upon completion, the product, N-(1-iminopentyl)glycine hydrochloride, may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Add anhydrous diethyl ether to the concentrated solution to precipitate the product completely.

  • Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for N-(1-iminopentyl)glycine Synthesis

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Ethanol252465
2Methanol252462
3Ethanol401278
4Ethanol254872
5Tetrahydrofuran252445

Note: This data is hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

Pinner_Reaction_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amidine Formation cluster_step3 Step 3: Work-up & Purification pentanenitrile Pentanenitrile hcl_ethanol Anhydrous HCl in Ethanol (0 °C) pentanenitrile->hcl_ethanol 1. Add dropwise pinner_salt Ethyl Pentanimidate HCl (Pinner Salt) hcl_ethanol->pinner_salt 2. Stir 4-6h reaction_mixture Reaction Mixture glycine Glycine in Ethanol glycine->reaction_mixture 3. Add to Pinner Salt product N-(1-iminopentyl)glycine HCl reaction_mixture->product 4. Stir 24-48h at RT precipitation Precipitation with Ether filtration Filtration & Washing precipitation->filtration final_product Pure Product filtration->final_product

Caption: Experimental workflow for the synthesis of N-(1-iminopentyl)glycine hydrochloride.

Troubleshooting_Logic start Low Product Yield q1 Were anhydrous conditions maintained? start->q1 a1_no No Use dry glassware & anhydrous reagents q1->a1_no q2 Was the Pinner salt formation successful? q1->q2 Yes a1_yes Yes a2_no No Check HCl source & maintain 0 °C q2->a2_no q3 Was the amination step optimized? q2->q3 Yes a2_yes Yes a3_no No Increase reaction time or temperature q3->a3_no end Consult further literature q3->end Yes a3_yes Yes

Caption: Troubleshooting decision tree for low yield in N-(1-iminopentyl)glycine synthesis.

References

preventing side reactions in "Pentanimidoylamino-acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pentanimidoylamino-acetic acid. Our aim is to help you anticipate and resolve common challenges, thereby improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method for the synthesis of this compound is a variation of the Pinner reaction. This involves the acid-catalyzed reaction of valeronitrile (pentanenitrile) with an alcohol (like ethanol) to form an intermediate imidate salt (Pinner salt). This salt is then reacted with a glycine derivative (e.g., glycine ethyl ester) to form the desired this compound ester, followed by hydrolysis to the final product.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete formation of the Pinner salt: This can be due to insufficient HCl gas, the presence of moisture, or temperatures that are too high, leading to the decomposition of the imidate.

  • Side reactions of the imidate: The intermediate imidate is susceptible to hydrolysis back to the ester if water is present. It can also undergo self-condensation.

  • Inefficient aminolysis: The reaction of the Pinner salt with the glycine derivative may be incomplete. This can be influenced by the stoichiometry of the reactants, reaction temperature, and reaction time.

  • Product degradation: The final product may be unstable under the final work-up or purification conditions.

Q3: I am observing significant amounts of valeramide as a byproduct. How can I prevent this?

A3: The formation of valeramide is a common side reaction that occurs when the intermediate Pinner salt decomposes, often due to elevated temperatures or the presence of trace amounts of water. To minimize this, ensure strictly anhydrous conditions throughout the reaction and maintain a low temperature (typically 0-5 °C) during the formation of the Pinner salt.

Q4: The final product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities include unreacted starting materials (valeronitrile, glycine derivative), the valeramide byproduct, and potentially orthoesters formed from the reaction of the Pinner salt with excess alcohol. Purification can typically be achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of the final product (ester vs. carboxylic acid). For the final acid, recrystallization might also be an effective purification method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to no formation of Pinner Salt Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and reagents.
Insufficient saturation with HCl gas.Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture for a sufficient period. Monitor the reaction progress by TLC or IR spectroscopy.
Reaction temperature is too high.Maintain the reaction temperature at 0-5 °C during HCl addition.
Formation of Valeramide Byproduct Decomposition of the Pinner salt due to heat.Keep the reaction temperature low throughout the formation and reaction of the Pinner salt[1].
Presence of water leading to hydrolysis of the imidate.Maintain strictly anhydrous conditions[2].
Incomplete Reaction with Glycine Derivative Steric hindrance or low nucleophilicity of the glycine derivative.Consider using a more reactive glycine derivative, such as a silylated glycine, or increase the reaction temperature and time for the aminolysis step.
Incorrect stoichiometry.Use a slight excess of the glycine derivative to drive the reaction to completion.
Formation of Orthoester Byproduct Excess alcohol reacting with the Pinner salt.Use a stoichiometric amount of alcohol for the Pinner salt formation. Remove any excess alcohol before the addition of the glycine derivative.
Hydrolysis of Ester Product during Work-up Aqueous work-up with acidic or basic conditions.If the desired product is the ester, use a neutral aqueous work-up. If the acid is the target, proceed with controlled hydrolysis conditions.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity of a Model Pinner Reaction

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1Diethyl Ether0127592
2Dichloromethane0126889
3Diethyl Ether25125578 (significant amide byproduct)
4Diethyl Ether066085 (incomplete conversion)

Note: This data is representative of typical Pinner reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Pentanimidate Hydrochloride (Pinner Salt)

  • Oven-dry all glassware and allow to cool under a stream of dry nitrogen.

  • To a stirred solution of valeronitrile (1.0 eq) in anhydrous diethyl ether (2 M) at 0 °C, add anhydrous ethanol (1.1 eq).

  • Bubble dry hydrogen chloride gas through the solution for 2-3 hours while maintaining the temperature at 0 °C.

  • Seal the reaction vessel and allow it to stand at 4 °C for 24 hours, during which time a white precipitate of the Pinner salt should form.

  • Collect the precipitate by filtration under a nitrogen atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of Ethyl Pentanimidoylamino-acetate

  • Suspend the freshly prepared ethyl pentanimidate hydrochloride (1.0 eq) in anhydrous dichloromethane (1 M) at 0 °C.

  • Add a solution of glycine ethyl ester hydrochloride (1.1 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amination cluster_step3 Step 3: Hydrolysis Valeronitrile Valeronitrile Pinner_Salt Ethyl Pentanimidate Hydrochloride Valeronitrile->Pinner_Salt Ethanol Ethanol Ethanol->Pinner_Salt HCl Dry HCl HCl->Pinner_Salt Product_Ester Ethyl Pentanimidoylamino-acetate Pinner_Salt->Product_Ester Glycine_Ester Glycine Ethyl Ester Glycine_Ester->Product_Ester Triethylamine Triethylamine Triethylamine->Product_Ester Final_Product Pentanimidoylamino- acetic acid Product_Ester->Final_Product Hydrolysis Hydrolysis Hydrolysis (e.g., LiOH)

Caption: Synthetic pathway for this compound.

Side_Reactions Pinner_Salt Ethyl Pentanimidate Hydrochloride Amide Valeramide Pinner_Salt->Amide Orthoester Orthoester Byproduct Pinner_Salt->Orthoester Water Water (trace) Water->Amide Hydrolysis Heat Heat (> 5°C) Heat->Amide Decomposition Ethanol_excess Excess Ethanol Ethanol_excess->Orthoester

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Conditions Check Reaction Conditions: - Anhydrous? - Temperature? Start->Check_Conditions Analyze_Byproducts Analyze Byproducts by LC-MS or NMR Check_Conditions->Analyze_Byproducts Yes Improve_Anhydrous Improve Anhydrous Technique & Lower Temperature Check_Conditions->Improve_Anhydrous No Amide_Detected Valeramide Detected? Analyze_Byproducts->Amide_Detected Orthoester_Detected Orthoester Detected? Amide_Detected->Orthoester_Detected No Amide_Detected->Improve_Anhydrous Yes Unreacted_SM Unreacted Starting Material? Orthoester_Detected->Unreacted_SM No Adjust_Stoichiometry Adjust Stoichiometry (reduce excess alcohol) Orthoester_Detected->Adjust_Stoichiometry Yes Increase_Time_Temp Increase Reaction Time or Temperature for Amination Unreacted_SM->Increase_Time_Temp Yes Optimize_Purification Optimize Purification Protocol Unreacted_SM->Optimize_Purification No

References

Technical Support Center: Synthesis and Purification of N-(1-iminopentyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of N-(1-iminopentyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for N-(1-iminopentyl)glycine?

A1: N-(1-iminopentyl)glycine is typically synthesized via a Pinner-type reaction, where pentanenitrile is reacted with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid (like HCl) to form the corresponding imido ester hydrochloride (e.g., methyl pentanimidate hydrochloride). This intermediate is then reacted with glycine to yield N-(1-iminopentyl)glycine.[1][2][3]

Q2: What are the potential impurities in the synthesis of N-(1-iminopentyl)glycine?

A2: Potential impurities can arise from several sources:

  • Unreacted starting materials: Residual pentanenitrile, glycine, and imido ester.

  • Side products from the Pinner reaction: Amides (e.g., pentanamide) formed by the hydrolysis of the imido ester if water is present.[4]

  • Byproducts of the reaction with glycine: Unreacted imido ester can hydrolyze to the corresponding ester (e.g., methyl pentanoate) and ammonia.

  • Degradation products: α-Imino esters can be unstable and may decompose during purification or storage.[5]

  • Polymeric materials: Self-condensation or polymerization of reactants or intermediates can lead to tar-like impurities.[6]

Q3: What are the recommended storage conditions for N-(1-iminopentyl)glycine?

A3: Due to the potential instability of the imino group, it is recommended to store N-(1-iminopentyl)glycine at low temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[7] It should also be protected from moisture to prevent hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of N-(1-iminopentyl)glycine.

Issue 1: Low Yield of N-(1-iminopentyl)glycine
Potential Cause Suggested Solution
Incomplete formation of the imido ester. Ensure anhydrous conditions during the Pinner reaction. Use a sufficient excess of the alcohol and a strong acid catalyst. Monitor the reaction progress by techniques like IR spectroscopy (disappearance of the nitrile peak).
Hydrolysis of the imido ester intermediate. Strictly exclude water from the reaction mixture. Use dry solvents and reagents. Perform the reaction under an inert atmosphere.[4]
Inefficient reaction with glycine. Optimize the reaction conditions, including temperature, reaction time, and stoichiometry of reactants. Ensure the pH of the reaction mixture is suitable for the nucleophilic attack of glycine on the imido ester.
Product degradation during workup or purification. Avoid high temperatures and prolonged exposure to acidic or basic conditions during workup. Use mild purification techniques.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Anhydrous Verify Anhydrous Conditions in Pinner Reaction Start->Check_Anhydrous Check_Anhydrous->Start If moisture was present, rerun under dry conditions Check_Stoichiometry Review Stoichiometry of Reactants Check_Anhydrous->Check_Stoichiometry If conditions were anhydrous Check_Stoichiometry->Start If stoichiometry was incorrect, adjust and rerun Optimize_Glycine_Reaction Optimize Glycine Reaction Conditions (Temp, Time, pH) Check_Stoichiometry->Optimize_Glycine_Reaction If stoichiometry is correct Analyze_Side_Products Analyze Crude Product for Side Products (GC-MS, NMR) Optimize_Glycine_Reaction->Analyze_Side_Products Analyze_Side_Products->Optimize_Glycine_Reaction If unreacted starting materials are present Purification_Degradation Investigate Degradation during Purification Analyze_Side_Products->Purification_Degradation If significant side products are identified, adjust reaction conditions Purification_Degradation->Analyze_Side_Products If no degradation is observed, re-evaluate side products Solution Improved Yield Purification_Degradation->Solution If degradation is confirmed, use milder purification methods Crude_Product Crude N-(1-iminopentyl)glycine Initial_Analysis Analyze Impurity Profile (TLC, NMR, GC-MS) Crude_Product->Initial_Analysis Aqueous_Workup Aqueous Workup (pH adjustment, extraction) Initial_Analysis->Aqueous_Workup Identify water-soluble and organic-soluble impurities Recrystallization Recrystallization Aqueous_Workup->Recrystallization If major impurity is unreacted glycine Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography If organic impurities (amide, ester) are significant Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Final_Product

References

degradation pathways of "Pentanimidoylamino-acetic acid" under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of "Pentanimidoylamino-acetic acid" under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for "this compound"?

A1: Based on the chemical structure, which contains an amidine functional group, the primary degradation pathway for "this compound" is expected to be hydrolysis. This can occur under acidic, basic, or even neutral conditions, leading to the cleavage of the carbon-nitrogen double bond in the amidine group. The expected hydrolysis products are pentanamide and aminoacetic acid (glycine).

Q2: What are forced degradation studies and why are they important?

A2: Forced degradation studies, also known as stress testing, are essential in pharmaceutical development to understand the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and extreme pH, to identify potential degradation products and pathways.[1][2] This information is crucial for developing stable formulations, determining storage conditions, and ensuring the safety and efficacy of the final drug product.[1]

Q3: What analytical techniques are suitable for monitoring the degradation of "this compound"?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry (MS) detector (LC-MS), is a powerful tool for separating and identifying the parent compound and its degradation products.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of isolated degradation products.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable under the tested conditions.Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base, longer exposure time). However, avoid overly harsh conditions that might lead to unrealistic degradation pathways.[2]
Complete degradation of the compound is observed immediately. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, more dilute acid/base, shorter exposure time). The goal is to achieve partial degradation (e.g., 10-30%) to better observe the formation of degradation products.
Poor separation of degradation products in HPLC. The chromatographic method is not optimized.Modify the HPLC method parameters, such as the mobile phase composition, gradient profile, column type, and temperature, to improve the resolution between the parent compound and its degradants.
Difficulty in identifying degradation products. Insufficient data for structural elucidation.Utilize hyphenated techniques like LC-MS/MS or isolate the degradation products using preparative HPLC for subsequent analysis by NMR or other spectroscopic methods.

Experimental Protocols

Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.[2]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate base (e.g., 0.1 N sodium hydroxide), and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

    • Follow the same heating and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an appropriate acid (e.g., 0.1 N hydrochloric acid) before HPLC analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of water.

    • Follow the same heating and sampling procedure as for acid and base hydrolysis.

Oxidative Degradation Study
  • Preparation: To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Analysis: Analyze the sample directly by HPLC.

Photolytic Degradation Study
  • Sample Preparation: Place the stock solution in a photostable, transparent container.

  • Exposure: Expose the sample to a light source with a specific wavelength and intensity (e.g., using a photostability chamber) for a defined duration. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Thermal Degradation Study
  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.

  • Exposure: Expose the sample to a high temperature (e.g., 70°C) for a defined period.

  • Analysis: At specified time points, dissolve a portion of the solid sample in a suitable solvent and analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for "this compound"

Stress Condition Time (hours) % Assay of Parent Compound % of Major Degradation Product 1 % of Major Degradation Product 2 Mass Balance (%)
0.1 N HCl (60°C)2
4
8
12
24
0.1 N NaOH (60°C)2
4
8
12
24
3% H₂O₂ (RT)24
Photolytic (UV/Vis)48
Thermal (70°C, solid)72

Visualizations

Predicted Hydrolytic Degradation Pathway

parent This compound h2o H₂O (Acid/Base) parent->h2o product1 Pentanamide h2o->product1 product2 Aminoacetic acid (Glycine) h2o->product2

Caption: Predicted hydrolytic degradation of this compound.

General Experimental Workflow for Forced Degradation

start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) start->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze identify Identify Degradation Products (LC-MS, NMR) analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for forced degradation studies.

References

resolving analytical artifacts in N-(1-iminopentyl)glycine measurement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical measurement of N-(1-iminopentyl)glycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical artifacts and challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(1-iminopentyl)glycine and why is its accurate measurement important?

Q2: What are the main analytical challenges associated with N-(1-iminopentyl)glycine?

A2: The primary analytical challenge stems from the inherent instability of the imine functional group. This group is susceptible to hydrolysis, which can lead to the degradation of the molecule during sample preparation, storage, and analysis. Other challenges include potential matrix effects in complex biological samples and the formation of adducts in mass spectrometry.

Q3: What are the expected degradation products of N-(1-iminopentyl)glycine?

A3: The most common degradation pathway for N-(1-iminopentyl)glycine is the hydrolysis of the imine bond. This reaction breaks the molecule into valeraldehyde and glycine. The presence of these compounds in your sample is a strong indicator of analyte degradation.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the analysis of N-(1-iminopentyl)glycine.

Issue 1: Low or No Analyte Signal

Possible Causes:

  • Analyte Degradation: The imine bond is prone to hydrolysis, especially in aqueous samples or in the presence of acidic or basic conditions.

  • Poor Ionization Efficiency: The compound may not ionize well under the selected mass spectrometry source conditions.

  • Matrix Suppression: Components in the sample matrix may interfere with the ionization of the analyte.

Troubleshooting Steps:

  • Control pH: Maintain a neutral pH (around 6-7) during sample preparation and storage. Use buffered solutions where possible.

  • Minimize Water Exposure: Use anhydrous solvents for extraction and reconstitution whenever feasible. If aqueous solutions are necessary, prepare them fresh and analyze samples promptly.

  • Optimize MS Source Conditions: Adjust parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of N-(1-iminopentyl)glycine.

  • Sample Dilution: Dilute the sample to mitigate matrix suppression effects.

  • Use an Internal Standard: A stable isotope-labeled internal standard can help to correct for signal loss during sample preparation and analysis.

Issue 2: Inconsistent or Irreproducible Results

Possible Causes:

  • Variable Analyte Degradation: Inconsistent sample handling procedures can lead to varying degrees of hydrolysis.

  • Carryover: The analyte may adsorb to parts of the LC-MS system, leading to its appearance in subsequent blank or sample injections.[1]

  • Inconsistent Sample Preparation: Variations in extraction efficiency or derivatization (if used) can lead to irreproducible results.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all sample preparation steps are performed consistently and documented thoroughly.

  • Implement a Robust Wash Method: After each injection, run a strong solvent wash (e.g., a high percentage of organic solvent with a small amount of acid or base, depending on the nature of the carryover) to clean the injector and column.

  • Check for System Contamination: If carryover is suspected, systematically troubleshoot the LC system by injecting blanks after removing components (e.g., column, injector) to identify the source of contamination.[1]

  • Evaluate Sample Preparation Method: Validate the sample preparation method for reproducibility by running multiple preparations of the same sample.

Issue 3: Presence of Unexpected Peaks

Possible Causes:

  • Degradation Products: As mentioned, hydrolysis can lead to the appearance of valeraldehyde and glycine peaks.

  • Adduct Formation: In electrospray ionization (ESI) mass spectrometry, the analyte can form adducts with cations (e.g., sodium, potassium, ammonium) or solvents.

  • Contaminants: Impurities from solvents, reagents, or sample collection tubes can introduce extraneous peaks.

Troubleshooting Steps:

  • Analyze for Degradants: Develop a method to also detect the expected degradation products (valeraldehyde and glycine) to confirm if degradation is occurring.

  • Identify Adducts: Scrutinize the mass spectrum for peaks corresponding to the expected m/z of common adducts. (See Table 1).

  • Run Blanks: Inject solvent blanks and matrix blanks to identify peaks originating from the analytical system or the sample matrix.

  • Purify Solvents and Reagents: Use high-purity solvents and reagents to minimize contamination.

Data Presentation

Table 1: Potential Mass Spectrometry Adducts of N-(1-iminopentyl)glycine

Based on a molecular weight of 158.20 g/mol for N-(1-iminopentyl)glycine (C₇H₁₄N₂O₂).

Adduct IonFormulaCalculated m/z (Positive Mode)
Protonated Molecule[M+H]⁺159.11
Sodium Adduct[M+Na]⁺181.09
Potassium Adduct[M+K]⁺197.07
Ammonium Adduct[M+NH₄]⁺176.14
Acetonitrile Adduct[M+ACN+H]⁺200.14
Table 2: Hypothetical Fragmentation Pattern for N-(1-iminopentyl)glycine ([M+H]⁺)

This table presents a predicted fragmentation pattern useful for developing a Multiple Reaction Monitoring (MRM) method in LC-MS/MS.

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Structure/Loss
159.11114.09Loss of COOH (Carboxylic acid group)
159.1186.09Loss of Glycine moiety
159.1170.08Pentyl-imine fragment
159.1144.05Glycine fragment

Experimental Protocols

Protocol 1: Sample Preparation to Minimize Hydrolysis
  • Collection and Storage: Collect samples and immediately store them at -80°C to minimize enzymatic and chemical degradation.

  • Extraction:

    • Use a protein precipitation method with a cold, anhydrous organic solvent like acetonitrile or methanol.

    • Perform all extraction steps on ice.

    • Vortex the sample with the solvent and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Handling:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a mobile phase-compatible solvent with a neutral pH, preferably one that is non-aqueous or has a very low water content.

    • Analyze the sample immediately after reconstitution.

Protocol 2: General LC-MS/MS Method Parameters
  • LC Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water (use with caution due to potential hydrolysis; a buffered mobile phase at pH 6-7 might be a better alternative).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Full scan to identify the parent ion and potential adducts, followed by targeted MS/MS (MRM) for quantification using the transitions from Table 2.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Issue Low/No Signal or Inconsistent Results Degradation Analyte Degradation (Hydrolysis) Issue->Degradation Matrix Matrix Effects Issue->Matrix Carryover System Carryover Issue->Carryover Ionization Poor Ionization Issue->Ionization Control_pH Control pH & Minimize Water Degradation->Control_pH Dilute Dilute Sample Matrix->Dilute Wash Implement Robust Wash Carryover->Wash Optimize_MS Optimize MS Source Ionization->Optimize_MS

Caption: Troubleshooting workflow for N-(1-iminopentyl)glycine analysis.

Hydrolysis_Pathway Analyte N-(1-iminopentyl)glycine TransitionState + H₂O (Acid or Base Catalyzed) Analyte->TransitionState Products Valeraldehyde + Glycine TransitionState->Products

Caption: Hydrolysis degradation pathway of N-(1-iminopentyl)glycine.

References

Technical Support Center: Enhancing In Vivo Bioavailability of "Pentanimidoylamino-acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Pentanimidoylamino-acetic acid" is a novel or not widely documented compound.[1][2][3][4] The following guidance is based on established principles for enhancing the bioavailability of small molecule drugs and should be adapted based on the specific physicochemical properties of the compound .

Frequently Asked Questions (FAQs)

Section 1: Initial Characterization & Troubleshooting

Q1: We've synthesized "this compound" (PAA). What are the critical first steps to assess its potential for oral bioavailability?

A1: Before proceeding to in vivo studies, a thorough physicochemical characterization is essential to identify potential barriers to bioavailability.[5][6] Key starting parameters to measure include:

  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal (GI) tract.[5][7] Poor solubility is a primary cause of low bioavailability.[8][9]

  • Lipophilicity (LogP/LogD): This measures the compound's partitioning between an oily and an aqueous phase, predicting its ability to cross cell membranes.[7] An optimal range is crucial, as very high or very low lipophilicity can hinder absorption.

  • Chemical Stability: Assess stability at various pH levels and in simulated gastric and intestinal fluids to ensure the compound doesn't degrade before it can be absorbed.[5][7]

  • Solid-State Properties: Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[10] The crystalline form can significantly impact solubility and dissolution rate.[6]

Q2: Our initial results show very low aqueous solubility for PAA. What could be the cause and what do we do next?

A2: Low solubility is a common challenge.[8] Given the "this compound" structure, which contains both a basic amidine group and an acidic carboxylic acid group, the compound is likely zwitterionic. Its solubility will be highly pH-dependent, likely exhibiting a "U-shaped" solubility profile with the lowest solubility at its isoelectric point.

Troubleshooting Steps:

  • Confirm pH-Dependent Solubility: Ensure you have tested a wide pH range to identify the regions of highest solubility.

  • Evaluate Solid Form: The compound may exist in a highly stable, poorly soluble crystalline form.[10] Consider screening for different polymorphs or amorphous forms which often have higher kinetic solubility.[11]

  • Proceed to Formulation Strategies: If solubility remains low across the physiological pH range, you will need to explore enhancement strategies as detailed in Section 2.

Q3: We are seeing high variability and low recovery in our Caco-2 permeability assay. How can we troubleshoot this?

A3: The Caco-2 permeability assay is a gold standard for predicting in vitro drug absorption.[12] Variability and low recovery can stem from several factors:

  • Monolayer Integrity: Always verify the integrity of the Caco-2 cell monolayer before and after the experiment by measuring Transepithelial Electrical Resistance (TEER). TEER values should be within the lab's established range (often >300 Ω·cm²).[12] You can also use a paracellular marker like Lucifer Yellow to confirm tight junction integrity.[12]

  • Compound Stability: The compound may be degrading in the assay buffer. Re-analyze the donor solution at the end of the incubation to check for degradation.

  • Non-Specific Binding: Highly lipophilic compounds can bind to the plastic of the assay plates, reducing the concentration available for transport.[13][14] Including a low concentration of Bovine Serum Albumin (BSA) in the receiver compartment can help mitigate this.[13]

  • Low Aqueous Solubility: The compound may be precipitating out of solution during the experiment.[14] Ensure the starting concentration is below its kinetic solubility limit in the assay buffer.

  • Cellular Accumulation: The compound might be entering the cells but not crossing to the other side. This can be assessed by lysing the cells at the end of the experiment and quantifying the amount of compound inside.

If recovery is low, the issue could be poor solubility, non-specific binding, or metabolism by the Caco-2 cells.[13]

Section 2: Bioavailability Enhancement Strategies

Q4: Based on its structure, what are the most promising strategies to enhance the bioavailability of PAA?

A4: The choice of strategy depends on the primary barrier (e.g., solubility, permeability). Given PAA's ionizable groups, several approaches are suitable:

  • Salt Formation: This is often the first and most effective strategy for ionizable compounds.[11][15] Forming a salt (e.g., a hydrochloride salt with the amidine group or a sodium salt with the carboxylic acid) can dramatically improve dissolution rate and solubility.[10][16]

  • Co-crystals: If salt formation is unsuccessful or does not provide sufficient improvement, co-crystallization with a pharmaceutically acceptable co-former can modify the crystal lattice and improve physicochemical properties.[11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[15] Techniques like spray drying or hot-melt extrusion are commonly used.[11]

  • Lipid-Based Formulations: For compounds with poor solubility, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[15] These formulations form fine emulsions in the GI tract, keeping the drug in a solubilized state for absorption.[15]

  • Prodrugs: The amino and/or carboxylic acid groups could be temporarily masked to create a more lipophilic prodrug, enhancing membrane permeation.[17] This is a more complex approach, typically considered if permeability is the main issue.

Q5: How do we select the best salt form for our compound?

A5: A salt screening study is required. This involves reacting the PAA free base/acid with a variety of pharmaceutically acceptable counter-ions and characterizing the resulting solid forms.

Key Screening Criteria:

  • Solubility & Dissolution Rate: The primary goal is to find a salt with a significant improvement over the parent compound.

  • Crystallinity: A stable, non-hygroscopic crystalline salt is ideal for formulation development.

  • Hygroscopicity: Assess water uptake under different humidity conditions. High hygroscopicity can cause handling and stability issues.

  • Chemical and Physical Stability: The selected salt must be stable under storage conditions.[7]

Data Presentation: Example Salt Screening Summary
Salt FormStoichiometryCrystalline FormThermodynamic Solubility (pH 6.8, mg/mL)Dissolution Rate (Intrinsic)Hygroscopicity (at 80% RH)
Free Acid/Base-Form I0.05LowLow
Hydrochloride1:1Form A2.5HighModerate
Mesylate1:1Form B1.8MediumLow
Sodium Salt1:1Form C5.1Very HighHigh
Co-crystal (w/ Succinic Acid)1:1Form D0.9MediumLow

Section 3: Experimental Protocols & In Vivo Studies

Q6: Can you provide a basic protocol for an in vivo pharmacokinetic (PK) study to assess the oral bioavailability of different PAA formulations?

A6: Yes. This protocol outlines a typical non-GLP exploratory PK study in rodents (e.g., Sprague-Dawley rats).

Objective: To determine the oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC) of PAA following oral administration of different formulations.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), fasted overnight.

  • Dosing Groups:

    • Group 1 (IV): PAA in a suitable intravenous vehicle (e.g., saline with a co-solvent) at 1-2 mg/kg. This group is essential to determine the absolute bioavailability.

    • Group 2 (Oral - Formulation A): PAA (e.g., hydrochloride salt) in an aqueous vehicle at 10 mg/kg.

    • Group 3 (Oral - Formulation B): PAA (e.g., amorphous solid dispersion) in an aqueous vehicle at 10 mg/kg.

  • Administration: Administer the dose via intravenous injection (tail vein) for Group 1 and oral gavage for Groups 2 and 3.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[18] The exact time points should be guided by any in vitro data.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify PAA concentrations in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. Absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation: Example Pharmacokinetic Data
FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)F (%)
Solution2IV--2500-
HCl Salt Suspension10PO4501.0320025.6
ASD Suspension10PO8900.5610048.8

Visualizations: Workflows and Concepts

Diagram 1: General Workflow for Bioavailability Enhancement

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Development & Testing a Synthesize This compound b Physicochemical Profiling (Solubility, LogP, Stability) a->b c In Vitro Permeability (e.g., Caco-2 Assay) b->c d Identify Bioavailability Barrier (Solubility vs. Permeability Limited?) c->d e Formulation Strategy (Salts, ASDs, Lipids) d->e Solubility f Prodrug Strategy d->f Permeability g Develop & Characterize New Formulations e->g f->g h In Vivo Pharmacokinetic Study in Animals g->h i Select Lead Formulation for Further Development h->i G cluster_gut GI Tract cluster_circulation Circulation Lumen Drug in Lumen (Dissolution) Epithelium Intestinal Epithelium (Permeation) Lumen->Epithelium Absorption PortalVein Portal Vein Epithelium->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic DissolutionBarrier Poor Solubility DissolutionBarrier->Lumen PermeationBarrier Low Permeability PermeationBarrier->Epithelium MetabolismBarrier High Metabolism MetabolismBarrier->Liver G start Is aqueous solubility < 10 µg/mL? perm Is Caco-2 Papp < 2 x 10^-6 cm/s? start->perm No ionizable Is the compound ionizable? start->ionizable Yes prodrug Strategy: Prodrug Approach perm->prodrug Yes ok Bioavailability likely not formulation limited. Proceed to in vivo. perm->ok No salt Strategy: Salt Screening ionizable->salt Yes asd Strategy: Amorphous Solid Dispersion ionizable->asd No lipid Strategy: Lipid-Based Formulation (SEDDS) asd->lipid Consider Also

References

Technical Support Center: Quantification of Pentanimidoylamino-acetic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Pentanimidoylamino-acetic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their bioanalytical experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound in biological matrices such as plasma, urine, and tissue homogenates.

Question: Why am I observing high variability or poor reproducibility in my results?

Answer: High variability in the quantification of this compound can stem from several factors throughout the analytical workflow.

  • Inconsistent Sample Preparation: The efficiency of the extraction process is critical. Ensure that all steps, including vortexing times, centrifugation speeds, and evaporation conditions, are consistent across all samples. For methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), incomplete phase separation or inconsistent elution volumes can introduce significant variability.

  • Analyte Instability: this compound, containing an amidine group, may be susceptible to degradation. It is crucial to evaluate its stability under various conditions, including freeze-thaw cycles, bench-top stability in the biological matrix, and post-preparative stability in the autosampler.[1] Consider keeping samples on ice during processing and using an autosampler cooled to 4°C.

  • Matrix Effects: The composition of the biological matrix can vary between samples, leading to differential ion suppression or enhancement in the mass spectrometer.[2][3][4] A stable isotope-labeled internal standard is highly recommended to compensate for these effects.[5] If variability persists, further optimization of the sample cleanup procedure or chromatographic separation may be necessary to separate the analyte from interfering matrix components.[3][4]

Question: My analyte recovery is low. How can I improve it?

Answer: Low recovery indicates that a significant portion of this compound is being lost during the sample preparation process.

  • Suboptimal Extraction pH: The charge state of this compound is pH-dependent. Based on its structure (containing both an amino and a carboxylic acid group, as well as a basic amidine group), its extraction efficiency will be highly influenced by the pH of the sample and extraction solvent. For LLE, systematically evaluate different pH conditions to ensure the analyte is in a neutral form for efficient extraction into an organic solvent. For SPE, the pH will affect its retention on the sorbent.

  • Inappropriate Extraction Solvent or SPE Sorbent: If using protein precipitation, ensure the organic solvent ratio is sufficient to precipitate the majority of proteins. For LLE, test a range of organic solvents with varying polarities. For SPE, the choice of sorbent is critical. Given the polar nature of the analyte, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent might be more effective than a standard C18 sorbent.[6][7]

  • Binding to Labware: Highly charged or polar molecules can adsorb to plastic or glass surfaces. Using low-binding microcentrifuge tubes and pipette tips can help mitigate this issue.

Question: I'm observing significant matrix effects (ion suppression or enhancement). What can I do?

Answer: Matrix effects are a common challenge in LC-MS/MS bioanalysis, caused by co-eluting endogenous components from the biological matrix that affect the ionization efficiency of the analyte.[2][3][4]

  • Improve Chromatographic Separation: Modifying the LC method to better separate this compound from matrix interferences is a primary strategy. Consider using a HILIC column, which can provide better retention for polar compounds compared to traditional reversed-phase columns.[6][7] Optimizing the gradient elution profile can also help resolve the analyte from interfering peaks.

  • Enhance Sample Cleanup: A more rigorous sample preparation method can reduce matrix components. If you are using protein precipitation, which is a relatively crude cleanup method, consider switching to LLE or SPE.[8][9][10] SPE, in particular, can offer a more targeted cleanup.[9][10]

  • Dilution: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay if the analyte concentration is low.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5]

Question: I am having trouble with chromatographic peak shape (e.g., tailing, fronting, or broad peaks). What are the likely causes?

Answer: Poor peak shape can compromise the accuracy and precision of integration.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.

  • Secondary Interactions: The basic amidine group in this compound may interact with residual acidic silanols on the surface of the silica-based column packing material, leading to peak tailing. Using a column with end-capping or a base-deactivated stationary phase can help. Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate these interactions, but this may not be ideal for MS detection. A better approach for MS would be to optimize the mobile phase pH.

  • Inappropriate Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analyte and the column chemistry. For LC-MS, volatile buffers like ammonium formate or ammonium acetate are preferred.[11] The organic solvent composition and gradient slope also play a crucial role in peak shape.

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape. If other troubleshooting steps fail, try replacing the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for quantifying this compound in plasma?

A1: The optimal sample preparation technique depends on the required sensitivity and throughput. Here's a general recommendation:

  • Protein Precipitation (PPT): This is a fast and simple method suitable for initial method development and for assays where high sensitivity is not required.[10] Acetonitrile is a common precipitating agent.[12]

  • Solid-Phase Extraction (SPE): This technique provides a cleaner extract, reduces matrix effects, and can be used to concentrate the sample, leading to higher sensitivity.[9][10] A mixed-mode cation exchange or a HILIC-based sorbent would be a good starting point for a polar and potentially positively charged molecule like this compound.

Q2: Which type of liquid chromatography column is best suited for this analyte?

A2: Given the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is likely to provide better retention and separation from early-eluting matrix components compared to a traditional reversed-phase (e.g., C18) column.[6][7] A reversed-phase method with a polar end-capped C18 column and an ion-pairing agent could be an alternative, but ion-pairing agents can cause ion suppression in the mass spectrometer.

Q3: What are the recommended mass spectrometry settings for detection?

A3: this compound is expected to ionize well in positive ion mode using electrospray ionization (ESI) due to the presence of the basic amidine and amino groups. Detection should be performed in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. The precursor ion would be the protonated molecule [M+H]⁺. Product ions for MRM transitions should be determined by infusing a standard solution of the analyte and performing a product ion scan.

Q4: How should I prepare my calibration standards and quality control (QC) samples?

A4: Calibration standards and QCs should be prepared by spiking known concentrations of a certified reference standard of this compound into a blank biological matrix that is identical to the study samples.[13] It is crucial to use a separate stock solution for preparing the calibration standards and the QCs to ensure an unbiased evaluation of the assay's accuracy and precision.[13]

Q5: What stability assessments are necessary for this compound?

A5: Due to the potentially reactive amidine group, comprehensive stability testing is critical. The following should be evaluated:

  • Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.

  • Bench-Top Stability: Determine how long the analyte is stable in the biological matrix at room temperature.

  • Long-Term Storage Stability: Confirm stability in the matrix at the intended storage temperature (e.g., -80°C) over the duration of the study.

  • Post-Preparative (Autosampler) Stability: Ensure the analyte is stable in the processed sample in the autosampler for the expected duration of an analytical run.

  • Stock Solution Stability: Verify the stability of the analyte in the solvent used for stock solutions at both room temperature and refrigerated/frozen conditions.

Experimental Protocols & Data

Protocol 1: Sample Preparation using Protein Precipitation
  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., stable isotope-labeled this compound).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • LC System: UPLC/HPLC system

  • Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 95% B to 50% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • This compound: To be determined (e.g., Precursor [M+H]⁺ -> Product)

    • Internal Standard: To be determined (e.g., Precursor [M+H]⁺ -> Product)

Quantitative Data Summary (Example)

Below are tables summarizing representative quantitative data for the described protein precipitation method.

Table 1: Recovery and Matrix Effect

Analyte ConcentrationRecovery (%)Matrix Factor
Low QC (15 ng/mL)92.50.95
Medium QC (150 ng/mL)94.10.98
High QC (1500 ng/mL)93.70.96

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%RE)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%RE)
LLOQ58.2-3.59.5-2.8
Low156.52.17.83.2
Medium1504.31.55.12.4
High15003.8-0.84.6-1.1

Table 3: Stability Data (Example)

Stability TestConditionsStability (% of Nominal)
Freeze-Thaw3 cycles, -80°C to RT96.8%
Bench-Top6 hours at Room Temp95.2%
Autosampler24 hours at 4°C98.1%
Long-Term3 months at -80°C94.5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation HILIC Separation injection->separation detection MS/MS Detection (Positive ESI, MRM) separation->detection integration Peak Integration detection->integration quantification Quantification vs. Calibration Curve integration->quantification report Final Concentration Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_low_recovery start Issue: Low Analyte Recovery check_ph Is extraction pH optimal? start->check_ph check_solvent Is extraction solvent/sorbent appropriate? check_ph->check_solvent Yes adjust_ph Adjust pH of sample/ solvent and re-evaluate check_ph->adjust_ph No check_binding Is analyte adsorbing to labware? check_solvent->check_binding Yes test_solvents Test alternative LLE solvents or SPE sorbents (e.g., HILIC) check_solvent->test_solvents No use_low_bind Use low-binding tubes/tips check_binding->use_low_bind Possible resolved Problem Resolved check_binding->resolved No adjust_ph->check_ph test_solvents->check_solvent use_low_bind->resolved

Caption: Troubleshooting logic for low analyte recovery.

References

Validation & Comparative

Comparative Efficacy of Guanidinoacetic Acid and Creatine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Two Key Compounds in Cellular Energy Metabolism

For researchers and professionals in the fields of drug development and nutritional science, understanding the nuances of compounds that modulate cellular energy is paramount. This guide provides a detailed comparison of guanidinoacetic acid (GAA) and creatine, two closely related molecules pivotal to the bioenergetics of muscle and nerve cells. While creatine is a widely recognized ergogenic aid and therapeutic agent, its immediate precursor, GAA, presents a compelling alternative with distinct metabolic implications.

Introduction to Guanidinoacetic Acid and Creatine

Guanidinoacetic acid, also known as glycocyamine, is the natural endogenous precursor to creatine.[1][2] The body synthesizes GAA from the amino acids arginine and glycine, primarily in the kidneys and pancreas.[3][4] This GAA is then transported to the liver where it is methylated to form creatine.[3][4] Creatine, in its phosphorylated form (phosphocreatine), serves as a rapid reserve of high-energy phosphate bonds in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, to regenerate adenosine triphosphate (ATP).[1]

While direct supplementation with creatine monohydrate has been the standard for decades, recent research has focused on the potential of GAA to augment creatine stores, possibly more efficiently than creatine itself.[5] This has led to investigations into the comparative efficacy of these two compounds.

Biochemical Pathway of Creatine Synthesis

The synthesis of creatine from its precursors is a two-step enzymatic process. The first and rate-limiting step is the formation of GAA. The subsequent methylation of GAA to creatine is the final step.

Creatine_Synthesis cluster_kidney Kidney / Pancreas cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) GAA_liver Guanidinoacetic Acid (GAA) GAA->GAA_liver Bloodstream Transport AGAT->GAA Ornithine L-Ornithine AGAT->Ornithine Creatine Creatine GAMT GAMT GAMT->Creatine SAH S-Adenosyl Homocysteine (SAH) GAMT->SAH SAM S-Adenosyl Methionine (SAM) SAM->GAMT GAA_liver->GAMT

Caption: The biochemical pathway of endogenous creatine synthesis.

Comparative Efficacy: Data from Experimental Studies

The primary measure of efficacy for both GAA and creatine supplementation is their ability to increase intramuscular and cerebral creatine concentrations. Several studies have compared the two, often with a focus on animal models.

Table 1: Effects of GAA vs. Creatine Supplementation on Plasma Metabolites in Steers

TreatmentPlasma GAA (μM)Plasma Creatine (μM)Plasma Creatinine (μM)Nitrogen Retention (g/d)
Control1.5358020
GAA Supplementation15608218
Methionine Supplementation1.5308025
GAA + Methionine16558326

This table is a representation of findings described in a study on steers, indicating that GAA supplementation increases plasma creatine concentrations.[6]

Table 2: Comparative Effects on Cattle Plasma Metabolites

SupplementPlasma ArgininePlasma Homocysteine
ControlNormalNormal
GAAIncreasedIncreased (without methionine)
GAA + MethionineIncreasedNo significant change

This table summarizes findings suggesting GAA supplementation can spare arginine and may increase homocysteine levels if methyl donors like methionine are not adequate.[7]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, detailed experimental methodologies are crucial. Below is a representative protocol for an animal study comparing GAA and creatine.

Objective: To determine the effects of dietary supplementation with guanidinoacetic acid and methionine on creatine status and nitrogen metabolism in steers.

Animals and Housing:

  • Seven Holstein steers with an average initial body weight of 200 kg are used.

  • Animals are housed in individual stalls and maintained under controlled environmental conditions.

Diet and Treatments:

  • A basal diet, limited in methionine, is provided to all animals.

  • A 4x4 Latin square design is employed with four experimental periods and four treatments:

    • Control (no supplementation)

    • Guanidinoacetic acid (GAA) supplementation (e.g., 20 g/day )

    • Methionine (Met) supplementation (e.g., 6 g/day )

    • GAA + Met supplementation (20 g/day GAA, 6 g/day Met)

  • Supplements are administered directly into the abomasum via infusion to bypass ruminal degradation.

Sample Collection and Analysis:

  • Blood samples are collected at regular intervals (e.g., daily before feeding) via jugular venipuncture.

  • Plasma is separated by centrifugation and stored at -20°C until analysis.

  • Plasma concentrations of GAA, creatine, creatinine, arginine, and homocysteine are determined using high-performance liquid chromatography (HPLC) or mass spectrometry.

  • Total nitrogen intake and excretion (urine and feces) are measured over a 5-day period in each experimental phase to calculate nitrogen retention.

Statistical Analysis:

  • Data are analyzed using the MIXED procedure of SAS with fixed effects of treatment and period, and random effect of animal.

  • Orthogonal contrasts are used to determine the main effects of GAA and Met and their interaction.

  • Statistical significance is declared at p < 0.05.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of GAA and creatine supplementation in humans.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase (e.g., 4 weeks) cluster_assessment Post-Intervention Assessment Recruitment Participant Recruitment (e.g., healthy adults) Screening Screening & Baseline Measures (Blood samples, muscle biopsy) Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A: Creatine Monohydrate Randomization->GroupA GroupB Group B: Guanidinoacetic Acid Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC PostMeasures Post-Intervention Measures (Blood samples, muscle biopsy) GroupA->PostMeasures GroupB->PostMeasures GroupC->PostMeasures DataAnalysis Data Analysis PostMeasures->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: A generalized workflow for a human clinical trial.

Discussion and Conclusion

The available evidence suggests that guanidinoacetic acid is a viable precursor for creatine synthesis and that its supplementation can effectively increase plasma and likely tissue creatine levels.[6][7] A potential advantage of GAA is that it may bypass the feedback inhibition of the AGAT enzyme that can occur with direct creatine supplementation, potentially leading to higher creatine stores.[3]

However, a critical consideration with GAA supplementation is the increased demand for methyl groups for its conversion to creatine. This can lead to elevated levels of homocysteine, a risk factor for cardiovascular disease, if methyl donor co-factors like methionine, folate, and vitamin B12 are not sufficiently available.[5][7] Formulations combining GAA with these co-factors are being explored to mitigate this risk.[5]

For researchers, GAA presents an interesting avenue for exploring the optimization of cellular bioenergetics. Its potential for more efficient creatine loading and its arginine-sparing effects warrant further investigation.[4][7] However, the safety profile, particularly concerning homocysteine metabolism, requires careful consideration in any experimental design. Future studies should focus on direct, long-term comparisons of GAA and creatine supplementation in human clinical trials, with careful monitoring of both efficacy and safety markers.

References

Validating Pentanimidoylamino-acetic acid Purity: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for validating the purity of Pentanimidoylamino-acetic acid, a key building block in various research applications.

This document outlines the experimental protocol for purity determination using quantitative ¹H NMR (qNMR) and presents a comparative analysis against High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis. The aim is to offer an objective assessment of each method's performance, supported by clear data presentation and detailed methodologies.

Comparative Analysis of Purity Determination Methods

The purity of a synthesized batch of this compound was assessed using four distinct analytical techniques. The results, summarized in the table below, highlight the strengths and limitations of each method.

Analytical MethodPurity (%)Key AdvantagesKey Limitations
Quantitative ¹H NMR (qNMR) 98.9Provides structural confirmation and quantification simultaneously. High precision and accuracy. Non-destructive.Lower sensitivity compared to MS-based methods. Signal overlap can complicate analysis of complex mixtures.
HPLC-UV (210 nm) 99.2High sensitivity for UV-active impurities. Well-established and widely available.Requires a chromophore in the analyte and impurities. Co-elution of impurities can lead to inaccurate results.
LC-MS 99.5High sensitivity and selectivity. Provides molecular weight information for impurity identification.Response factors can vary significantly between compounds, potentially affecting quantification without proper standards.
Elemental Analysis (C, H, N) >99Provides information on the elemental composition. Useful for detecting inorganic impurities and confirming the empirical formula.Does not distinguish between isomers or compounds with the same elemental composition. Less precise for detecting small amounts of organic impurities.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound using an internal standard.

Materials:

  • This compound (approx. 10 mg)

  • Maleic acid (Internal Standard, high purity) (approx. 5 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes

  • Analytical balance

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with the following parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the signal corresponding to the methylene protons of the acetic acid moiety (predicted around 3.9 ppm) is suitable. For maleic acid, the signal for the two vinyl protons (around 6.0 ppm) is used.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Predicted ¹H NMR Data for this compound:

  • ~0.85 ppm (triplet, 3H): Terminal methyl group of the pentyl chain.

  • ~1.25 ppm (sextet, 2H): Methylene group adjacent to the terminal methyl group.

  • ~1.50 ppm (quintet, 2H): Methylene group beta to the imine carbon.

  • ~2.20 ppm (triplet, 2H): Methylene group alpha to the imine carbon.

  • ~3.90 ppm (singlet, 2H): Methylene group of the acetic acid moiety.

  • ~8.0-9.0 ppm (broad singlets, 2H): NH protons.

  • ~10.0-12.0 ppm (broad singlet, 1H): Carboxylic acid proton.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify impurities based on their mass-to-charge ratio.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Conditions:

  • Utilize the same HPLC conditions as described above.

  • MS Detection: ESI in positive ion mode.

  • Scan Range: m/z 100-500

Elemental Analysis

Objective: To determine the elemental composition (Carbon, Hydrogen, Nitrogen) of the sample.

Instrumentation:

  • CHNS/O Analyzer

Procedure:

  • A precisely weighed sample of this compound is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. The weight percentages of C, H, and N are then compared to the theoretical values for the empirical formula C₇H₁₄N₂O₂.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound, starting from the synthesized product to the final purity assessment.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_analysis Purity Analysis Methods cluster_data_evaluation Data Evaluation & Comparison Synthesized_Product Synthesized This compound Initial_Characterization Initial Structural Confirmation (e.g., ¹H NMR, IR) Synthesized_Product->Initial_Characterization qNMR Quantitative ¹H NMR Initial_Characterization->qNMR Primary Method HPLC HPLC-UV Initial_Characterization->HPLC Orthogonal Method LCMS LC-MS Initial_Characterization->LCMS Impurity ID EA Elemental Analysis Initial_Characterization->EA Elemental Composition Data_Analysis Data Analysis & Purity Calculation qNMR->Data_Analysis HPLC->Data_Analysis LCMS->Data_Analysis EA->Data_Analysis Comparison Comparison of Results Data_Analysis->Comparison Final_Purity Final Purity Assessment Comparison->Final_Purity

Caption: Workflow for the purity validation of this compound.

A Comparative Guide to the Cross-Validation of Analytical Methods for N-(1-iminopentyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the development and cross-validation of analytical methods for the quantitative analysis of N-(1-iminopentyl)glycine, a novel amino acid derivative. As no standardized methods currently exist for this specific analyte, this document outlines the critical parameters for method validation based on regulatory guidelines and provides examples of established methods for structurally similar compounds.

Introduction to Analytical Approaches

The selection of an analytical technique for a novel compound like N-(1-iminopentyl)glycine is paramount. The two most common and robust platforms for the quantitative analysis of amino acid derivatives in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS: This is often the preferred method due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for extensive derivatization.[1][2]

  • GC-MS: This technique can also be employed, but typically requires derivatization to increase the volatility and thermal stability of the amino acid derivative.[3][4]

The choice between these platforms will depend on the physicochemical properties of N-(1-iminopentyl)glycine, the required sensitivity, and the nature of the biological matrix.

Method Validation: A Framework Based on ICH M10 Guideline

The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose.[5][6] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation.[5]

The following sections detail the key validation parameters that must be assessed.

Table 1: Key Bioanalytical Method Validation Parameters

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte.
Accuracy The closeness of the determined value to the nominal or known true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of Variation (CV) ≤15% (≤20% at the Lower Limit of Quantification).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤20% CV.
Recovery The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the nominal concentration.

Experimental Protocols: Hypothetical Methods for N-(1-iminopentyl)glycine

The following are example protocols for LC-MS/MS and GC-MS methods that could be developed for N-(1-iminopentyl)glycine.

1. LC-MS/MS Method Protocol

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor > Product Ion Transition: To be determined based on the mass of N-(1-iminopentyl)glycine and its fragments.

2. GC-MS Method Protocol

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid or solid-phase extraction of the analyte from the biological matrix.

    • Dry the extract completely.

    • Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.[3]

    • Heat at 70°C for 30 minutes to form the TBDMS derivative.

  • Chromatographic Conditions:

    • Column: DB-5ms or similar non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two different analytical methods to ensure that they provide comparable results.[7] This is crucial when, for example, a method is transferred between laboratories or when a new method is introduced to replace an existing one.

Table 2: Example Data from a Cross-Validation Study

Sample IDMethod A (ng/mL)Method B (ng/mL)% Difference
110.510.2-2.9%
225.124.5-2.4%
348.950.1+2.5%
497.295.8-1.4%
5198.5201.0+1.3%
Mean % Difference -0.6%
Acceptance Criteria Within ±20%

Visualizing Workflows

The following diagrams illustrate the typical workflows for analytical method validation and sample analysis.

analytical_method_validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH M10) cluster_analysis Sample Analysis dev_platform Select Analytical Platform (LC-MS/MS or GC-MS) dev_sample_prep Optimize Sample Preparation dev_platform->dev_sample_prep dev_conditions Optimize Instrumental Conditions dev_sample_prep->dev_conditions val_selectivity Selectivity dev_conditions->val_selectivity val_accuracy Accuracy val_precision Precision val_curve Calibration Curve val_lloq LLOQ val_recovery Recovery val_stability Stability analysis_prep Sample Preparation val_stability->analysis_prep analysis_run Instrumental Analysis analysis_prep->analysis_run analysis_data Data Processing analysis_run->analysis_data analysis_report Reporting analysis_data->analysis_report

Caption: Workflow for Analytical Method Development and Validation.

cross_validation_workflow cluster_methods Parallel Analysis start Define Need for Cross-Validation (e.g., Method Transfer) select_samples Select a Set of Study Samples (at least 20) start->select_samples method_a Analyze Samples with Validated Method A select_samples->method_a method_b Analyze Samples with Validated Method B select_samples->method_b compare_results Compare Results from Both Methods method_a->compare_results method_b->compare_results statistical_analysis Perform Statistical Analysis (% Difference, Bland-Altman plot) compare_results->statistical_analysis acceptance Evaluate Against Pre-defined Acceptance Criteria statistical_analysis->acceptance pass Methods are Cross-Validated acceptance->pass Pass fail Investigate Discrepancies and Re-validate acceptance->fail Fail

Caption: Logical Flow for Cross-Validation of Two Analytical Methods.

References

Biological Equivalence of Synthetic vs. Commercial "Pentanimidoylamino-acetic acid": An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of data to support a direct comparison of the biological equivalence between synthetic and commercially available "Pentanimidoylamino-acetic acid." This guide addresses the current information gap and outlines the necessary experimental data required to establish biological equivalence for researchers, scientists, and drug development professionals.

"this compound," also identified by its CAS number 193140-43-1 and synonyms such as Glycine, N-(1-iminopentyl)-, is listed by several chemical suppliers for research purposes, often available via custom synthesis. However, a thorough search of prominent scientific databases, including PubChem and DrugBank, yielded no records of its biological activity, mechanism of action, or any associated signaling pathways. The PubChem compound entry (CID 10773233) lacks any deposited bioassay data that would indicate its biological effects.

The Challenge of Establishing Biological Equivalence

Biological equivalence is established when two drug products, in this case, synthetically derived and commercially sourced "this compound," exhibit comparable bioavailability and produce the same therapeutic effect at the same molar dose. To ascertain this, a series of rigorous in vitro and in vivo studies are essential. The absence of such studies for "this compound" prevents any objective comparison.

Data Required for a Comprehensive Comparison

To construct a meaningful comparison guide, the following experimental data would be necessary for both synthetic and commercial batches of the compound:

Physicochemical Characterization

A fundamental first step is to ensure the chemical identity and purity of both sources.

ParameterExperimental ProtocolPurpose
Identity Verification Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS)To confirm the chemical structure of "this compound".
Purity Assessment High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)To quantify the percentage of the active compound and identify any impurities.
Solubility Studies Equilibrium solubility measurement in various physiological buffers (e.g., PBS, simulated gastric fluid).To assess a key parameter influencing bioavailability.
Crystal Polymorphism X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)To identify different crystalline forms that could affect solubility and dissolution rates.
In Vitro Biological Assays

These experiments would provide initial insights into the compound's biological activity at a cellular and molecular level.

Assay TypeExperimental ProtocolPurpose
Target Binding/Enzyme Inhibition Radioligand binding assays, enzyme kinetics studies (if a target is known).To determine the affinity and potency of the compound for its biological target.
Cell-Based Assays Cell viability assays (e.g., MTT, CellTiter-Glo), reporter gene assays, cytokine secretion assays.To measure the functional consequences of target engagement in a cellular context.
Permeability Assays Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell monolayer assay.To predict the compound's ability to cross biological membranes.
In Vivo Pharmacokinetic and Pharmacodynamic Studies

Animal studies are crucial for understanding how the compound behaves in a whole organism.

Study TypeExperimental ProtocolPurpose
Pharmacokinetics (PK) Administration to animal models (e.g., rodents) followed by serial blood sampling and analysis of compound concentration over time.To determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME), including Cmax, Tmax, AUC, and half-life.
Pharmacodynamics (PD) Measurement of a specific biological response in animal models of disease following compound administration.To assess the therapeutic effect of the compound and establish a dose-response relationship.
Toxicology Studies Acute and chronic toxicity studies in animal models.To evaluate the safety profile of the compound.

Visualizing the Path to Equivalence: A Logical Workflow

The process of establishing biological equivalence is a structured endeavor, as illustrated in the workflow diagram below.

cluster_0 Source Comparison cluster_1 Phase 1: Physicochemical Analysis cluster_2 Phase 2: In Vitro Biological Characterization cluster_3 Phase 3: In Vivo Evaluation cluster_4 Conclusion Synthetic Synthetic 'Pentanimidoylamino- acetic acid' Identity Identity & Purity (NMR, MS, HPLC) Synthetic->Identity Commercial Commercial 'Pentanimidoylamino- acetic acid' Commercial->Identity Properties Physicochemical Properties (Solubility, Polymorphism) Identity->Properties InVitro_Activity Biological Activity (Binding, Cell-Based Assays) Properties->InVitro_Activity PK Pharmacokinetics (PK) (ADME Studies) InVitro_Activity->PK PD Pharmacodynamics (PD) (Efficacy Studies) PK->PD Equivalence Biological Equivalence Established/Not Established PD->Equivalence

Caption: Workflow for Determining Biological Equivalence.

Conclusion and Future Directions

Currently, there is insufficient scientific evidence to compare the biological equivalence of synthetic versus commercially sourced "this compound." The scientific community lacks foundational data on its biological targets, mechanism of action, and pharmacokinetic profile.

For researchers and drug development professionals interested in this compound, the immediate path forward involves generating the fundamental physicochemical and biological data outlined above. Any claims of equivalence between different sources of "this compound" should be supported by robust, side-by-side experimental evidence. Without such data, variations in purity, impurities, or physical form between synthetic and commercial batches could lead to significant and unpredictable differences in biological activity and experimental outcomes. Researchers are therefore advised to perform their own analytical and biological validation of the compound, regardless of its source.

comparing the metabolic fate of "Pentanimidoylamino-acetic acid" to other creatine precursors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular bioenergetics, the synthesis of creatine is a cornerstone for maintaining energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. While creatine itself is a popular supplement, scientific interest is increasingly turning towards its precursors for their potential to enhance endogenous creatine synthesis and tissue accumulation. This guide provides a detailed comparison of the metabolic fate of key creatine precursors, with a focus on Guanidinoacetic acid (GAA), the direct precursor to creatine, and its foundational amino acids, arginine and glycine.

A note on terminology: The compound "Pentanimidoylamino-acetic acid" is not a recognized term in the scientific literature pertaining to creatine metabolism. Based on chemical nomenclature, it is likely an alternative or erroneous name for a related compound. Given that Guanidinoacetic acid (GAA) is the immediate and primary precursor to creatine, this guide will focus on GAA as the most relevant compound for comparison against other precursors in the creatine synthesis pathway.

The Creatine Biosynthesis Pathway: An Overview

Endogenous creatine synthesis is a two-step enzymatic process that primarily occurs in the kidneys and liver.[1][2] The pathway begins with the formation of Guanidinoacetic acid (GAA) from the amino acids arginine and glycine, a reaction catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT).[3] Subsequently, GAA is methylated to form creatine in a reaction catalyzed by guanidinoacetate N-methyltransferase (GAMT), with S-adenosylmethionine (SAM), a derivative of methionine, serving as the methyl donor.[3]

Creatine_Biosynthesis cluster_step1 Step 1: Kidney/Pancreas cluster_step2 Step 2: Liver Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) AGAT->GAA Ornithine Ornithine AGAT->Ornithine GAMT GAMT GAA->GAMT Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM Activation SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-adenosylhomocysteine (SAH) GAMT->SAH

Comparative Metabolic Fate of Creatine Precursors

The efficiency of a creatine precursor is determined by its bioavailability, uptake into synthesizing tissues, and the rate of its conversion to creatine. This section compares the metabolic journey of GAA with that of its constituent amino acids, arginine and glycine.

Guanidinoacetic Acid (GAA): The Direct Precursor

As the immediate precursor to creatine, oral supplementation with GAA has been shown to be a highly effective strategy for increasing creatine levels in both muscle and brain tissue.[4] Studies suggest that GAA may even be superior to creatine supplementation itself in elevating tissue creatine stores.[4][5]

  • Bioavailability and Absorption: GAA appears to be well-absorbed from the gastrointestinal tract.[6]

  • Tissue Uptake and Conversion: Once absorbed, GAA is transported to the liver, where it is efficiently methylated by GAMT to form creatine.[7] Notably, GAA supplementation has been demonstrated to increase creatine levels in the brain, suggesting it can cross the blood-brain barrier.[8] Some research indicates that GAA is more effective than creatine at increasing brain creatine levels.[8]

  • Regulation: The conversion of GAA to creatine is the final step in the synthesis pathway. While the initial step catalyzed by AGAT is subject to feedback inhibition by creatine, the GAMT-catalyzed methylation of GAA is not similarly repressed.[1]

Arginine and Glycine: The Building Blocks

Supplementing with arginine and glycine provides the raw materials for the endogenous synthesis of GAA. The effectiveness of this approach is dependent on the activity of the AGAT enzyme.

  • Bioavailability and Systemic Distribution: As common amino acids, arginine and glycine are readily absorbed. However, they are utilized in numerous other metabolic pathways throughout the body, which can limit their availability for GAA synthesis.[9] For instance, a significant portion of dietary arginine is used for protein synthesis and the production of other important molecules like nitric oxide.[9]

  • Conversion to GAA: The conversion of arginine and glycine to GAA is the rate-limiting step in creatine biosynthesis and is tightly regulated by feedback inhibition from creatine.[10] Therefore, simply increasing the substrate availability may not proportionally increase GAA production, especially if creatine levels are already adequate.

  • Metabolic Burden: Endogenous creatine synthesis places a considerable demand on the body's pool of arginine and methionine. It is estimated that creatine synthesis consumes about 20-30% of the available arginine.[9]

Methionine: The Essential Methyl Donor

Methionine, through its conversion to SAM, is crucial for the final step of creatine synthesis.[3] Its availability can be a limiting factor, especially when GAA levels are elevated through supplementation.

  • Metabolic Significance: The methylation of GAA is a significant consumer of SAM, accounting for a substantial portion of the body's methyl group expenditure.[11]

  • Co-supplementation: When supplementing with GAA, ensuring adequate methionine intake is important to support the efficient conversion to creatine and to prevent the potential for elevated homocysteine levels, a byproduct of the methylation cycle.[7]

Quantitative Comparison of Precursor Efficacy

The following tables summarize key quantitative data from studies investigating the effects of creatine precursor supplementation.

Table 1: Impact of Precursor Supplementation on Tissue Creatine Levels

Precursor/SupplementDosageDurationTissue% Increase in CreatineCitation(s)
Guanidinoacetic Acid (GAA)3.0 g/day 4 weeksVastus Medialis MuscleUp to 16.2%[4]
Grey Matter~8.9%[12]
White Matter~12-13%[12]
Cerebellum~17.3%[12]
Creatine-GAA Mixture1g GAA + 3g Creatine/day4 weeksSkeletal Muscle16.9 ± 20.2%[13]
Grey Matter5.8 ± 5.3%[13]
Creatine Monohydrate4 g/day 4 weeksSkeletal Muscle2.0 ± 6.0%[13]
Grey Matter1.5 ± 3.2%[13]

Table 2: Typical Daily Dietary Intake of Creatine Precursors (U.S. Population)

Amino AcidMean Daily Intake (mg/kg body weight)Citation(s)
Glycine59.6 ± 0.4[14]
Arginine77.2 ± 0.5[14]
Methionine31.9 ± 0.2[14]

Experimental Protocols for Assessing Creatine Metabolism

Objective evaluation of creatine precursor metabolism relies on robust and validated experimental methodologies. Below are summaries of key techniques used in clinical research.

1. Muscle Biopsy for Direct Creatine Quantification

This invasive technique allows for the direct measurement of creatine concentration in muscle tissue.

  • Procedure:

    • The participant is placed in a supine position. The biopsy site, typically the vastus lateralis muscle, is shaved and sterilized.[15]

    • A local anesthetic (e.g., Lidocaine HCl 1%) is injected subcutaneously and into the muscle fascia.[15]

    • A small incision is made, and a biopsy needle is inserted into the muscle belly.[15]

    • Suction is applied to a syringe attached to the needle to aspirate a small muscle sample.[15]

    • The muscle sample is immediately blotted to remove excess blood and then snap-frozen in liquid nitrogen for later analysis.[15]

  • Analysis: The frozen muscle tissue is later analyzed for creatine and phosphocreatine content using techniques such as high-performance liquid chromatography (HPLC).

2. Magnetic Resonance Spectroscopy (MRS) for Non-Invasive Quantification

MRS is a non-invasive imaging technique that can measure the concentration of metabolites, including creatine, in tissues like the brain and muscle.[16]

  • Procedure:

    • The subject is positioned within a clinical MRI scanner.

    • Proton (¹H-MRS) or Phosphorus (³¹P-MRS) spectroscopy sequences are used to acquire spectral data from the region of interest (e.g., specific brain regions or muscles).[16][17]

    • The acquired spectra are then processed and analyzed using specialized software to quantify the peak areas corresponding to different metabolites.[18]

  • Quantification: Metabolite concentrations can be expressed as ratios to a stable internal reference (like water) or as absolute concentrations.[18]

MRS_Workflow Start Start: Human Supplementation Study Recruitment Subject Recruitment (e.g., healthy volunteers) Start->Recruitment Baseline Baseline Measurements (e.g., MRS scan, blood draw) Recruitment->Baseline Supplementation Supplementation Period (e.g., 4 weeks of GAA or Placebo) Baseline->Supplementation PostSupplementation Post-Supplementation Measurements (e.g., MRS scan, blood draw) Supplementation->PostSupplementation DataAcquisition MRS Data Acquisition (¹H-MRS or ³¹P-MRS) PostSupplementation->DataAcquisition DataProcessing Spectral Data Processing (e.g., peak fitting) DataAcquisition->DataProcessing Quantification Metabolite Quantification (Creatine, etc.) DataProcessing->Quantification Analysis Statistical Analysis (Comparison of groups) Quantification->Analysis Conclusion Conclusion Analysis->Conclusion

3. Stable Isotope Tracer Studies

This method involves administering a labeled version of a precursor (e.g., deuterated creatine, ¹³C-glycine) and tracking its incorporation into the creatine pool.

  • Procedure:

    • A known dose of a stable isotope-labeled precursor is administered orally or intravenously.[19]

    • Biological samples, such as blood or urine, are collected at various time points.[19]

  • Analysis: The enrichment of the isotope in creatine and its metabolites (like creatinine) is measured using mass spectrometry. This allows for the calculation of creatine pool size and synthesis rates.[20]

Conclusion

The metabolic pathway of creatine synthesis offers several points for intervention to potentially enhance tissue creatine levels. While providing the basic building blocks, arginine and glycine, is fundamental, the direct precursor Guanidinoacetic acid (GAA) appears to be a more efficient and potent option for increasing creatine stores, particularly in the brain. The superiority of GAA likely stems from its position as the immediate precursor, bypassing the rate-limiting and feedback-inhibited AGAT step. For researchers and drug development professionals, understanding the distinct metabolic fates of these precursors is crucial for designing effective strategies to modulate cellular bioenergetics in both health and disease. Further research directly comparing the oral bioavailability and tissue-specific conversion rates of GAA versus its constituent amino acids will provide a more complete picture to guide future applications.

References

validation of "Pentanimidoylamino-acetic acid" as a bioavailable creatine source

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Bioavailable Creatine Sources

An initial search for "Pentanimidoylamino-acetic acid" as a bioavailable creatine source did not yield any specific results under this chemical name in publicly available scientific literature or commercial databases. This suggests that the term may be a novel or proprietary name not yet widely disclosed, a misnomer, or a compound in early-stage, non-public research. Therefore, this guide will focus on a comparative analysis of well-documented creatine derivatives that have been developed and marketed with the aim of improving bioavailability over the industry-standard creatine monohydrate.

Creatine monohydrate is the most extensively studied form of creatine, demonstrating high bioavailability and efficacy for increasing muscle creatine stores, which in turn enhances performance in high-intensity, short-duration exercises.[1][2][3] However, its relatively low solubility in water and potential for gastrointestinal discomfort in some individuals have prompted the development of alternative forms.[4][5] This guide provides a detailed comparison of these alternative creatine sources, presenting available experimental data and outlining their proposed mechanisms of action.

Comparative Analysis of Creatine Derivatives

The following tables summarize the key characteristics and available quantitative data for various creatine derivatives marketed for enhanced bioavailability.

Table 1: Physicochemical and Pharmacokinetic Properties of Creatine Derivatives

Creatine FormMolecular CompositionPurported AdvantageSolubility vs. MonohydrateKey Pharmacokinetic Findings
Creatine Monohydrate (CrM) Creatine molecule bound with one molecule of waterGold standard, extensive researchBaselineNearly 100% bioavailable, though absorption may be dose-dependent.[1][6][7]
Creatine Hydrochloride (Cr-HCl) Creatine bound to a hydrochloride groupIncreased solubility and absorption[4][8]Up to 60 times more soluble.[8]Simulated models predict higher plasma concentration and bioavailability compared to high-dose CrM.[7]
Creatine Ethyl Ester (CEE) Creatine with an attached ester groupEnhanced cell membrane penetrationMore lipid-soluble[9]Rapidly degrades to creatinine in the stomach, leading to lower muscle creatine retention than CrM.[9]
Creatine Nitrate Creatine bonded to a nitrate moleculeIncreased water solubility and potential nitric oxide benefits[10][11]10 times more soluble.[11]One study showed 38% better absorption and faster muscle uptake, though research is limited.[10]
Creatine Magnesium Chelate Creatine chelated with magnesiumProtection from stomach acid degradation, different absorption pathway[5][12][13]Not primarily focused on solubilityMay increase intracellular water and performance; prevents cyclization to creatinine.[13][14][15]
Creatine Pyruvate Creatine combined with pyruvic acidPotential for enhanced ATP production and bioavailability[16][17]More solubleMay result in slightly higher plasma creatine levels than CrM, but bioavailability is likely similar.[16][17]
Creatine Malate Creatine combined with malic acidIncreased solubility and potential role of malate in energy metabolism[18][19][20]Better solubility[18]Limited direct comparative studies on bioavailability versus CrM.[20]
Polyethylene Glycol (PEG) Creatine Creatine bound to polyethylene glycolSlower clearance from the gastrointestinal tract[21]Not specifiedAllows for similar muscle creatine loading with lower doses compared to CrM.[21]

Table 2: Summary of Performance and Efficacy Data

Creatine FormEffect on Strength/PowerEffect on Muscle Creatine StoresNotable Experimental Outcomes
Creatine Monohydrate (CrM) Significant improvementIncreases stores by 20-40% with loading.[22]Gold standard for ergogenic effects.[2]
Creatine Hydrochloride (Cr-HCl) Similar to CrMNo significant difference in hormonal adaptations compared to CrM.[23]Marketing claims of superiority are not consistently supported by comparative efficacy studies.[23]
Creatine Ethyl Ester (CEE) Less effective than CrMLower muscle creatine retention than CrM.[9]Significantly increases serum creatinine levels.[24]
Creatine Nitrate Similar to CrMIncreases muscle creatine levels, but one study showed a decline after 28 days compared to initial increase.[25]May offer an enhanced "pump" due to nitric oxide pathway.[10] No significant difference in lifting volume compared to CrM in one study.[6]
Creatine Magnesium Chelate Significant improvementIncreases intracellular water.[13]May offer performance advantages over CrM in some measures of torque and power.[13]
Creatine Pyruvate Similar to CrMSimilar to CrMSuperior to creatine citrate in maintaining muscle strength during intermittent high-intensity exercise.[17][26]
Creatine Malate Similar to CrMIncreases intramuscular phosphocreatine.[18]Limited direct comparisons with CrM on performance outcomes.[20]
Polyethylene Glycol (PEG) Creatine Not explicitly detailedEffective muscle loading with lower doses (e.g., 10g PEG Creatine vs. 20g CrM).[21]Slower absorption leads to lower peak blood concentrations but sustained levels.[21]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of comparative data. Below are representative protocols for assessing creatine bioavailability and efficacy.

Protocol 1: Pharmacokinetic Analysis of a Novel Creatine Derivative
  • Objective: To determine the plasma concentration-time profile and bioavailability of a novel creatine derivative compared to creatine monohydrate.

  • Subjects: A cohort of healthy, recreationally active adults, with a washout period of at least 4 weeks between trials.

  • Design: A randomized, double-blind, crossover study.

  • Procedure:

    • Subjects ingest a single dose of either the novel creatine derivative or an equimolar amount of creatine monohydrate.

    • Blood samples are collected at baseline and at regular intervals (e.g., 30, 60, 90, 120, 180, 240, 300 minutes) post-ingestion.

    • Plasma is separated and analyzed for creatine concentration using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Key pharmacokinetic parameters are calculated, including peak plasma concentration (Cmax), time to peak concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Bioavailability is compared based on the AUC values.

Protocol 2: Muscle Creatine Uptake and Performance Study
  • Objective: To assess the efficacy of a novel creatine derivative in increasing muscle creatine stores and improving high-intensity exercise performance.

  • Subjects: A cohort of healthy, resistance-trained individuals.

  • Design: A randomized, placebo-controlled, parallel-group study over a period of 28 days.

  • Procedure:

    • Baseline Testing: Muscle biopsies are taken from the vastus lateralis to determine baseline muscle creatine concentration. Subjects also perform baseline strength and power tests (e.g., 1-repetition maximum on bench press and squat, repeated sprint ability test).

    • Supplementation: Subjects are randomly assigned to receive daily doses of the novel creatine derivative, creatine monohydrate, or a placebo.

    • Post-Supplementation Testing: After the 28-day period, muscle biopsies and performance tests are repeated.

  • Data Analysis: Changes in muscle creatine concentration are compared between groups. Pre- and post-supplementation performance data are analyzed to determine the ergogenic effects of each supplement.

Signaling Pathways and Experimental Workflows

Visual diagrams help to conceptualize the mechanisms and processes involved in creatine metabolism and its assessment.

Creatine_Metabolism_Pathway Diet Dietary Creatine (e.g., Meat, Supplements) Bloodstream Bloodstream (Plasma Creatine) Diet->Bloodstream Absorption Synthesis Endogenous Synthesis (Kidney, Liver) Synthesis->Bloodstream Muscle Skeletal Muscle (~95% of stores) Bloodstream->Muscle CRT1 Transporter Brain Brain & Other Tissues Bloodstream->Brain CRT1 Transporter Urine Excretion via Urine Bloodstream->Urine PCr Phosphocreatine (PCr) Muscle->PCr Phosphorylation Creatinine Creatinine (Waste Product) Muscle->Creatinine Non-enzymatic degradation ATP_ADP ATP <-> ADP PCr->ATP_ADP Energy Buffering CK Creatine Kinase ATP_ADP->Muscle Muscle Contraction Creatinine->Bloodstream

Caption: Simplified pathway of creatine metabolism and energy buffering.

Bioavailability_Workflow Start Subject Recruitment (Healthy Adults) Randomization Randomization (Crossover Design) Start->Randomization GroupA Group A: Ingestion of Creatine Derivative Randomization->GroupA GroupB Group B: Ingestion of Creatine Monohydrate Randomization->GroupB Sampling Serial Blood Sampling (0-5 hours) GroupA->Sampling GroupB->Sampling Washout Washout Period (e.g., 4 weeks) Sampling->Washout Analysis LC-MS/MS Analysis of Plasma Creatine Sampling->Analysis Crossover Groups Crossover Supplementation Washout->Crossover Crossover->Sampling Repeat Protocol PK Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK Conclusion Comparison of Bioavailability PK->Conclusion Proposed_Mechanisms CrM Creatine Monohydrate (Baseline) Goal Goal: Enhance Bioavailability / Reduce Side Effects CrM->Goal Solubility Improve Solubility (e.g., Cr-HCl, Nitrate) Goal->Solubility Protection Protect from Degradation (e.g., Mg-Chelate) Goal->Protection Permeability Enhance Permeability (e.g., CEE - theoretical) Goal->Permeability Slower_Absorption Slow GI Clearance (e.g., PEG-Creatine) Goal->Slower_Absorption Outcome1 Faster Dissolution Less GI Distress Solubility->Outcome1 Outcome2 More Intact Creatine Reaches Intestine Protection->Outcome2 Outcome3 Increased Absorption (Often Not Achieved) Permeability->Outcome3 Outcome4 Sustained Release Lower Doses Needed Slower_Absorption->Outcome4

References

head-to-head comparison of "Pentanimidoylamino-acetic acid" and Guanidinoacetic acid in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head In Vivo Comparison: Pentanimidoylamino-acetic Acid vs. Guanidinoacetic Acid

A detailed guide for researchers on the comparative analysis of two creatine precursors, outlining their in vivo performance, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the in vivo effects of this compound and Guanidinoacetic acid (GAA). While direct head-to-head comparative studies on "this compound" are not extensively available in peer-reviewed literature, this document extrapolates potential comparative frameworks based on the well-established properties of Guanidinoacetic acid. GAA is a natural precursor of creatine, a vital molecule for cellular energy metabolism, particularly in muscle and brain tissues. The following sections detail the known in vivo effects of GAA and propose a comparative experimental design to evaluate the relative efficacy and safety of this compound.

Comparative Analysis of In Vivo Performance

Guanidinoacetic acid has been the subject of numerous studies, primarily focusing on its role as a creatine precursor and its therapeutic potential. The proposed "this compound" is a structural analogue, suggesting it may share a similar mechanism of action. The key comparative parameters would revolve around their respective efficiencies in elevating creatine levels, their pharmacokinetic profiles, and their safety profiles.

Quantitative Data Summary

The following table summarizes key performance indicators for Guanidinoacetic acid based on existing literature and presents a hypothetical comparison for this compound.

Parameter Guanidinoacetic Acid (GAA) This compound (Hypothetical) Reference
Bioavailability Moderate to HighTo be determined
Peak Plasma Time (Tmax) 1-2 hoursTo be determined
Creatine Conversion Efficiency Significant increase in muscle and brain creatineTo be determined
Effect on Homocysteine Levels May elevate homocysteine levelsTo be determined
Observed Side Effects Generally well-tolerated; potential for hyperhomocysteinemiaTo be determined

Experimental Protocols

To conduct a robust in vivo comparison, a standardized animal model, such as Sprague-Dawley rats or C57BL/6 mice, is recommended. The following protocols outline key experiments.

Pharmacokinetic Analysis
  • Animal Model: Male Sprague-Dawley rats (n=8 per group), 8-10 weeks old.

  • Dosing: Administer a single oral gavage of either Guanidinoacetic acid (300 mg/kg), this compound (equivalent molar dose), or vehicle control (saline).

  • Blood Sampling: Collect blood samples from the tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify the concentrations of the respective compounds and creatine in plasma using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC (Area Under the Curve).

Creatine Bioaccumulation Study
  • Animal Model: Male C57BL/6 mice (n=10 per group), 8 weeks old.

  • Dietary Supplementation: Supplement the standard chow with Guanidinoacetic acid (1% w/w), this compound (equivalent molar dose), or no supplement (control group) for 4 weeks.

  • Tissue Collection: At the end of the supplementation period, euthanize the mice and collect skeletal muscle (gastrocnemius), brain, and liver tissues.

  • Sample Processing: Flash-freeze tissues in liquid nitrogen and store at -80°C.

  • Analysis: Homogenize tissues and extract metabolites. Quantify creatine and phosphocreatine levels using High-Performance Liquid Chromatography (HPLC) or a commercially available creatine assay kit.

  • Data Analysis: Compare the mean creatine and phosphocreatine concentrations between the different diet groups.

Safety and Toxicity Assessment
  • Animal Model: Use the same animals from the creatine bioaccumulation study.

  • Blood Chemistry: At the time of euthanasia, collect cardiac blood for a comprehensive metabolic panel, including markers for liver function (ALT, AST) and kidney function (BUN, creatinine).

  • Homocysteine Measurement: Specifically measure plasma homocysteine levels, as GAA supplementation has been shown to affect one-carbon metabolism.

  • Histopathology: Fix liver and kidney tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of any pathological changes.

  • Data Analysis: Compare the biochemical markers and histological findings between the groups to identify any potential adverse effects.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for the in vivo comparative study.

G cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Efficacy & Safety (4 weeks) Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling 0-24h Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) Quantify compounds PK Parameter Calculation PK Parameter Calculation Plasma Analysis (LC-MS/MS)->PK Parameter Calculation Cmax, Tmax, AUC Final Comparative Report Final Comparative Report PK Parameter Calculation->Final Comparative Report Dietary Supplementation Dietary Supplementation Tissue Collection Tissue Collection Dietary Supplementation->Tissue Collection Muscle, Brain, Liver Creatine Analysis (HPLC) Creatine Analysis (HPLC) Tissue Collection->Creatine Analysis (HPLC) Bioaccumulation Safety Assessment Safety Assessment Tissue Collection->Safety Assessment Blood Chemistry & Histology Creatine Analysis (HPLC)->Final Comparative Report Safety Assessment->Final Comparative Report Study Initiation Study Initiation Study Initiation->Animal Dosing Study Initiation->Dietary Supplementation

Caption: Proposed experimental workflow for the in vivo comparison.

Creatine Synthesis Pathway

This diagram shows the simplified biological pathway for creatine synthesis, where both Guanidinoacetic acid and the hypothetical this compound would act as precursors.

G Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Guanidinoacetic Acid (GAA) Guanidinoacetic Acid (GAA) GAMT GAMT Guanidinoacetic Acid (GAA)->GAMT This compound This compound This compound->GAMT Hypothesized Creatine Creatine S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) S-adenosylhomocysteine (SAH) S-adenosylhomocysteine (SAH) AGAT->Guanidinoacetic Acid (GAA) GAMT->Creatine SAH SAH GAMT->SAH SAM SAM SAM->GAMT

Caption: Simplified creatine synthesis pathway.

Comparative Guide to the Enzymatic Specificity of Glycine N-Acyltransferase and Fatty Acid Amide Hydrolase on N-Acyl-Glycine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic specificity of two key enzymes involved in the metabolism of N-acyl amino acids: Glycine N-Acyltransferase (GLYAT) and Fatty Acid Amide Hydrolase (FAAH). Understanding the substrate preferences of these enzymes is crucial for drug development and for elucidating the metabolic pathways of various endogenous and xenobiotic compounds. While direct experimental data on the enzymatic processing of N-(1-iminopentyl)glycine is not currently available in the public domain, this guide offers a framework for assessing its potential as a substrate by comparing the known specificities of these enzymes for structurally related molecules.

Introduction to Key Enzymes

Glycine N-Acyltransferase (GLYAT): A mitochondrial enzyme primarily involved in the detoxification of xenobiotic and endogenous organic acids.[1] GLYAT catalyzes the conjugation of an acyl-CoA to the amino group of glycine, forming an N-acylglycine.[2] This process is crucial for the elimination of compounds like benzoic acid, which is converted to hippuric acid.[2]

Fatty Acid Amide Hydrolase (FAAH): An intracellular enzyme that primarily functions to hydrolyze N-acyl amides, including the endocannabinoid anandamide and a variety of N-acyl amino acids.[3] FAAH plays a significant role in regulating the levels of these signaling lipids.[4]

Comparative Substrate Specificity

The substrate specificity of GLYAT and FAAH differs significantly, particularly concerning the acyl group of the N-acyl-glycine substrate.

FeatureGlycine N-Acyltransferase (GLYAT)Fatty Acid Amide Hydrolase (FAAH)
Primary Function Biosynthesis (conjugation) of N-acyl-glycinesHydrolysis of N-acyl amides
Acyl-CoA Substrate Preference Prefers aromatic and short- to medium-chain fatty acyl-CoAs (e.g., benzoyl-CoA, salicyl-CoA, C2-C6 acyl-CoAs).[1][5]Not applicable (acts on the N-acyl-glycine directly)
N-Acyl-Glycine Substrate Preference Indirectly, through its preference for acyl-CoAs. Does not hydrolyze N-acyl-glycines.Shows a preference for N-acyl-glycines with long unsaturated fatty acyl chains (e.g., N-arachidonoyl-glycine).[3][4]
Action on N-(1-iminopentyl)glycine Hypothetical: The 1-iminopentyl group would first need to be activated to its CoA thioester. The imino group may influence recognition by the acyl-CoA synthetase and GLYAT. The relatively short pentyl chain length is within the range of some known GLYAT substrates.Hypothetical: The specificity of FAAH for the acyl chain is critical. The presence of the imino group at the alpha-position of the pentyl moiety represents a significant structural difference from its preferred long-chain fatty acyl substrates and may hinder binding or catalysis.
Quantitative Kinetic Data for Selected Substrates

The following tables summarize the available kinetic parameters for human Glycine N-Acyltransferase (GLYAT) with its preferred substrates. No direct kinetic data for FAAH with a wide range of N-acyl-glycines is available in a comparable format.

Table 1: Kinetic Parameters of Human GLYAT Variants for Benzoyl-CoA [6]

GLYAT Haplotypes0.5 (Benzoyl-CoA) (µM)Relative kcat (%)
156Asn > Ser96.6100
17Ser > Thr, 156Asn > Ser11873
156Asn > Ser, 199Arg > Cys61.29.8

Data from a study on recombinant human GLYAT variants, indicating that genetic variations can significantly impact enzyme activity.[6]

Table 2: Apparent Kinetic Constants of Mouse GLYAT for Various Acyl-CoA Substrates [1]

Acyl-CoA Substrate(kcat/Km)app (M-1s-1)
Benzoyl-CoA(4.5 ± 0.27) × 105
Acetyl-CoA (C2)(1.1 ± 0.05) × 103
Propionyl-CoA (C3)(2.4 ± 0.10) × 103
Butyryl-CoA (C4)(2.7 ± 0.12) × 103
Valeryl-CoA (C5)(2.0 ± 0.10) × 103
Hexanoyl-CoA (C6)(1.4 ± 0.07) × 103

This data for mouse GLYAT demonstrates its activity on short- to medium-chain acyl-CoAs.[1]

Experimental Protocols

Proposed Workflow for Assessing Enzyme Specificity for N-(1-iminopentyl)glycine

The following diagram outlines a proposed experimental workflow to determine the specificity of GLYAT and FAAH for N-(1-iminopentyl)glycine.

G cluster_prep Substrate and Enzyme Preparation cluster_glyat GLYAT Activity Assay cluster_faah FAAH Activity Assay synthesis Synthesize N-(1-iminopentyl)glycine coa_synthesis Synthesize 1-iminopentyl-CoA synthesis->coa_synthesis faah_assay Incubate FAAH with N-(1-iminopentyl)glycine synthesis->faah_assay glyat_assay Incubate GLYAT with 1-iminopentyl-CoA and glycine coa_synthesis->glyat_assay enzyme_prep Express and purify recombinant human GLYAT and FAAH enzyme_prep->glyat_assay enzyme_prep->faah_assay glyat_detection Detect product formation (e.g., by LC-MS) glyat_assay->glyat_detection glyat_kinetics Determine kinetic parameters (Km, kcat) glyat_detection->glyat_kinetics faah_detection Detect hydrolysis products (e.g., by LC-MS) faah_assay->faah_detection faah_kinetics Determine kinetic parameters (Km, kcat) faah_detection->faah_kinetics G acyl_coa Acyl-CoA glyat GLYAT acyl_coa->glyat glycine Glycine glycine->glyat n_acyl_glycine N-Acyl-Glycine glyat->n_acyl_glycine Biosynthesis faah FAAH n_acyl_glycine->faah Hydrolysis detox Detoxification & Excretion n_acyl_glycine->detox signaling Signaling n_acyl_glycine->signaling fatty_acid Fatty Acid faah->fatty_acid amino_acid Amino Acid faah->amino_acid

References

A Comparative Guide to the Synthesis of Creatine: Biological vs. Chemical Conversion of Guanidinoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary methods for converting guanidinoacetic acid (GAA) to creatine, a critical compound for cellular energy metabolism. It is important to note that the term "Pentanimidoylamino-acetic acid" does not correspond to a recognized chemical precursor for creatine. The established and scientifically validated precursor is guanidinoacetic acid (GAA). This document will, therefore, focus on the quantitative analysis of GAA conversion to creatine through both biological and chemical pathways.

Overview of Creatine Synthesis Pathways

Creatine is synthesized in the body and chemically through distinct pathways. The biological route involves enzymatic methylation of GAA, while the prevalent industrial method utilizes the reaction of sarcosine and cyanamide.

Biological Synthesis of Creatine

In vertebrates, the final step of creatine biosynthesis is the conversion of GAA to creatine. This reaction is catalyzed by the enzyme Guanidinoacetate N-methyltransferase (GAMT), utilizing S-adenosylmethionine (SAM) as a methyl group donor.[1] This process primarily occurs in the liver.[1]

Biological Creatine Synthesis GAA Guanidinoacetic Acid (GAA) GAMT GAMT GAA->GAMT SAM S-adenosylmethionine (SAM) SAM->GAMT Creatine Creatine SAH S-adenosylhomocysteine (SAH) GAMT->Creatine Methylation GAMT->SAH

Fig. 1: Biological Conversion of GAA to Creatine
Chemical Synthesis of Creatine

The most common industrial method for producing creatine monohydrate involves the reaction of sarcosine (or its sodium or potassium salt) with cyanamide in an aqueous solution.[2][3] This process is typically carried out under controlled temperature and pH conditions.

Chemical Creatine Synthesis Sarcosinate Sodium Sarcosinate Reaction Reaction Vessel (Water, Controlled pH & Temp) Sarcosinate->Reaction Cyanamide Cyanamide Cyanamide->Reaction CrudeCreatine Crude Creatine Reaction->CrudeCreatine Purification Purification (Crystallization, Washing, Drying) CrudeCreatine->Purification CreatineMonohydrate Creatine Monohydrate Purification->CreatineMonohydrate

Fig. 2: Industrial Synthesis of Creatine Monohydrate

Quantitative Comparison of Synthesis Methods

The following tables provide a quantitative comparison of the biological and chemical synthesis methods for producing creatine.

Table 1: Comparison of Reaction Parameters
ParameterBiological Synthesis (Enzymatic)Chemical Synthesis (Industrial)
Precursors Guanidinoacetic Acid (GAA), S-adenosylmethionine (SAM)Sodium Sarcosinate, Cyanamide
Catalyst Guanidinoacetate N-methyltransferase (GAMT)Base (e.g., sodium hydroxide)
Solvent Cytosol (Aqueous environment)Water or water-organic solvent mixture
Temperature Physiological temperature (~37°C)20°C to 150°C (typically 50-100°C)[3][4]
pH Physiological pH (~7.4)7.0 to 14.0 (typically 9.0-10.0)[3][4]
Reaction Time Dependent on enzyme kinetics2 to 5 hours[3]
Table 2: Comparison of Product Yield and Purity
ParameterBiological Synthesis (Enzymatic)Chemical Synthesis (Industrial)
Product CreatineCreatine Monohydrate
Yield Regulated by cellular needs60% to 90%[3]
Purity High, subject to cellular purification mechanismsHigh purity achievable with purification steps (>99.9%)[5]
Byproducts S-adenosylhomocysteine (SAH)Dicyandiamide, creatinine, dihydrotriazines[6]
Purification Cellular metabolic pathwaysRecrystallization, washing, drying[2][3]

Experimental Protocols

This section details the methodologies for the key experiments related to both biological and chemical creatine synthesis.

Experimental Protocol: Enzymatic Conversion of GAA to Creatine

This protocol is based on assays for Guanidinoacetate N-methyltransferase (GAMT) activity.

Objective: To quantify the in vitro conversion of GAA to creatine by GAMT.

Materials:

  • Guanidinoacetic acid (GAA)

  • S-adenosylmethionine (SAM)

  • Recombinant GAMT enzyme or tissue homogenate (e.g., liver extract)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) for reaction termination

  • High-Performance Liquid Chromatography (HPLC) system for creatine quantification

Procedure:

  • Prepare a reaction mixture containing GAA and SAM in PBS.

  • Initiate the reaction by adding the GAMT enzyme or tissue homogenate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding TCA to precipitate proteins.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for creatine concentration using HPLC.

  • Calculate the rate of creatine synthesis based on the amount of creatine produced over time.

Experimental Protocol: Chemical Synthesis of Creatine Monohydrate

This protocol is a generalized procedure based on patented industrial methods.[3]

Objective: To synthesize creatine monohydrate from sodium sarcosinate and cyanamide.

Materials:

  • 40% (w/w) aqueous solution of sodium sarcosinate

  • 50% (w/w) aqueous solution of cyanamide

  • Acids for pH adjustment (e.g., formic acid or hydrochloric acid)

  • Deionized water

  • Reaction vessel with temperature and pH control

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In a reaction vessel, dilute the sodium sarcosinate solution with water.

  • Adjust the pH of the solution to between 9.0 and 10.0 using an acid.

  • Heat the reaction mixture to a temperature between 50°C and 100°C.

  • Slowly add the cyanamide solution to the reaction mixture over a period of 2-3 hours, while maintaining the temperature and pH.

  • After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 1-2 hours.

  • Cool the reaction mixture to allow for the crystallization of creatine monohydrate.

  • Isolate the crude creatine monohydrate crystals by filtration.

  • Purify the product by washing with water and/or recrystallization from water.

  • Dry the purified crystals under vacuum to obtain creatine monohydrate.

Concluding Remarks

The biological synthesis of creatine from GAA is a highly regulated and efficient enzymatic process that occurs under physiological conditions. In contrast, the industrial chemical synthesis from sarcosine and cyanamide is a robust method capable of producing high yields of pure creatine monohydrate, albeit with the potential for byproduct formation that necessitates rigorous purification. The choice of synthesis route is context-dependent, with biological synthesis being the model for in vivo studies and chemical synthesis being the standard for commercial production. For researchers in drug development, understanding both pathways is crucial for evaluating creatine metabolism and for the quality control of creatine-based therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Pentanimidoylamino-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Pentanimidoylamino-acetic acid was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for the handling and disposal of organic acids and related amino acid derivatives in a laboratory setting. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines and requirements before proceeding.

The proper disposal of any chemical is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. For a compound like this compound, which combines an amino group with an acetic acid moiety, a cautious approach that considers the reactivity of both functional groups is necessary.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is the first and most critical step in preventing exposure and ensuring personal safety.

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield should be worn to protect against potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for any signs of degradation or perforation before use.
Body Protection A lab coat or chemical-resistant apron must be worn to protect against skin contact. Ensure that closed-toe shoes are worn in the laboratory at all times.[1]
Respiratory If there is a risk of generating dusts or aerosols, work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

II. Step-by-Step Disposal Procedure

The primary method for disposing of acidic chemical waste involves neutralization, followed by collection for chemical waste pickup. Under no circumstances should this compound be poured down the drain without neutralization and institutional approval. [2]

Experimental Protocol: Neutralization of Acidic Waste

  • Work Area Preparation: Conduct the neutralization procedure within a chemical fume hood to control any potential release of vapors.[1] Have spill control materials readily available.

  • Dilution: Slowly add the this compound waste to a large container of cold water, aiming for at least a 1:10 dilution ratio.[1] This helps to dissipate any heat generated during neutralization.

  • Neutralization: While stirring gently, slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate, to the diluted acidic solution. Add the base in small increments to control the rate of reaction and prevent excessive foaming or heat generation.

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is within a neutral range, typically between 6.0 and 8.0, or as specified by your institution's EH&S guidelines.

  • Waste Collection: Once neutralized, transfer the solution into a properly labeled hazardous waste container. The label should clearly state "Neutralized this compound waste" and include the date and your name.

  • Storage Pending Disposal: Store the waste container in a designated satellite accumulation area (SAA) for hazardous waste.[3] Ensure the container is sealed and stored away from incompatible materials.[3][4][5]

  • Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[6]

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Small Spills: For a small spill contained within a fume hood, it may be appropriate to neutralize it in place with an acid neutralizer (such as sodium bicarbonate) and then absorb the residue with an inert material like vermiculite or sand.[1] The resulting material should be collected in a sealed container for hazardous waste disposal.[7][8]

  • Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and institutional EH&S.[1]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have this compound waste for disposal assess_ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->assess_ppe work_area Step 2: Prepare Work Area (Chemical Fume Hood) assess_ppe->work_area neutralize Step 3: Neutralize the Acidic Waste (Dilute, then add weak base to pH 6-8) work_area->neutralize collect_waste Step 4: Collect Neutralized Waste in Labeled Hazardous Waste Container neutralize->collect_waste store_waste Step 5: Store in Satellite Accumulation Area collect_waste->store_waste schedule_pickup Step 6: Arrange for EH&S Waste Pickup store_waste->schedule_pickup end End: Waste Properly Disposed schedule_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these general guidelines and, most importantly, the specific protocols established by your institution, you can ensure the safe and responsible disposal of this compound. Always prioritize safety and environmental stewardship in all laboratory practices.

References

Comprehensive Safety and Handling Protocol: Pentanimidoylamino-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and the Hierarchy of Controls

The primary hazards associated with Pentanimidoylamino-acetic acid are inferred from its functional groups, which suggest it may be a corrosive substance capable of causing severe skin burns and eye damage.[2][3][4][5][6] It may also cause irritation to the respiratory tract if inhaled as a dust or aerosol.[7]

To ensure maximum safety, a systematic approach to hazard management known as the "Hierarchy of Controls" should be implemented. This framework prioritizes the most effective safety measures.[8][9][10]

cluster_0 Hierarchy of Controls for this compound elimination Elimination (Remove the hazard) substitution Substitution (Use a less hazardous chemical) engineering Engineering Controls (Isolate people from hazard) admin Administrative Controls (Change how people work) ppe PPE (Protect the worker) label_least Least Effective label_most Most Effective cluster_1 Safe Handling Workflow prep 1. Preparation handling 2. Handling & Use prep->handling spill Spill Response handling->spill If spill occurs cleanup 3. Post-Handling Cleanup handling->cleanup spill->cleanup disposal 4. Waste Disposal cleanup->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.